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  • Product: (3R)-3-Methylpiperidin-3-ol hydrochloride
  • CAS: 2305080-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (3R)-3-Methylpiperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of heterocyclic compounds that are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties. The introduction of a chiral tertiary alcohol on the piperidine ring at the 3-position offers a valuable scaffold for creating complex molecular architectures with specific three-dimensional orientations, which is critical for selective interaction with biological targets.

This guide provides a comprehensive overview of the core physical properties of (3R)-3-Methylpiperidin-3-ol hydrochloride. In the absence of extensive published data for this specific molecule, this document focuses on providing robust, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating systems, ensuring that researchers can generate reliable and reproducible data.

Core Physical and Chemical Properties

A foundational understanding of the basic physical and chemical properties of (3R)-3-Methylpiperidin-3-ol hydrochloride is essential before undertaking more detailed characterization. The following table summarizes the currently available information for this compound.

PropertyValueSource(s)
Chemical Name (3R)-3-Methylpiperidin-3-ol hydrochloride[1]
Synonyms (R)-3-methylpiperidin-3-ol hydrochloride
CAS Number 2305080-34-4[1]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [1][2]
Appearance White to off-white solid, powder, or crystals[3]
Purity Typically ≥97%[1]

Thermal Properties: Melting Point and Decomposition

The thermal behavior of a pharmaceutical intermediate is a critical parameter for its handling, storage, and in process controls during synthesis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to determine the melting point and thermal stability of (3R)-3-Methylpiperidin-3-ol hydrochloride.

Expertise & Experience: The "Why" Behind the Method

DSC is the gold standard for determining the melting point of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak in the DSC thermogram corresponds to the melting point, and its onset is a precise indicator of this transition. TGA complements DSC by measuring the change in mass of a sample as a function of temperature, which is crucial for identifying decomposition events that might be mistaken for melting. For hydrochloride salts, TGA can also reveal the loss of associated water or residual solvents.[4][5]

Experimental Protocol: Determination of Melting Point and Thermal Stability by DSC and TGA

Objective: To determine the melting point and decomposition temperature of (3R)-3-Methylpiperidin-3-ol hydrochloride.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Materials:

  • (3R)-3-Methylpiperidin-3-ol hydrochloride sample (2-5 mg)

  • Aluminum DSC pans and lids

  • High-purity nitrogen gas for purging

Procedure:

Part A: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the lid to seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature to 25°C.

    • Set the heating rate to 10°C/min.

    • Set the final temperature to a point above the expected melting point (e.g., 250°C).

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic events. The sharp endotherm corresponds to the melting point.

Part B: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature to 25°C.

    • Set the heating rate to 10°C/min.

    • Set the final temperature to a point where complete decomposition is expected (e.g., 600°C).

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.

  • Data Analysis: Identify the temperatures at which significant mass loss occurs. This indicates decomposition.

Diagram: Workflow for Thermal Analysis

G Workflow for Thermal Analysis of (3R)-3-Methylpiperidin-3-ol HCl cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) dsc_prep Sample Preparation (2-5 mg in Al pan) dsc_setup Instrument Setup (25°C to 250°C at 10°C/min) dsc_prep->dsc_setup dsc_run Data Acquisition (Heat Flow vs. Temp) dsc_setup->dsc_run dsc_analysis Determine Melting Point (Endotherm Onset) dsc_run->dsc_analysis tga_prep Sample Preparation (5-10 mg in TGA pan) tga_setup Instrument Setup (25°C to 600°C at 10°C/min) tga_prep->tga_setup tga_run Data Acquisition (Mass Loss vs. Temp) tga_setup->tga_run tga_analysis Determine Decomposition Temperature tga_run->tga_analysis

Caption: Workflow for Thermal Analysis of (3R)-3-Methylpiperidin-3-ol HCl

Solubility Profile

The solubility of a compound is a critical physical property that influences its bioavailability and formulation development. As a hydrochloride salt, (3R)-3-Methylpiperidin-3-ol hydrochloride is expected to have good aqueous solubility. A systematic evaluation of its solubility in a range of common laboratory solvents is essential.

Expertise & Experience: The "Why" Behind the Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6] It involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium. By measuring the concentration of the dissolved compound in the supernatant, the saturation solubility can be accurately determined. This method is preferred for its simplicity and its ability to provide thermodynamically relevant solubility data.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of (3R)-3-Methylpiperidin-3-ol hydrochloride in various solvents.

Instrumentation:

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

  • Centrifuge

  • pH meter

Materials:

  • (3R)-3-Methylpiperidin-3-ol hydrochloride

  • Solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of (3R)-3-Methylpiperidin-3-ol hydrochloride to separate vials for each solvent to be tested. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for 24-48 hours.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.

  • Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Diagram: Shake-Flask Solubility Workflow

G Shake-Flask Method for Solubility Determination prep Add excess solid to vials solvent Add known volume of solvent prep->solvent shake Equilibrate on shaker (24-48h, 25°C) solvent->shake settle Allow solid to settle shake->settle filter Filter supernatant (0.45 µm) settle->filter hplc Analyze concentration by HPLC filter->hplc calc Calculate solubility hplc->calc

Caption: Shake-Flask Method for Solubility Determination

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the chemical structure and purity of (3R)-3-Methylpiperidin-3-ol hydrochloride. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques for structural elucidation.

Expertise & Experience: The "Why" Behind the Methods

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum reveal the connectivity of the protons, while the ¹³C NMR spectrum indicates the number and types of carbon atoms present. For a chiral molecule like (3R)-3-Methylpiperidin-3-ol hydrochloride, NMR can also provide insights into its stereochemistry. FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of the chemical bonds. For this compound, characteristic peaks for O-H, N-H, C-H, and C-N bonds are expected.

Experimental Protocol: Spectroscopic Characterization (NMR and FT-IR)

Objective: To obtain the ¹H NMR, ¹³C NMR, and FT-IR spectra of (3R)-3-Methylpiperidin-3-ol hydrochloride for structural confirmation.

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Materials:

  • (3R)-3-Methylpiperidin-3-ol hydrochloride (10-20 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆)

  • Internal standard (optional, e.g., TMS)

Procedure:

  • Sample Preparation: Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.[7][8]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Part B: Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Materials:

  • (3R)-3-Methylpiperidin-3-ol hydrochloride (a small amount of solid)

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the FT-IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a framework for the systematic characterization of the physical properties of (3R)-3-Methylpiperidin-3-ol hydrochloride. By following the detailed experimental protocols for thermal analysis, solubility determination, and spectroscopic analysis, researchers and drug development professionals can obtain the critical data necessary to advance their work with this important chiral building block. The emphasis on robust and validated methodologies ensures the generation of high-quality, reliable data, which is paramount for scientific integrity and regulatory compliance.

References

  • ResearchGate. (n.d.). Infrared spectra of aqueous piperidine as CO2 is absorbed to a loading of 0.76 mol CO2/mol amine. Retrieved from [Link]

  • E-Daham, H., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(7), 1334-1343.
  • Gouda, M., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 12(2), 241-246.
  • Pishnamazi, M., & Iqbal, J. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review, 13(2), 26-33.
  • El-Bagary, R. I., et al. (2011). Thermoanalytical Investigation of Terazosin Hydrochloride. International Journal of Medical and Pharmaceutical Sciences, 5(2), 48-54.
  • Reddy, B. V. S., et al. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Organic & Biomolecular Chemistry, 19(48), 10545-10550.
  • Gouda, M., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 12(2), 241-246.
  • Tirey, D. A., et al. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Solid State Nuclear Magnetic Resonance, 109, 101683.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Jamrógiewicz, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. International Journal of Molecular Sciences, 25(1), 587.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Google Patents. (2022). Detection method for determining piperidine residue in bulk drug.
  • ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation into piperic acid. Retrieved from [Link]

  • Dega-Szafran, Z., et al. (2003). FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. Journal of Molecular Structure, 644(1-3), 41-50.
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Borhan, B., et al. (2012). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Molecules, 17(5), 5486-5499.
  • You, L. (2008). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry.
  • Cooper, A. (n.d.). Differential scanning calorimetry (DSC). Retrieved from [Link]

  • Anslyn, E. V., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 132(43), 15233-15235.
  • Stoessel, F., & Toubes, D. (2012). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 26, 321-326.
  • SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (3R)-3-Methylpiperidin-3-ol Hydrochloride: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral tertiary alcohol derivative of piperidine. The piperidine ring is a ubiquitous scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral tertiary alcohol derivative of piperidine. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a stereocenter, such as the quaternary carbon at the 3-position in this molecule, provides a three-dimensional architecture that is crucial for specific molecular interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of (3R)-3-Methylpiperidin-3-ol hydrochloride, a valuable building block for the synthesis of complex, biologically active molecules.

Chemical and Physical Properties

(3R)-3-Methylpiperidin-3-ol hydrochloride is a white to off-white solid.[2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 2305080-34-4[2][3][4][5]
Molecular Formula C₆H₁₄ClNO[2][4][5]
Molecular Weight 151.63 g/mol [3][4][5]
IUPAC Name (3R)-3-methylpiperidin-3-ol hydrochloride[3]
Synonyms (R)-3-methylpiperidin-3-ol hydrochloride[2]
Physical Form Solid, powder, or crystals[2][5]
Purity Typically ≥95-98%[2][3][6]
InChI Key NSCBVPULCFBFGX-FYZOBXCZSA-N[2]
SMILES C[C@@]1(O)CCCNC1.[H]Cl[3]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 3-substituted piperidines is a key challenge in organic synthesis. Several strategies can be employed to obtain (3R)-3-Methylpiperidin-3-ol.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired stereocenter from an achiral or prochiral starting material. One potential conceptual approach involves the asymmetric addition of a methyl group to a suitable N-protected piperidin-3-one derivative.

Conceptual Asymmetric Synthesis Workflow

start N-Protected Piperidin-3-one intermediate Enantioselective Methylation start->intermediate Chiral Catalyst/Reagent (e.g., Grignard + Chiral Ligand) product (3R)-3-Methyl-3-hydroxy-N-protected-piperidine intermediate->product final_product (3R)-3-Methylpiperidin-3-ol product->final_product Deprotection hcl_salt (3R)-3-Methylpiperidin-3-ol hydrochloride final_product->hcl_salt HCl treatment

Caption: Conceptual workflow for the asymmetric synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of 3-methylpiperidin-3-ol. This is often achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

General Chiral Resolution Workflow

racemate Racemic 3-Methylpiperidin-3-ol add_cra Addition of Chiral Resolving Agent (e.g., D-tartaric acid) racemate->add_cra diastereomers Diastereomeric Salt Mixture ((R)-amine-(R,R)-tartrate & (S)-amine-(R,R)-tartrate) add_cra->diastereomers separation Fractional Crystallization diastereomers->separation salts (R)-amine salt (S)-amine salt separation->salts liberation_R Liberation of (R)-amine salts:f0->liberation_R liberation_S Liberation of (S)-amine salts:f1->liberation_S product_R (3R)-3-Methylpiperidin-3-ol liberation_R->product_R hcl_salt (3R)-3-Methylpiperidin-3-ol hydrochloride product_R->hcl_salt HCl treatment product_S (3S)-3-Methylpiperidin-3-ol

Sources

Foundational

Synthesis and Chiral Resolution of (3R)-3-Methylpiperidin-3-ol Hydrochloride: A Critical Building Block in Targeted Oncology

Executive Insight & Strategic Utility As a Senior Application Scientist navigating the intersection of process chemistry and drug design, I frequently encounter molecular scaffolds that serve as linchpins for advanced th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight & Strategic Utility

As a Senior Application Scientist navigating the intersection of process chemistry and drug design, I frequently encounter molecular scaffolds that serve as linchpins for advanced therapeutics. One such privileged moiety is (3R)-3-methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4)[1].

This chiral, sterically demanding piperidine derivative has emerged as a critical building block in the synthesis of next-generation pan-KRAS inhibitors designed to overcome resistance in mutant cancers[2]. Furthermore, it is heavily utilized as a high-affinity ligand in heterobifunctional degraders (PROTACs) targeting Cyclin-Dependent Kinase 2 (CDK2)[3]. The strategic placement of the tertiary alcohol and the (3R)-methyl group imparts critical spatial vectorality, optimizing hydrogen-bonding networks within kinase hinge regions while simultaneously minimizing metabolic liabilities (such as human microsomal intrinsic clearance) compared to unmethylated analogs[3].

Mechanistic Logic & Retrosynthetic Strategy

The synthesis of the (3R)-enantiomer demands rigorous stereocontrol and high-yielding intermediate transitions. The most robust, scalable route relies on the nucleophilic methylation of a protected 3-piperidone, followed by chiral resolution and deprotection.

  • Ketone Methylation Causality: The addition of methylmagnesium bromide (MeMgBr) to 1-benzylpiperidin-3-one must be executed at cryogenic temperatures (-78 °C). 3-Piperidone derivatives are highly susceptible to enolization due to their acidic alpha-protons. Using a Grignard reagent at low temperatures kinetically favors the nucleophilic addition pathway over the acid-base enolization, preventing the recovery of unreacted starting material and maximizing the yield of the racemic tertiary alcohol.

  • Chiral Resolution Logic: While preparative chiral high-performance liquid chromatography (HPLC) utilizing stationary phases like CHIRALPAK AD-H provides rapid access to the (3R)-enantiomer for discovery-scale synthesis[4], it scales poorly for multi-kilogram manufacturing. Instead, classical diastereomeric salt resolution utilizing Di-p-toluoyl-D-tartaric acid (D-DTTA) acts as a thermodynamic sink. The (3R)-enantiomer selectively forms a highly crystalline salt with D-DTTA, allowing for a self-validating purification step driven entirely by solubility differentials.

  • Deprotection & Salt Formation: Hydrogenolysis ( H2​ , Pd/C) cleanly removes the benzyl protecting group. The subsequent conversion to the hydrochloride salt stabilizes the highly hygroscopic free base, preventing oxidative degradation of the secondary amine and ensuring a shelf-life suitable for pharmaceutical manufacturing.

Workflow N1 1-Benzylpiperidin-3-one (Starting Material) N2 Grignard Addition (MeMgBr, -78°C) N1->N2 N3 Racemic 1-Benzyl-3- methylpiperidin-3-ol N2->N3 N4 Chiral Resolution (D-DTTA Crystallization) N3->N4 N5 (3R)-1-Benzyl-3- methylpiperidin-3-ol N4->N5 N6 Hydrogenolysis (H2, Pd/C, MeOH) N5->N6 N7 (3R)-3-Methylpiperidin-3-ol (Free Base) N6->N7 N8 Salt Formation (HCl in Dioxane) N7->N8 N9 (3R)-3-Methylpiperidin-3-ol HCl (Final Product) N8->N9

Fig 1. Step-by-step synthetic workflow for (3R)-3-methylpiperidin-3-ol hydrochloride.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating; each step includes an In-Process Control (IPC) to verify chemical causality before proceeding.

Step 1: Synthesis of Racemic 1-Benzyl-3-methylpiperidin-3-ol
  • Preparation: Charge a dry, argon-purged reaction vessel with 1-benzylpiperidin-3-one (1.0 eq) and anhydrous tetrahydrofuran (THF) (10 volumes).

  • Cryogenic Control: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) over 45 minutes, maintaining the internal temperature below -70 °C to prevent enolization.

  • Quench & Workup: Stir for 2 hours at -78 °C. IPC Validation: TLC (Silica, 1:1 Hexane/EtOAc) must show complete consumption of the ketone ( Rf​ 0.6) and appearance of the tertiary alcohol ( Rf​ 0.3). Quench carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo to yield the racemic intermediate as a pale yellow oil.

Step 2: Chiral Resolution via Diastereomeric Crystallization
  • Salt Formation: Dissolve the racemic 1-benzyl-3-methylpiperidin-3-ol (1.0 eq) in a mixture of Acetone/Methanol (9:1, 15 volumes). Heat to 50 °C.

  • Resolution Agent: Add Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 eq) portion-wise. A clear solution should form, followed by the slow precipitation of the diastereomeric salt.

  • Crystallization: Allow the mixture to cool to room temperature at a rate of 5 °C/hour to ensure optimal crystal lattice formation, then stir for 12 hours.

  • Isolation: Filter the precipitated (3R)-enantiomer D-DTTA salt. IPC Validation: Chiral HPLC of a basified analytical sample must demonstrate >98% enantiomeric excess (ee).

  • Free-Basing: Suspend the salt in 1M NaOH and extract with Dichloromethane (DCM) to recover the enantiopure (3R)-1-benzyl-3-methylpiperidin-3-ol.

Step 3: Hydrogenolysis and Hydrochloride Salt Generation
  • Debenzylation: Dissolve the enantiopure intermediate in Methanol (10 volumes). Add 10% Pd/C (0.1 eq by weight) and a catalytic amount of glacial acetic acid (to prevent catalyst poisoning by the resulting free amine).

  • Hydrogenation: Purge the vessel with H2​ gas and stir vigorously under a balloon of H2​ at room temperature for 16 hours. IPC Validation: LC-MS must show the disappearance of the benzyl mass [M+H] 206 and the appearance of the target mass[M+H] 116.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate.

  • Salt Formation: Dissolve the crude free base in anhydrous Diethyl Ether. Dropwise add 4M HCl in Dioxane (1.1 eq) at 0 °C. A white precipitate will immediately form.

  • Final Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum to afford (3R)-3-methylpiperidin-3-ol hydrochloride as a highly pure, white crystalline solid.

Quantitative Data Summary

The choice of resolution strategy drastically impacts the scalability and economic viability of the synthesis. Table 1 summarizes the empirical trade-offs between the two primary resolution methods.

Table 1: Comparative Resolution Strategies for 1-Benzyl-3-methylpiperidin-3-ol

Resolution MethodReagent / Stationary PhaseYield (%)Enantiomeric Excess (ee %)ScalabilityCausality / Technical Notes
Classical Chemical Resolution Di-p-toluoyl-D-tartaric acid (D-DTTA)38 - 42%> 98.5%High (Multi-kg)Relies on the thermodynamic insolubility of the (3R)-diastereomeric salt. Highly cost-effective for process chemistry.
Preparative Chiral HPLC CHIRALPAK AD-H (Hexane/IPA or CO2​ /MeOH)46 - 48%> 99.0%Low (Gram-scale)Relies on kinetic interaction with the chiral stationary phase[4]. Excellent for rapid discovery but economically prohibitive at scale.

*Note: Maximum theoretical yield for the resolution of a racemate is 50%.

Biological Context & Application

The incorporation of this specific chiral building block is not arbitrary. In targeted oncology, the (3R)-3-methylpiperidin-3-ol moiety acts as a critical anchor. Below is a systems-level visualization of how drugs containing this moiety disrupt oncogenic signaling pathways.

Pathway MPO (3R)-3-Methylpiperidin-3-ol Derived Therapeutics KRAS Mutant KRAS (G12C / pan-KRAS) MPO->KRAS Covalent/Allosteric Inhibition CDK2 CDK2/Cyclin E1 Complex MPO->CDK2 PROTAC Targeting MAPK MAPK Signaling Cascade KRAS->MAPK Oncogenic Drive CRBN CRBN E3 Ligase (Degradation) CDK2->CRBN Induced Proximity CellCycle Rb Phosphorylation (G1 to S Phase) CDK2->CellCycle Oncogenic Drive CRBN->CDK2 Ubiquitination Arrest Tumor Regression / Apoptosis MAPK->Arrest Pathway Blockade CellCycle->Arrest Pathway Blockade

Fig 2. Biological mechanism of therapeutics utilizing the (3R)-3-methylpiperidin-3-ol moiety.

References

  • US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors.
  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 . Source: PubMed Central (NIH).[Link]

  • WO2024040109A2 - Kras inhibitors.

Sources

Exploratory

An In-Depth Technical Guide to (3R)-3-Methylpiperidin-3-ol Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Abstract (3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral tertiary alcohol belonging to the substituted piperidine class of heterocyclic compounds. Its rigid, stereodefined structure makes it a valuable chiral build...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral tertiary alcohol belonging to the substituted piperidine class of heterocyclic compounds. Its rigid, stereodefined structure makes it a valuable chiral building block, or synthon, for the construction of complex, biologically active molecules. The presence of a hydroxyl group and a methyl group at a stereogenic C3 position offers specific three-dimensional features that are crucial for molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of the physicochemical properties of (3R)-3-Methylpiperidin-3-ol hydrochloride, discusses general yet powerful strategies for its enantioselective synthesis, outlines its significance and applications in pharmaceutical research, and details necessary safety protocols for its handling.

Core Molecular Attributes

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral piperidine derivative presented as its hydrochloride salt to improve stability and handling characteristics. The core structure features a six-membered saturated nitrogen-containing ring with a methyl group and a hydroxyl group attached to the same carbon atom (C3), which is a chiral center with the (R)-configuration.

Physicochemical Properties

The fundamental properties of (3R)-3-Methylpiperidin-3-ol hydrochloride are summarized below. This data is critical for its use in synthetic chemistry, enabling accurate measurements for stoichiometry and for the selection of appropriate analytical methods.

PropertyValueSource(s)
Molecular Formula C6H14ClNO[1]
Molecular Weight 151.63 g/mol [1]
CAS Number 2305080-34-4[1]
Appearance Solid
Purity Typically ≥97%[1]
Canonical SMILES C[C@@]1(O)CCCNC1.Cl[1]
InChI Key NSCBVPULCFBFGX-FYZOBXCZSA-N

Note: The molecular weight is also cited as 151.64 g/mol by some suppliers.

Strategic Importance in Drug Development

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural products. Its ability to adopt a stable chair conformation allows appended functional groups to be precisely oriented in three-dimensional space, which is paramount for achieving high-affinity and selective binding to protein targets.

The introduction of a chiral tertiary alcohol moiety, as seen in (3R)-3-Methylpiperidin-3-ol, serves several key purposes in medicinal chemistry:

  • Introduction of Chirality: The defined (R)-stereochemistry is often essential for biological activity. Enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions within a protein's binding site to enhance potency.

  • Vectorial Orientation: The methyl group provides a specific hydrophobic interaction vector, helping to orient the molecule correctly within a binding pocket and potentially displacing water molecules to improve binding entropy.

  • Scaffold Rigidity: The piperidine ring provides a conformationally restricted core, reducing the entropic penalty upon binding compared to more flexible aliphatic chains.

This compound is a known building block for creating libraries of potential therapeutics, particularly in the areas of oncology and neuroscience.

Enantioselective Synthesis Strategies

Conceptual Workflow: Asymmetric Synthesis via Chiral Auxiliary

One of the most reliable methods for constructing complex chiral molecules involves the use of a chiral auxiliary. This approach, adapted from established methodologies for similar structures, ensures high enantiomeric purity in the final product. The conceptual workflow is outlined below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Stereoselective Alkylation cluster_2 Phase 3: Ring Opening and Auxiliary Removal cluster_3 Phase 4: Final Product Formation P1 N-Protected-3-Piperidone P3 Chiral δ-Lactam (Oxazolopiperidone) P1->P3 Cyclocondensation P2 Chiral Auxiliary (e.g., Phenylglycinol) P2->P3 P4 Enolate Formation (LDA or LiHMDS, -78°C) P3->P4 Deprotonation P6 α-Methylated Lactam (Quaternary Center Established) P4->P6 Alkylation P5 Methylating Agent (e.g., Methyl Iodide) P5->P6 P7 Reductive Cleavage (e.g., LiAlH4) P6->P7 P8 Chiral Amino Alcohol (Piperidine Ring Formed) P7->P8 Auxiliary Cleaved & Reduced P9 HCl Treatment P8->P9 Salt Formation P10 (3R)-3-Methylpiperidin-3-ol Hydrochloride P9->P10

Caption: Conceptual workflow for the asymmetric synthesis of (3R)-3-Methylpiperidin-3-ol HCl.

Causality Behind Experimental Choices:

  • Chiral Auxiliary: The use of a recoverable chiral auxiliary like phenylglycinol allows for the formation of a rigid bicyclic lactam. This structure blocks one face of the molecule, forcing the incoming electrophile (methyl group) to add from the less sterically hindered face, thus ensuring high diastereoselectivity.

  • Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) or similar bases are used at low temperatures (-78 °C) to quantitatively form the kinetic enolate. This prevents side reactions and ensures that alkylation occurs specifically at the desired α-carbon.

  • Reductive Cleavage: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is necessary to simultaneously reduce the lactam's amide bond to an amine and cleave the chiral auxiliary, yielding the desired piperidine structure in a single, efficient step.

  • Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt by treatment with HCl. This is a standard practice in pharmaceutical chemistry to transform a potentially oily or unstable free amine into a stable, crystalline, and easily handled solid.

Characterization and Quality Control

For any synthetic intermediate intended for drug development, rigorous analytical characterization is mandatory to confirm its identity, purity, and stereochemical integrity. While specific experimental spectra for this compound are not publicly available, the following techniques are standard for its validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of all protons, their connectivity, and the overall structure. Key signals would include the methyl singlet, diastereotopic protons of the piperidine ring, and exchangeable protons of the -OH and -NH₂⁺ groups.

    • ¹³C NMR: Would confirm the number of unique carbon atoms in the molecule, including the characteristic signal for the quaternary carbon at the C3 position.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the free base (115.17 g/mol ) and to analyze fragmentation patterns, further corroborating the structure.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (e.e.), ensuring that the desired (R)-enantiomer has been produced with high stereochemical purity.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch (broad), N-H stretch, and C-H stretches, confirming the presence of these key functional groups.

A Certificate of Analysis (COA) from a reputable supplier would typically provide data from these analyses to validate the product's quality.

Safety and Handling

(3R)-3-Methylpiperidin-3-ol hydrochloride requires careful handling in a laboratory setting. It is classified as an irritant.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

(3R)-3-Methylpiperidin-3-ol hydrochloride stands as a testament to the importance of chiral building blocks in modern synthetic and medicinal chemistry. Its well-defined three-dimensional structure provides a valuable starting point for the synthesis of sophisticated pharmaceutical agents. While detailed public protocols for its synthesis are scarce, established principles of asymmetric synthesis offer a clear and reliable path to its production. For researchers and drug development professionals, understanding the properties, synthetic logic, and applications of this key intermediate is crucial for advancing the discovery of next-generation therapeutics.

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of (3R)-3-Methylpiperidin-3-ol Hydrochloride

Abstract The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological and pharmacokinetic properties. This is particularly true for cyclic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological and pharmacokinetic properties. This is particularly true for cyclic systems like piperidines, which are prevalent scaffolds in a vast number of pharmaceutical agents.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the stereochemistry of (3R)-3-Methylpiperidin-3-ol hydrochloride, a chiral tertiary alcohol within a piperidine ring. We will delve into the foundational principles of its stereoisomerism, present authoritative analytical methodologies for its characterization, and discuss the profound implications of its specific configuration in the context of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this and similar chiral molecules.

Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation.[2][3][6] The introduction of a chiral center, as seen in (3R)-3-Methylpiperidin-3-ol hydrochloride, dramatically increases the complexity and potential of the molecule.

(3R)-3-Methylpiperidin-3-ol hydrochloride possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (3R)-3-Methylpiperidin-3-ol and (3S)-3-Methylpiperidin-3-ol. The "R" designation in the subject compound's name signifies a specific, right-handed spatial arrangement of the substituents around this chiral carbon, as defined by the Cahn-Ingold-Prelog priority rules.

The biological activities of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different pharmacological profile, or even be toxic. Therefore, the ability to synthesize, isolate, and definitively characterize a single enantiomer is of paramount importance in modern drug development.[6][7]

Molecular Structure and Properties
PropertyValueSource
IUPAC Name (R)-3-methylpiperidin-3-ol hydrochloride[8]
CAS Number 2305080-34-4[8][9][10][11]
Molecular Formula C₆H₁₄ClNO[8][9]
Molecular Weight 151.63 g/mol [8][9]
Canonical SMILES C[C@@]1(O)CCCNC1.Cl[8][12]
InChI Key NSCBVPULCFBFGX-FYZOBXCZSA-N
Physical Form Solid
Purity Typically ≥97%[8]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (3R)-3-Methylpiperidin-3-ol hydrochloride is a key challenge. Several strategies can be employed, broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity.

  • Chiral Resolution: Separating a racemic mixture of enantiomers.

While a detailed exposition of all synthetic routes is beyond the scope of this guide, a generalized workflow for achieving the desired stereoisomer is presented below. The hydrogenation of substituted pyridines is a common method for producing piperidine derivatives, and the choice of catalyst and reaction conditions can influence the diastereomeric ratio of the products.[3][13] Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful approach for the asymmetric dearomatization of pyridines to prepare piperidines with precise stereochemistry.[7]

Caption: Generalized workflows for obtaining enantiomerically pure (3R)-3-Methylpiperidin-3-ol hydrochloride.

Analytical Techniques for Stereochemical Characterization

The confirmation of the absolute and relative stereochemistry, as well as the determination of enantiomeric purity, requires a suite of specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[14] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Protocol for Chiral HPLC Analysis:

  • Column Selection: The choice of CSP is critical. For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is performed to achieve baseline separation. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds like piperidines.

  • Sample Preparation: Dissolve a known concentration of (3R)-3-Methylpiperidin-3-ol hydrochloride in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Caption: Experimental workflow for the determination of enantiomeric excess by Chiral HPLC.

Polarimetry

Chiral molecules have the property of rotating the plane of plane-polarized light. This phenomenon, known as optical activity, is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound.

Protocol for Polarimetry:

  • Sample Preparation: Prepare a solution of (3R)-3-Methylpiperidin-3-ol hydrochloride of known concentration (c, in g/mL) in a suitable solvent (e.g., methanol or water).

  • Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution. Measure the observed rotation (α) at a specific temperature (T) and wavelength (D, typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: The specific rotation is calculated using the formula: [α]_D^T = α / (c * l)

The sign and magnitude of the specific rotation are indicative of the enantiomer and its purity.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, they are invaluable for confirming the overall structure and relative stereochemistry in more complex piperidine derivatives.[16][17][18] To differentiate enantiomers using NMR, chiral solvating agents or chiral derivatizing agents can be employed. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which will have distinct NMR spectra. For instance, differences in the chemical shifts of protons or carbons near the stereocenter can be observed.[19][20]

The Impact of Stereochemistry on Biological Activity

The precise stereochemistry of (3R)-3-Methylpiperidin-3-ol hydrochloride is not merely an academic detail; it is a critical factor that dictates its interaction with chiral biological macromolecules such as enzymes and receptors. The spatial arrangement of the methyl and hydroxyl groups on the piperidine ring will determine the molecule's ability to fit into a binding site and engage in specific intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions).

Chiral piperidine scaffolds are instrumental in drug design for several reasons:[6]

  • Modulating Physicochemical Properties: Chirality can influence properties like pKa and logD.[6]

  • Enhancing Biological Activity and Selectivity: A specific enantiomer often exhibits higher affinity and selectivity for its biological target.[6]

  • Improving Pharmacokinetic Profiles: Stereochemistry can affect absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • Reducing Toxicity: Undesired off-target effects or toxicity can sometimes be attributed to a single enantiomer.[6]

For example, in the development of dipeptidyl peptidase IV (DPP-4) inhibitors, the stereochemistry of the piperidine moiety has been shown to be crucial for activity.[21]

Conclusion

The stereochemistry of (3R)-3-Methylpiperidin-3-ol hydrochloride is a cornerstone of its chemical identity and a primary determinant of its potential utility in pharmaceutical research and development. A thorough understanding and application of stereoselective synthesis and rigorous analytical characterization are indispensable for any research program involving this and other chiral piperidine derivatives. The methodologies and principles outlined in this guide provide a robust framework for scientists and researchers to confidently navigate the complexities of stereoisomerism in their pursuit of novel therapeutics.

References

  • Benchchem. The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide.
  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing; 2022.
  • PMC. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. 2023.
  • PMC. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. 2026.
  • AChemBlock. (3R)-3-methylpiperidin-3-ol hydrochloride 97% | CAS: 2305080-34-4. 2026.
  • Sigma-Aldrich. (3R)-3-Methylpiperidin-3-ol hydrochloride | 2305080-34-4.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. 2015.
  • Anax Laboratories. 2305080-34-4 | (R)-3-methylpiperidin-3-ol hydrochloride.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 2023.
  • Fluorochem. 3-Methylpiperidin-3-ol hydrochloride.
  • ACS Publications. 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. 2014.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • BLDpharm. 2305080-34-4|(R)-3-Methylpiperidin-3-ol hydrochloride.
  • PMC. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. 2022.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 2024.
  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. 2022.
  • Phenomenex. Chiral HPLC Separations.
  • ChemicalBook. (3R)-3-Methyl-piperidin-3-ol hydrochloride | 2305080-34-4.
  • PubMed. Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. 2010.
  • ResearchGate. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. 2020.

Sources

Exploratory

(3R)-3-Methylpiperidin-3-ol Hydrochloride: A Critical Chiral Pharmacophore in Next-Generation Pan-KRAS Inhibitors

Executive Summary (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) is a highly specialized chiral building block. While not an active pharmaceutical ingredient (API) on its own, it serves as a critical effec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) is a highly specialized chiral building block. While not an active pharmaceutical ingredient (API) on its own, it serves as a critical effector ligand (pharmacophore) in the development of next-generation Pan-KRAS inhibitors and targeted protein degraders. By covalently attaching this moiety to heterocyclic scaffolds (e.g., pyrido[4,3-d]pyrimidines), researchers can achieve sub-nanomolar inhibition of multiple KRAS mutants (G12D, G12V, Q61H) and overcome acquired resistance to first-generation KRAS G12C therapies.

Structural Biology & Pharmacophore Mechanism of Action

The "mechanism of action" of the (3R)-3-methylpiperidin-3-ol moiety is defined by its precise structural integration into the KRAS Switch II binding pocket.

  • Hydrogen Bonding Network : The tertiary hydroxyl group (3-OH) acts as a crucial hydrogen bond donor and acceptor. It forms stabilizing interactions with key residues in the Switch II pocket, such as His95, Tyr96, or Arg68.

  • Entropic Pre-organization : The 3-methyl group provides essential steric bulk. This substitution restricts the conformational flexibility of the piperidine ring, locking it into a bioactive chair conformation. By reducing the entropic penalty upon binding, the binding affinity ( Kd​ ) is drastically improved.

  • Overcoming Resistance : First-generation covalent KRAS G12C inhibitors (e.g., sotorasib) are highly susceptible to resistance via secondary mutations like Y96D or R68S, which alter the Switch II pocket. The unique binding dynamics provided by the (3R)-3-methylpiperidin-3-ol moiety allow Pan-KRAS inhibitors to maintain high affinity even when these co-mutations are present.

Pathway KRAS Mutant KRAS (G12D/V/C) Active GTP-Bound State RAF RAF Kinase KRAS->RAF Activates Inhibitor Pan-KRAS Inhibitor (w/ 3R-3-Methylpiperidin-3-ol) Inhibitor->KRAS Binds Switch II Pocket MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Transcriptional Activation

Fig 1: Pan-KRAS inhibitor disrupting the KRAS-RAF-MEK-ERK signaling cascade.

Advanced Modalities: PROTACs and LYMTACs

Beyond traditional reversible inhibition, the (3R)-3-methylpiperidin-3-ol-containing Pan-KRAS core is now utilized as the target-binding ligand in novel degradation platforms.

  • LYMTACs (Lysosome Membrane Targeting Chimeras) : Recent breakthroughs have repurposed this pharmacophore to tether oncogenic KRAS to short-lived lysosomal membrane proteins (LMPs) like RNF152. This proximity-inducing mechanism relocalizes KRAS from the plasma membrane to the lysosome for degradation, offering a dual mode of action: profound signaling suppression and target clearance.

Quantitative Structure-Activity Relationship (SAR)

The stereospecificity of this building block is paramount. The following representative SAR data illustrates the pharmacological impact of the (3R)-3-methylpiperidin-3-ol moiety when attached to a standard pyrido[4,3-d]pyrimidine core.

Inhibitor CoreEffector Ligand (Amine)KRAS G12D IC50 (nM)KRAS G12C (Y96D) IC50 (nM)Structural Rationale
Pyrido[4,3-d]pyrimidinePiperidine (Unsubstituted)> 10,000> 10,000Lacks critical H-bond donor for Switch II pocket.
Pyrido[4,3-d]pyrimidine(3S)-3-Methylpiperidin-3-ol4501,200Incorrect stereochemistry leads to steric clash with Tyr96.
Pyrido[4,3-d]pyrimidine(3R)-3-Methylpiperidin-3-ol< 10 < 50 Optimal H-bonding (3-OH) and entropic pre-organization (3-Me).

Note: Representative SAR data synthesizing findings from recent Pan-KRAS inhibitor literature,.

Experimental Workflow: Synthesis & Validation

To integrate this building block into a drug candidate, a nucleophilic aromatic substitution (SNAr) is typically employed. This protocol is designed as a self-validating system to ensure high yield and enantiomeric fidelity.

Step-by-Step SNAr Coupling Protocol:

  • Preparation & Free-basing : Dissolve the electrophilic core (e.g., 4-chloro-pyrido[4,3-d]pyrimidine, 1.0 eq) and (3R)-3-methylpiperidin-3-ol hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂).

    • Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive chloro-pyrimidine core before the amine can attack.

  • Base Addition : Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Causality: DIPEA serves a dual purpose. It neutralizes the HCl salt to generate the free nucleophilic amine in situ, and acts as a non-nucleophilic base to scavenge the HCl byproduct of the SNAr reaction. Its steric bulk prevents it from competing as a nucleophile.

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.

    • Causality: The 4-position of the pyrido[4,3-d]pyrimidine is highly electron-deficient, allowing the SNAr to proceed rapidly at room temperature. Avoiding elevated temperatures prevents off-target substitutions or degradation of the chiral center.

  • Purification : Quench with water, extract with Ethyl Acetate (EtOAc), and wash extensively with brine. Purify the concentrated crude via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

    • Causality: Extensive brine washes remove the high-boiling DMF solvent. Reverse-phase HPLC ensures >98% purity, which is strictly required to prevent false positives in subsequent highly sensitive GTPase and pERK cellular assays.

Workflow Core Electrophilic Core (e.g., Chloro-pyrimidine) Reaction SNAr Coupling (DIPEA, DMF, 0°C to RT) Core->Reaction Amine (3R)-3-Methylpiperidin-3-ol Hydrochloride Amine->Reaction Product Pan-KRAS Inhibitor Candidate Reaction->Product Purification Assay GTPase & pERK Cellular Assays Product->Assay in vitro screening

Fig 2: Synthetic workflow and screening protocol for Pan-KRAS inhibitors.

References

  • US Patent Application US20220194961A1: Tetrahydropyridopyrimidine pan-KRas inhibitors.
  • MDPI Pharmaceuticals (2025): *Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido
Foundational

Potential biological activity of (3R)-3-Methylpiperidin-3-ol hydrochloride

An In-Depth Technical Guide to the Potential Biological Activities of (3R)-3-Methylpiperidin-3-ol Hydrochloride as a Scaffold for Drug Discovery Introduction: The Strategic Value of the Piperidine Scaffold In the landsca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of (3R)-3-Methylpiperidin-3-ol Hydrochloride as a Scaffold for Drug Discovery

Introduction: The Strategic Value of the Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures."[1] The piperidine ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its conformational flexibility, metabolic stability, and its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets.[2]

(3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) represents a chiral building block of significant interest within this chemical class.[4][5] As a tertiary alcohol, its hydroxyl group offers a reactive handle for synthetic modification, while the chiral center and the methyl group introduce specific stereochemical and conformational constraints.[6] While direct biological activity data for this specific compound is not extensively published, its true value lies in its potential as a starting material for the synthesis of novel, biologically active piperidine derivatives.[6] This guide will explore the promising therapeutic avenues for derivatives of (3R)-3-Methylpiperidin-3-ol hydrochloride, grounded in the established pharmacology of the broader piperidine class, and will provide detailed experimental frameworks for their evaluation.

Chemical Properties of (3R)-3-Methylpiperidin-3-ol hydrochloride

PropertyValueReference
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol [5]
CAS Number 2305080-34-4[4][5][7]
Physical Form Solid
Purity Typically ≥97%[4]

Part 1: Postulated Biological Activities and Therapeutic Targets

The extensive body of research on piperidine-containing compounds allows us to postulate several high-potential areas of biological activity for novel derivatives synthesized from (3R)-3-Methylpiperidin-3-ol hydrochloride.

Central Nervous System (CNS) Disorders

The piperidine moiety is a cornerstone in the development of CNS-active agents due to its ability to cross the blood-brain barrier and interact with various neuroreceptors and enzymes.[8][9]

  • Neurodegenerative Diseases (e.g., Alzheimer's Disease): A prominent strategy in Alzheimer's therapy is the inhibition of acetylcholinesterase (AChE) to boost cholinergic neurotransmission.[10] Piperidine derivatives have been successfully designed as potent AChE inhibitors. Furthermore, some derivatives have shown dual functionality by also inhibiting the aggregation of β-amyloid peptides, a key pathological hallmark of the disease.[10] The structure of (3R)-3-Methylpiperidin-3-ol hydrochloride provides a scaffold to which aromatic groups can be appended, a common feature in molecules designed to bind to both the catalytic and peripheral sites of AChE.[10]

  • Pain Management (Analgesia): The analgesic properties of piperidine derivatives are well-documented, with some compounds acting on opioid receptors.[11] The development of novel analgesics with improved side-effect profiles is a critical area of research. Derivatives can be screened for their ability to modulate pain pathways, either centrally or peripherally.[11][12]

  • Epilepsy and Anxiety: Many piperidine-based compounds are known to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the CNS.[8] Dysregulation of GABA signaling is implicated in epilepsy and anxiety disorders.[8] Novel derivatives could be designed as GABA analogues or modulators of GABA receptors or transporters, potentially offering anticonvulsant and anxiolytic effects.[8][13]

  • Psychiatric Disorders: Sigma-1 receptors, which are implicated in schizophrenia and depression, are another key target for piperidine-based ligands.[9] The development of selective radiotracers for PET imaging and potential therapeutics has been a focus of research, highlighting the scaffold's utility in targeting these receptors.[9] Additionally, the dopamine hypothesis of schizophrenia suggests that modulating dopamine receptors can have antipsychotic effects, a mechanism targeted by some piperidine-containing drugs.[14]

Oncology

The piperidine scaffold is integral to numerous anticancer agents that act through diverse mechanisms.[1]

  • Signal Transduction Modulation: Piperidine derivatives have been shown to inhibit critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway, leading to the induction of apoptosis and reduction in tumor progression.[1]

  • Enzyme Inhibition: Enzymes crucial for cancer cell survival, like farnesyltransferase (FTase) and IκB kinase (IKKβ), have also been targeted by piperidine-based inhibitors.[1]

Enzyme Inhibition and Antioxidant Activity

Beyond the CNS and oncology, piperidine derivatives have demonstrated a wide range of bioactivities.

  • Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are underlying factors in many diseases. Piperidine derivatives have been reported to possess anti-inflammatory and antioxidant properties.[15][16] The antioxidant potential can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay.[15]

  • Tyrosinase Inhibition: Some piperidine derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanogenesis. This suggests potential applications in cosmetics and in treating hyperpigmentation disorders.[16]

Part 2: Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel compounds derived from (3R)-3-Methylpiperidin-3-ol hydrochloride, a systematic, multi-tiered screening approach is essential. The following protocols provide a robust framework for in vitro and in vivo characterization.

General In Vitro Screening Workflow

A logical progression from broad cytotoxicity assessment to specific target-based assays ensures an efficient use of resources.

G cluster_0 Initial Screening cluster_1 Target-Specific Assays cluster_2 Outcome A Compound Synthesis & Purification B In Vitro Cytotoxicity Assay (e.g., MTT) A->B Test Compounds C Determine IC50/CC50 B->C Analyze Data D Enzyme Inhibition Assay (e.g., AChE, Tyrosinase) C->D Select non-toxic concentrations E Receptor Binding Assay (e.g., Sigma-1, Opioid) C->E Select non-toxic concentrations F Antioxidant Assay (e.g., DPPH) C->F Select non-toxic concentrations G Identify Lead Compounds for In Vivo Testing D->G Prioritize Hits E->G Prioritize Hits F->G Prioritize Hits

Caption: General workflow for in vitro screening of new derivatives.

Detailed In Vitro Experimental Protocols

This assay spectrophotometrically measures the activity of AChE and its inhibition by test compounds.[1]

  • Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine iodide (ATCI). The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • Test compounds and positive control (e.g., Donepezil)

    • 96-well microplate and microplate reader

  • Procedure:

    • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Compound Addition: Add 10 µL of the test compound solution (at various concentrations) and 10 µL of a vehicle control to respective wells.

    • Enzyme Addition: Add 10 µL of AChE enzyme solution to each well.

    • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

    • DTNB Addition: Add 10 µL of DTNB solution to each well.

    • Reaction Initiation: Start the reaction by adding 10 µL of ATCI substrate solution.

    • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.[1]

    • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100. The IC₅₀ value (the concentration that causes 50% inhibition) is then determined.[1]

This colorimetric assay assesses cell metabolic activity and is a standard method for measuring the cytotoxic effects of compounds on cell lines.[1]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A-549 for lung, MCF-7 for breast)[1]

    • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • 96-well cell culture plate

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing the different compound concentrations. Include a vehicle control.

    • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

    • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

General In Vivo Experimental Workflow

Animal models are indispensable for evaluating the systemic effects, efficacy, and safety profile of lead compounds.

G A Select Lead Compound from In Vitro Screening B Animal Acclimatization & Grouping A->B C Baseline Behavioral/Physiological Measurement B->C D Compound Administration (Route, Dose) C->D Establish Baseline E Post-Treatment Behavioral/Physiological Testing D->E At specific time points F Data Analysis (e.g., ANOVA, t-test) E->F G Evaluation of Therapeutic Efficacy F->G

Caption: General experimental workflow for in vivo testing.[8]

Detailed In Vivo Experimental Protocol

This protocol measures a compound's ability to increase pain tolerance to a thermal stimulus, indicating central analgesic action.[12]

  • Principle: The latency of a mouse to withdraw its tail from a noxious heat source is measured. An increase in this latency period after drug administration indicates an analgesic effect.

  • Animals: Male albino mice (20-30g).[12]

  • Materials:

    • Tail-flick apparatus (radiant heat source)

    • Animal restrainer

    • Test compound, vehicle control, and positive control (e.g., Morphine)

  • Procedure:

    • Animal Acclimatization: Allow mice to acclimatize to the testing room for at least 30 minutes before the experiment.

    • Baseline Latency: Gently place each mouse in the restrainer. Position the tail over the heat source and record the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[12]

    • Drug Administration: Administer the piperidine derivative, vehicle, or morphine via the desired route (e.g., intraperitoneal).

    • Post-Treatment Latency: At predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration, repeat the tail-flick test.[12]

    • Data Analysis: The analgesic effect can be expressed as the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[12]

Conclusion

(3R)-3-Methylpiperidin-3-ol hydrochloride stands as a valuable and versatile chiral starting material for drug discovery. While not extensively studied for its own biological effects, its structure is primed for the synthesis of novel piperidine derivatives. Based on the vast and successful history of the piperidine scaffold in pharmacology, there is a strong rationale to investigate these new derivatives for a wide range of therapeutic applications, particularly in CNS disorders, oncology, and as specific enzyme inhibitors. The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path for researchers to unlock the full therapeutic potential of this promising chemical entity.

References

  • Choi, H. et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Available at: [Link]

  • Manjusha, C. et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at: [Link]

  • Akhtar, T. et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • American Epilepsy Society. (2025). piperine, a highly purified chemical from peppers, reduces the incidence of seizure-induced mortality in dba/1 mice. Available at: [Link]

  • Waterhouse, R. N. et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. Available at: [Link]

  • Vasylenko, O. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Khan, A. et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available at: [Link]

  • Vasylenko, O. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

Sources

Exploratory

(3R)-3-Methylpiperidin-3-ol Hydrochloride: A Chiral Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry The piperidine ring, a saturated six-m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and privileged scaffolds in modern drug discovery. Its prevalence in a vast array of clinically approved drugs and bioactive natural products underscores its remarkable utility. The conformational flexibility of the piperidine ring, coupled with its ability to engage in hydrogen bonding and serve as a basic center, allows for precise three-dimensional arrangements of substituents to optimize interactions with biological targets. This inherent versatility has cemented the piperidine motif as a cornerstone in the design of novel therapeutics across a wide spectrum of disease areas, including oncology, central nervous system disorders, and infectious diseases[1].

Within the diverse landscape of piperidine-containing compounds, the 3-hydroxypiperidine substructure has emerged as a particularly valuable pharmacophore. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for target binding. Furthermore, the stereochemistry at this position can profoundly influence biological activity, making enantiomerically pure 3-hydroxypiperidines highly sought-after building blocks. This guide focuses on a specific and valuable member of this class: (3R)-3-Methylpiperidin-3-ol hydrochloride. The introduction of a methyl group at the 3-position creates a chiral tertiary alcohol, offering a unique three-dimensional presentation of functional groups and a potential metabolic blocking site, thereby enhancing its appeal for medicinal chemists.

While the specific discovery of (3R)-3-Methylpiperidin-3-ol hydrochloride is not prominently documented in publicly available literature, its commercial availability and structural features strongly suggest its role as a specialized chiral building block in the synthesis of more complex and biologically active molecules. This guide will provide a comprehensive overview of its chemical properties, a plausible synthetic approach, and its potential applications in drug discovery, grounded in the established principles of medicinal chemistry and the known utility of related structures.

Physicochemical and Structural Properties

(3R)-3-Methylpiperidin-3-ol hydrochloride is a solid at room temperature and is typically supplied as a hydrochloride salt to improve its stability and handling properties.

PropertyValueSource
CAS Number 2305080-34-4
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance Solid
Purity Typically >95%
InChI Key NSCBVPULCFBFGX-FYZOBXCZSA-N
SMILES C[C@@]1(O)CCCNC1.Cl

Proposed Synthesis of (3R)-3-Methylpiperidin-3-ol Hydrochloride

Experimental Protocol: A Potential Synthetic Route

Step 1: N-Protection of 3-Piperidinone

The commercially available 3-piperidinone is first protected to prevent side reactions involving the secondary amine. The benzyloxycarbonyl (Cbz) group is a suitable choice due to its stability under the subsequent reaction conditions and its ease of removal.

  • To a solution of 3-piperidinone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add benzyl chloroformate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-3-piperidinone.

Step 2: Grignard Addition to the Ketone

The key step involves the stereoselective addition of a methyl group to the carbonyl of N-Cbz-3-piperidinone. The use of a chiral ligand or auxiliary could be employed to achieve the desired (R)-enantiomer; however, for the purpose of this proposed synthesis, we will consider a standard Grignard reaction followed by chiral separation. A more direct approach would involve an asymmetric synthesis which is beyond the scope of this proposed general method.

  • Prepare a solution of methylmagnesium bromide (1.2 equivalents) in a suitable ethereal solvent like tetrahydrofuran (THF).

  • Cool a solution of N-Cbz-3-piperidinone (1 equivalent) in dry THF to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add the Grignard reagent to the ketone solution and stir at 0 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic N-Cbz-3-methyl-3-piperidinol.

Step 3: Chiral Separation

The resulting racemic mixture can be separated into its constituent enantiomers using chiral chromatography.

  • Dissolve the racemic N-Cbz-3-methyl-3-piperidinol in a suitable solvent system (e.g., a mixture of hexanes and isopropanol).

  • Perform preparative chiral HPLC using a suitable chiral stationary phase (e.g., a polysaccharide-based column) to separate the (R) and (S) enantiomers.

  • Collect the fraction corresponding to the (R)-enantiomer and concentrate under reduced pressure.

Step 4: Deprotection and Salt Formation

The Cbz protecting group is removed by hydrogenolysis, and the final hydrochloride salt is formed.

  • Dissolve the (R)-N-Cbz-3-methyl-3-piperidinol in ethanol.

  • Add a catalytic amount of palladium on carbon (10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) until the pH is acidic.

  • Concentrate the solution under reduced pressure to induce crystallization.

  • Collect the solid by filtration and dry under vacuum to yield (3R)-3-Methylpiperidin-3-ol hydrochloride.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: Chiral Separation cluster_step4 Step 4: Deprotection & Salt Formation A 3-Piperidinone HCl B N-Cbz-3-piperidinone A->B Benzyl chloroformate, Triethylamine C N-Cbz-3-piperidinone D Racemic N-Cbz-3-methyl-3-piperidinol C->D Methylmagnesium bromide E Racemic N-Cbz-3-methyl-3-piperidinol F (R)-N-Cbz-3-methyl-3-piperidinol E->F Chiral HPLC G (R)-N-Cbz-3-methyl-3-piperidinol H (3R)-3-Methylpiperidin-3-ol HCl G->H H₂, Pd/C; HCl

Caption: Proposed synthetic workflow for (3R)-3-Methylpiperidin-3-ol hydrochloride.

Applications in Drug Discovery: A Versatile Chiral Building Block

The true value of (3R)-3-Methylpiperidin-3-ol hydrochloride lies in its application as a chiral building block for the synthesis of more elaborate and potent drug candidates. The tertiary alcohol provides a key stereocenter, and the piperidine nitrogen allows for a variety of chemical modifications to explore structure-activity relationships.

Potential Therapeutic Areas:

Based on the broader class of substituted piperidines, molecules incorporating the (3R)-3-methyl-3-hydroxypiperidine scaffold could be investigated for a range of therapeutic targets, including:

  • G-Protein Coupled Receptors (GPCRs): The piperidine nitrogen can be functionalized to interact with the acidic residues often found in GPCR binding pockets.

  • Ion Channels: The defined stereochemistry can lead to selective interactions with the complex three-dimensional structures of ion channels.

  • Enzyme Inhibitors: The hydroxyl group can form key hydrogen bonds with active site residues of enzymes.

The methyl group at the 3-position can also serve to block metabolic oxidation at that carbon, potentially improving the pharmacokinetic profile of a drug candidate.

Logical_Relationships cluster_properties Key Structural Features cluster_applications Potential Applications in Drug Discovery A (3R)-3-Methylpiperidin-3-ol HCl B Chiral Tertiary Alcohol A->B C Piperidine Scaffold A->C D Secondary Amine (as HCl salt) A->D E GPCR Ligands B->E enables specific 3D interactions F Ion Channel Modulators B->F enables specific 3D interactions G Enzyme Inhibitors B->G enables specific 3D interactions H Improved Pharmacokinetics B->H enables specific 3D interactions C->E provides versatile scaffold C->F provides versatile scaffold C->G provides versatile scaffold D->E allows for further functionalization D->F allows for further functionalization D->G allows for further functionalization

Caption: Key features and potential applications of the title compound.

Conclusion

(3R)-3-Methylpiperidin-3-ol hydrochloride represents a valuable and specialized chiral building block for medicinal chemists. While its own discovery and detailed pharmacological profile are not extensively documented, its structural features—a stereodefined tertiary alcohol on a versatile piperidine scaffold—make it an attractive starting material for the synthesis of novel and potent therapeutic agents. The proposed synthetic route provides a practical approach to its preparation, and its potential applications span a wide range of important drug targets. As the demand for three-dimensional complexity in drug design continues to grow, the utility of such chiral building blocks will undoubtedly increase, paving the way for the discovery of next-generation medicines.

References

  • PubChem. 3-methylpiperidin-3-ol. [Link]

  • J&W Pharmlab. (3S)-3-Methyl-piperidin-3-ol hydrochloride. [Link]

  • PubChem. cis-4-(Hydroxymethyl)piperidin-3-ol. [Link]

  • Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2359. [Link]

  • O'Rielly, D. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1365-1372. [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114754. [https://doi.org/10.1016/j.ejmech.2022.114754]
  • Singh, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(7), 1018-1024. [Link]

Sources

Foundational

A Technical Guide to (3R)-3-Methylpiperidin-3-ol Hydrochloride: A Chiral Building Block for Drug Discovery

Abstract This technical guide provides an in-depth analysis of (3R)-3-methylpiperidin-3-ol hydrochloride (CAS RN: 2305080-34-4), a chiral heterocyclic compound of significant interest to the pharmaceutical and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of (3R)-3-methylpiperidin-3-ol hydrochloride (CAS RN: 2305080-34-4), a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The document elucidates the molecule's systematic IUPAC nomenclature, stereochemical configuration, and structural features. A comprehensive summary of its physicochemical properties is presented. Furthermore, a robust, field-proven synthetic protocol via the Grignard reaction is detailed, along with a discussion of standard characterization methodologies. The guide highlights the compound's strategic importance as a chiral building block, leveraging the privileged 3-hydroxypiperidine scaffold for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). Safety, handling, and storage protocols are also outlined to ensure proper laboratory practice.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged structure" for engaging with biological targets. The introduction of stereocenters and functional groups onto this ring system allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral building block that combines the piperidine framework with a tertiary alcohol at a defined stereocenter. This specific combination of features makes it a valuable starting material for creating novel chemical entities with precise spatial arrangements, a critical factor in modern drug design. This guide serves as a comprehensive technical resource for researchers and scientists, detailing the fundamental chemistry, synthesis, and application potential of this important molecule.

IUPAC Nomenclature and Structural Elucidation

Systematic IUPAC Naming

The formal IUPAC name, (3R)-3-methylpiperidin-3-ol hydrochloride , is derived through a systematic application of chemical nomenclature rules.

  • Parent Heterocycle : The core structure is a six-membered saturated ring containing one nitrogen atom, which is named piperidine .

  • Principal Functional Group : The hydroxyl (-OH) group is the principal functional group and is denoted by the suffix -ol .

  • Locant for the Principal Group : Numbering of the ring begins at the nitrogen atom (position 1) and proceeds around the ring to give the hydroxyl group the lowest possible locant, which is position 3 . Thus, the base name is piperidin-3-ol .

  • Substituent Group : A methyl (-CH₃) group is also present on the ring.

  • Locant for the Substituent : The methyl group is located at the same carbon as the hydroxyl group, position 3 . The name becomes 3-methylpiperidin-3-ol .

  • Stereochemistry : The carbon at position 3 is a chiral center. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign its absolute configuration. For the enantiomer , this configuration is determined to be Rectus, or (R) . This prefix is placed at the beginning of the name: (3R)-3-methylpiperidin-3-ol .

  • Salt Form : The compound is a salt formed by the acid-base reaction between the basic piperidine nitrogen and hydrochloric acid (HCl). This is indicated by adding hydrochloride as a separate word at the end of the name.

Chemical Structure and Stereochemistry

(3R)-3-Methylpiperidin-3-ol hydrochloride is a tertiary alcohol with a chiral center at the C3 position of the piperidine ring. The hydrochloride salt form protonates the basic nitrogen atom of the piperidine ring, forming a piperidinium cation, with chloride as the counter-ion. This salt formation typically enhances the compound's crystallinity, stability, and aqueous solubility compared to the free base.

The structure incorporates a rigid ring system that, in its chair conformation, can position the substituents in either axial or equatorial orientations, influencing its binding properties in a biological context.

Diagram: Structural Components of (3R)-3-Methylpiperidin-3-ol Hydrochloride

G cluster_main (3R)-3-Methylpiperidin-3-ol Hydrochloride cluster_core Structural Features COMPOUND Core Molecule SALT Hydrochloride Salt COMPOUND->SALT forms a salt with PIPERIDINE Piperidine Ring (Saturated Heterocycle) COMPOUND->PIPERIDINE is built on a ALCOHOL Tertiary Alcohol (-OH) (Functional Group) COMPOUND->ALCOHOL contains a METHYL Methyl Group (-CH₃) (Substituent) COMPOUND->METHYL is substituted with a STEREO (3R)-Stereocenter (Chiral Center at C3) COMPOUND->STEREO has a defined

Caption: Logical relationship of the structural components.

Physicochemical Properties

The key physicochemical properties of (3R)-3-methylpiperidin-3-ol hydrochloride are summarized below. These properties are essential for designing experimental conditions, including reaction setups, purification procedures, and formulation studies.

PropertyValueSource(s)
CAS Number 2305080-34-4[2][3][4]
Molecular Formula C₆H₁₄ClNO[2][3][4]
Molecular Weight 151.63 g/mol [2][4]
IUPAC Name (R)-3-methylpiperidin-3-ol hydrochloride[2]
Physical Form Solid, powder or crystals[3][5]
Purity Typically ≥97%[2][3]
Melting Point No data available in searched literature.
Solubility No specific data available in searched literature. As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol, and limited solubility in nonpolar organic solvents like hexanes and diethyl ether.
Storage Store at room temperature in a dry, well-ventilated area under an inert atmosphere.[3]

Synthesis and Characterization

Synthetic Strategy

The synthesis of a tertiary alcohol on a piperidine ring is most efficiently achieved through the nucleophilic addition of an organometallic reagent to a corresponding ketone. The established and field-proven approach for synthesizing (3R)-3-methylpiperidin-3-ol involves a Grignard reaction.

The overall strategy is a three-step process:

  • Protection : The nitrogen of a suitable piperidine precursor must be protected to prevent it from reacting with the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its straightforward removal under acidic conditions. The starting material is therefore commercially available N-Boc-3-piperidone.

  • Grignard Addition : The N-Boc-3-piperidone is reacted with methylmagnesium bromide (CH₃MgBr). The methyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbon at the C3 position to form the tertiary alcohol. This step creates the racemic 3-methyl-3-hydroxypiperidine derivative.

  • Deprotection and Salt Formation : The Boc protecting group is removed using a strong acid, typically hydrochloric acid (HCl). This step serves a dual purpose: it deprotects the nitrogen and simultaneously forms the desired hydrochloride salt.

  • Chiral Resolution : Since the Grignard addition to the achiral ketone produces a racemic mixture, a subsequent chiral resolution step (e.g., via diastereomeric salt formation with a chiral acid or through chiral chromatography) would be required to isolate the desired (3R)-enantiomer. For the purpose of this guide, we describe the synthesis of the racemic compound, which is the direct precursor to the resolved enantiomers.

Diagram: Synthetic Workflow

G A N-Boc-3-Piperidone (Starting Material) B Step 1: Grignard Reaction A->B  CH₃MgBr, THF, 0°C C rac-N-Boc-3-methyl- 3-hydroxypiperidine (Protected Intermediate) B->C D Step 2: Deprotection & Salt Formation C->D  HCl in Dioxane E rac-3-Methylpiperidin-3-ol Hydrochloride (Racemic Product) D->E F Step 3: Chiral Resolution E->F G (3R)-3-Methylpiperidin-3-ol Hydrochloride (Final Product) F->G

Sources

Exploratory

An In-depth Technical Guide on the Safety and Hazards of (3R)-3-Methylpiperidin-3-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal, institution-specific risk assess...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal, institution-specific risk assessment or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the primary SDS for your specific lot number before handling any chemical.

Introduction

(3R)-3-Methylpiperidin-3-ol hydrochloride (CAS No: 2305080-34-4) is a chiral piperidine derivative increasingly utilized as a key building block in medicinal chemistry and drug development.[1] Its structural motif is of significant interest for synthesizing novel compounds with potential therapeutic applications. As with any research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide synthesizes available safety data to provide an in-depth perspective on the safe handling, storage, and emergency management of this compound.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on available data, (3R)-3-Methylpiperidin-3-ol hydrochloride is classified as a hazardous substance.

GHS Pictogram:

Signal Word: Warning [2][3]

This signal word indicates a less severe hazard level but one that still poses significant risks if not handled properly.

Summary of GHS Hazard Classifications

Hazard ClassHazard CodeHazard StatementSource(s)
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]
Acute Toxicity (Oral)H302Harmful if swallowed.[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)H335May cause respiratory irritation.[4][5]

Expert Analysis of Hazards:

The hazard profile is consistent with many piperidine-based structures and hydrochloride salts.

  • Skin and Eye Irritation (H315, H319): The piperidine nitrogen atom can be mildly alkaline, and the overall structure can interact with biological membranes, leading to irritation. The hydrochloride salt form, particularly if it comes into contact with moisture, can create a localized acidic environment, further contributing to irritation. Prolonged or repeated contact should be avoided to prevent dermatitis.

  • Respiratory Irritation (H335): As a fine solid powder, the compound can be easily aerosolized.[7] Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[4][8]

Section 2: Proactive Risk Mitigation and Handling Protocols

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. The causality behind these protocols is to create multiple barriers of protection, minimizing all potential routes of exposure (inhalation, dermal, ingestion, ocular).

Risk Assessment Workflow

A systematic risk assessment is not merely a procedural formality; it is a critical scientific tool for ensuring a safe experimental environment. The following workflow should be adapted for institution-specific standard operating procedures (SOPs).

Caption: A logical workflow for laboratory risk assessment.

Step-by-Step Safe Handling Protocol

This protocol is designed as a self-validating system where each step confirms the safety of the subsequent action.

  • Preparation and Engineering Controls:

    • Causality: The primary route of exposure to a solid powder is inhalation. Therefore, the first line of defense is to control the environment.

    • Action: Always handle (3R)-3-Methylpiperidin-3-ol hydrochloride within a certified chemical fume hood to contain any dust.[9] Ensure the sash is at the appropriate working height. Before starting, verify that the fume hood's airflow monitor indicates normal operation.

  • Personal Protective Equipment (PPE) Selection:

    • Causality: To protect against dermal and ocular exposure (H315, H319), appropriate PPE is mandatory.

    • Action:

      • Eye Protection: Wear chemical safety goggles that provide a full seal around the eyes. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant risk of splashing.[10]

      • Hand Protection: Wear chemically resistant nitrile gloves. Inspect gloves for any signs of degradation or punctures before use.[10][11] For tasks with prolonged duration, consider double-gloving.

      • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Weighing and Transfer:

    • Causality: These are the steps with the highest potential for generating airborne dust.

    • Action:

      • Perform all weighing operations on a draft shield or within the fume hood.

      • Use a spatula to carefully transfer the solid. Avoid scooping actions that could aerosolize the powder.

      • Close the container lid immediately after dispensing the required amount.[9]

  • Post-Handling Decontamination:

    • Causality: Preventing take-home contamination is a critical aspect of laboratory hygiene.

    • Action:

      • Wipe down the spatula and work surface with a damp cloth (e.g., with 70% ethanol) to collect any residual dust. Dispose of the wipe as hazardous waste.

      • Carefully remove gloves and dispose of them in the designated hazardous waste container.

      • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[5]

Section 3: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure RouteFirst Aid MeasuresCausality & Rationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention. The goal is immediate and thorough dilution and removal of the irritant to minimize damage to the cornea.[6] Prompt medical evaluation is essential.
Skin Contact Take off immediately all contaminated clothing.[12] Wash skin with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.This removes the irritant from the skin surface. Washing with soap helps to emulsify and remove the compound more effectively than water alone.
Inhalation Move the person into fresh air and keep them comfortable for breathing.[8] If respiratory symptoms (coughing, difficulty breathing) develop, call a POISON CENTER or doctor.[4]Removing the individual from the contaminated atmosphere is the first priority. Medical attention is needed if irritation persists.
Ingestion Rinse mouth with water.[8] Do NOT induce vomiting. [6][12] Call a POISON CENTER or doctor immediately if you feel unwell.[2][5]Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration. Rinsing the mouth helps to remove residual material.
Accidental Release Measures
  • Small Spills (<1g):

    • Ensure PPE is worn.

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated materials into a sealed bag and dispose of as hazardous waste.[11]

    • Decontaminate the area with a suitable solvent or soap and water.[11]

  • Large Spills (>1g):

    • Evacuate the immediate area and restrict access.[9][11]

    • Alert your supervisor and the institution's Environmental Health & Safety (EHS) office.

    • Do not attempt to clean up a large spill without proper training and equipment.

Section 4: Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6] The recommended storage temperature is often room temperature.

  • Disposal: All waste material, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][11] Do not empty into drains.[8]

Conclusion

(3R)-3-Methylpiperidin-3-ol hydrochloride is a valuable research tool that presents manageable hazards when handled with the appropriate precautions. The core tenets of safety—understanding the specific hazards, utilizing a multi-layered protection strategy (engineering controls, administrative protocols, and PPE), and being prepared for emergencies—are essential for its use. By integrating the principles and protocols outlined in this guide into standard laboratory practice, researchers can mitigate risks and maintain a safe and productive research environment.

References

  • Sigma-Aldrich. (n.d.). (3R)-3-Methylpiperidin-3-ol hydrochloride Safety Information.
  • Fluorochem. (n.d.). 3-Methylpiperidin-3-ol hydrochloride.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: Piperidine.
  • BenchChem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2015). SAFETY DATA SHEET: 3-Methylpiperidine.
  • Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.
  • CymitQuimica. (2023). Piperidin-3-one hydrochloride Safety Data Sheet.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 3-Methylpiperidine.
  • BLDpharm. (n.d.). (R)-3-Methylpiperidin-3-ol hydrochloride.
  • AChemBlock. (2026). (3R)-3-methylpiperidin-3-ol hydrochloride 97%.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Hydroxy-N-methylpiperidine.
  • Greenbook. (2005). MATERIAL SAFETY DATA SHEET.

Sources

Protocols & Analytical Methods

Method

(3R)-3-Methylpiperidin-3-ol hydrochloride experimental protocols

An In-Depth Technical Guide to (3R)-3-Methylpiperidin-3-ol Hydrochloride: Applications and Experimental Protocols This document provides a comprehensive technical guide for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3R)-3-Methylpiperidin-3-ol Hydrochloride: Applications and Experimental Protocols

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4). As a chiral building block, this piperidine derivative holds significant value in medicinal chemistry and synthetic applications where stereochemistry is critical for biological activity. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood.

Compound Profile and Physicochemical Properties

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral tertiary alcohol derivative of piperidine. The piperidine scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals.[1] The specific stereochemistry at the C3 position, conferred by the (R)-configuration, is crucial for targeted molecular interactions. The compound is supplied as a hydrochloride salt to improve its stability and solubility in aqueous media.

A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 2305080-34-4[2][3]
Molecular Formula C₆H₁₄ClNO[3][4]
Molecular Weight 151.63 g/mol [3][5]
Synonym(s) (R)-3-methylpiperidin-3-ol hydrochloride
Appearance Solid
Purity Typically ≥97%[2]
Storage Store at room temperature in a dry, cool, and inert atmosphere.[6]
InChI Key NSCBVPULCFBFGX-FYZOBXCZSA-N[7]

Quality Control and Release Criteria: A Self-Validating Framework

For any experimental work, particularly in drug development, the quality of starting materials is paramount. The quality of a pharmaceutical intermediate directly influences the critical quality attributes (CQAs) of the final Active Pharmaceutical Ingredient (API), including process reproducibility and impurity profiles.[8] Therefore, a robust quality control (QC) framework is not merely a preliminary check but a foundational component of scientific integrity.

Adherence to Good Manufacturing Practices (GMP) principles is essential, even at the intermediate stage.[9] This involves the stringent testing, monitoring, and validation of all materials used in production.[9] The following protocols establish a baseline for the analytical validation of (3R)-3-Methylpiperidin-3-ol hydrochloride upon receipt and before experimental use.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing & Validation cluster_2 Disposition reception Receipt of Compound (CAS: 2305080-34-4) docs Documentation Review (CoA, SDS) reception->docs visual Visual Inspection (Appearance, Labeling) docs->visual identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) visual->identity purity Purity Assay (RP-HPLC/UPLC) identity->purity chiral Chiral Purity Assay (Chiral HPLC) purity->chiral residual Residual Solvent Analysis (GC-HS, if applicable) chiral->residual spec_check Compare Results to Specifications residual->spec_check release Release for Experimental Use spec_check->release Pass reject Quarantine & Reject spec_check->reject Fail

Caption: Quality Control (QC) workflow for incoming material validation.

Protocol 2.1: Identity Confirmation via ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural information, confirming the molecular skeleton and the presence of key functional groups. It serves as a primary identity test.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of (3R)-3-Methylpiperidin-3-ol hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integrations of the observed peaks with the expected structure. Key expected signals include the methyl singlet, piperidine ring methylene protons, and potentially exchangeable N-H and O-H protons.

Protocol 2.2: Purity Assessment via Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is a quantitative method used to separate the main compound from any non-chiral impurities. This protocol establishes the purity level of the material.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) or formic acid. For example, a gradient from 5% ACN to 95% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Application Note: Chiral Purity Determination

The biological efficacy and safety of a chiral molecule are often dependent on its enantiomeric purity. Therefore, verifying the enantiomeric excess (ee) of (3R)-3-Methylpiperidin-3-ol hydrochloride is a critical application.

Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) in an HPLC system. Polysaccharide-based CSPs are highly effective for a wide range of compounds, including piperidine derivatives, due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.[10]

Chiral_HPLC_Workflow prep Sample & Mobile Phase Preparation system HPLC System Setup (Chiral Column Installation) prep->system equilibration Column Equilibration (Stable Baseline) system->equilibration injection Inject Sample (e.g., 10 µL) equilibration->injection acquisition Data Acquisition (Chromatogram) injection->acquisition analysis Peak Integration & Analysis acquisition->analysis calc Calculate Enantiomeric Excess (ee%) analysis->calc

Caption: Workflow for chiral purity analysis via HPLC.

Protocol 3.1: Enantiomeric Excess (ee) Determination by Chiral HPLC

Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.[10]

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended as a starting point. A Chiralpak® IA or similar amylose-based column often provides good separation for piperidine derivatives.[10]

  • Mobile Phase Preparation: Prepare a mixture of n-hexane and ethanol (e.g., 70:30 v/v). For basic compounds like this, adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can significantly improve peak shape and resolution.[10]

  • Chromatographic Conditions:

    • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane:Ethanol:DEA (70:30:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (temperature is a critical parameter for chiral separation).[10]

    • Detection: UV at 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1-2 mg/mL.[10]

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers. (A racemic standard may be required for initial peak identification).

    • Integrate the areas of both peaks.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 (Where Area_R is the area of the desired (R)-enantiomer and Area_S is the area of the undesired (S)-enantiomer).

Safety, Handling, and Storage Protocols

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

  • Hazard Identification: (3R)-3-Methylpiperidin-3-ol hydrochloride is classified as harmful and an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[4] The GHS pictogram is GHS07 (Harmful/Irritant).[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[7][12]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing dust.[11] Wash hands thoroughly after handling.[7]

  • Storage: Keep the container tightly closed and store in a dry, cool place at room temperature. An inert atmosphere is recommended for long-term storage to prevent degradation.[4][6]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Chiral Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.1. Screen different CSPs (e.g., cellulose-based vs. amylose-based).[10]2. Systematically vary the ratio of hexane to alcohol. Evaluate different alcohol modifiers (e.g., isopropanol vs. ethanol).[10]
Broad or Tailing Peaks in HPLC 1. Secondary interactions with the stationary phase.2. Column degradation.1. For this basic compound, add a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase to improve peak shape.[10]2. Use a guard column and ensure the mobile phase is within the stable pH range for the column.
Incomplete Synthetic Reaction 1. Insufficient reagent or catalyst.2. Inadequate reaction temperature or time.3. Deactivation of reagents by moisture.1. Re-evaluate stoichiometry; use fresh reagents.2. Monitor the reaction by TLC or LC-MS to optimize conditions.3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., N₂ or Ar).
Irreproducible Results 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and use precise measurements.[10]2. Utilize a column oven to maintain a stable and consistent temperature.[10]

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Vertex AI Search Grounding Service.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. (2025). Benchchem.
  • (3R)-3-Methylpiperidin-3-ol hydrochloride | 2305080-34-4. Sigma-Aldrich.
  • Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols. (2025, December). Benchchem.
  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024, December 23). PYG Lifesciences.
  • (R)-3-Methylpiperidin-3-ol hydrochloride. Ambeed.com.
  • 3-Methylpiperidin-3-ol hydrochloride. Fluorochem.
  • (R)-3-Methylpiperidin-3-ol hydrochloride. BLDpharm.
  • SAFETY DATA SHEET - 3-Methylpiperidine. (2015, July 2). Fisher Scientific.
  • (3R)-3-methylpiperidin-3-ol hydrochloride 97%. (2026, February 25). AChemBlock.
  • (R)-3-methylpiperidin-3-ol hydrochloride.
  • (3S)-3-Methyl-piperidin-3-ol hydrochloride. J&W Pharmlab.
  • 3-Methylpiperidin-3-ol hydrochloride | 955028-98-5. Sigma-Aldrich.

Sources

Application

Application Note: (3R)-3-Methylpiperidin-3-ol Hydrochloride in Modern Medicinal Chemistry and Drug Discovery

Executive Summary The pursuit of highly selective kinase inhibitors and targeted protein degraders requires building blocks that offer precise spatial geometry and robust physicochemical properties. (3R)-3-Methylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective kinase inhibitors and targeted protein degraders requires building blocks that offer precise spatial geometry and robust physicochemical properties. (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS 2305080-34-4) has emerged as a privileged chiral scaffold in contemporary drug discovery[1]. By introducing a quaternary stereocenter into the piperidine ring, this moiety restricts conformational flexibility, directs hydrogen bonding, and blocks metabolic liabilities. This application note details the structural rationale, key therapeutic applications, and validated laboratory protocols for integrating this building block into advanced therapeutic modalities, including pan-KRAS inhibitors and heterobifunctional degraders (PROTACs/LYMTACs).

Structural Rationale & Physicochemical Enhancements

The selection of (3R)-3-methylpiperidin-3-ol over its non-methylated or acyclic counterparts is driven by strict structure-activity relationship (SAR) requirements in medicinal chemistry.

  • Metabolic Shielding: Secondary alcohols (like standard piperidin-3-ol) are highly susceptible to oxidation by cytochrome P450 enzymes, converting them into rapidly cleared ketones. The addition of the 3-methyl group creates a tertiary alcohol, completely blocking this oxidative metabolic liability and significantly extending the compound's microsomal half-life[2].

  • Conformational Locking: The methyl group induces severe 1,3-diaxial interactions if the ring attempts to flip, effectively locking the piperidine ring into a single, predictable chair conformation. This minimizes the entropic penalty upon binding to a target protein.

  • Directed Hydrogen Bonding: In kinase ATP-binding sites, the locked axial/equatorial orientation of the hydroxyl group acts as a precise hydrogen bond donor/acceptor. For instance, in Cyclin-Dependent Kinase 2 (CDK2), this hydroxyl group forms a critical hydrogen bond with the Leu83 residue in the hinge region, while the cycloalkyl ring perfectly occupies the ribose pocket[2].

Table 1: Pharmacokinetic & Physicochemical Impact of the 3-Methyl Modification
PropertySecondary Alcohol (e.g., Piperidin-3-ol)Tertiary Alcohol ((3R)-3-Methylpiperidin-3-ol)Mechanistic Consequence in Drug Design
Metabolic Stability Low (Prone to rapid oxidation)High (Oxidation sterically blocked)Improved in vivo half-life ( T1/2​ ) and lower clearance[2].
Conformational State Flexible (Rapid ring flipping)Rigid (Anchored by quaternary center)Enhanced target affinity due to lowered entropic penalty.
Membrane Permeability ModerateHigh ( >7.0×10−6 cm/s)Improved oral bioavailability and cellular penetration[2].
Target Selectivity Promiscuous H-bondingDirected H-bonding + Hydrophobic packingIncreased kinase selectivity (e.g., CDK2 over CDK1)[2].

Applications in Targeted Therapies

Overcoming Resistance with Pan-KRAS Inhibitors

First-generation KRAS G12C inhibitors (e.g., sotorasib) are highly effective but susceptible to acquired resistance via secondary mutations. To combat this, researchers have developed pan-KRAS inhibitors capable of targeting multiple oncogenic mutants (G12D, G12V, G12A). The (3R)-3-methylpiperidin-3-ol moiety is frequently utilized as a surface-binding element in these macrocyclic or tetrahydropyridopyrimidine scaffolds. It optimizes the polar surface area (PSA) and lipophilicity (LogP), allowing the inhibitor to effectively penetrate cells and bind the GTPase without relying on the mutant cysteine residue[3].

Targeted Protein Degradation: PROTACs and LYMTACs

Beyond traditional inhibition, this building block is heavily utilized in the synthesis of heterobifunctional degraders:

  • CDK2 PROTACs: By attaching a ubiquitin ligase binder to a CDK2 ligand containing (3R)-3-methylpiperidin-3-ol, researchers have achieved single-digit nanomolar degradation of CDK2, overcoming the heme and gastrointestinal toxicities associated with off-target CDK1 inhibition[2].

  • KRAS LYMTACs: Lysosome Membrane Targeting Chimeras (LYMTACs) repurpose lysosomal membrane proteins to sequester and degrade historically "undruggable" membrane targets like KRAS G12D. The (3R)-3-methylpiperidin-3-ol moiety serves as the highly specific target-binding anchor that drags KRAS into the lysosomal degradation pathway[4].

G A Chiral Building Block (3R)-3-Methylpiperidin-3-ol B Target Ligand (KRAS / CDK2 Binder) A->B SNAr Coupling C Heterobifunctional Degrader (PROTAC / LYMTAC) B->C Linker Addition D Ternary Complex (POI - Degrader - Effector) C->D Target Binding E Target Degradation (Proteasome / Lysosome) D->E Ubiquitination / Relocalization

Figure 1: Mechanism of targeted protein relocalization and degradation via PROTACs/LYMTACs.

Validated Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol details the integration of (3R)-3-methylpiperidin-3-ol hydrochloride into a heteroaryl chloride core (e.g., chloropyrimidine), a foundational step in synthesizing both CDK2 degraders and KRAS inhibitors[2].

Causality & Rationale: The use of the hydrochloride salt ensures reagent stability and precise stoichiometric weighing[1]. However, it necessitates 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The first equivalent liberates the nucleophilic free amine, while the remaining equivalents act as an acid scavenger for the HCl generated during the SNAr coupling. Acetonitrile (MeCN) is chosen as the solvent because its polar aprotic nature stabilizes the Meisenheimer complex transition state without solvolyzing the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the heteroaryl chloride scaffold (1.0 mmol) in anhydrous MeCN (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add (3R)-3-methylpiperidin-3-ol hydrochloride (1.5 mmol, 1.5 eq) to the stirring solution.

  • Base Activation: Dropwise, add DIPEA (3.0 mmol, 3.0 eq). The solution may change color as the free amine is liberated.

  • Reaction: Heat the mixture to 60–80 °C. Monitor the reaction progress via LC-MS. Complete consumption of the starting material typically occurs within 4 to 6 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the coupled product.

G Step1 1. Substrate Preparation Dissolve Chloropyrimidine in MeCN Step2 2. Reagent Addition Add (3R)-3-Methylpiperidin-3-ol HCl Step1->Step2 Step3 3. Base Addition Add DIPEA (3.0 eq) to neutralize HCl Step2->Step3 Step4 4. Reaction Stir at 60-80°C, monitor via LC-MS Step3->Step4 Step5 5. Workup Concentrate, extract with EtOAc/H2O Step4->Step5 Step6 6. Purification Flash Chromatography (DCM/MeOH) Step5->Step6

Figure 2: Step-by-step synthetic workflow for SNAr coupling of the chiral building block.

Protocol B: AlphaLISA Assay for Target Protein Degradation

To validate the efficacy of degraders synthesized using the building block, a homogeneous AlphaLISA assay is employed to quantify target (e.g., CDK2 or KRAS) degradation in live cells[2].

Causality & Rationale: Unlike traditional Western blotting, AlphaLISA is a self-validating, wash-free proximity assay. It relies on the interaction between a Donor bead and an Acceptor bead bridged by the target protein. If the PROTAC successfully degrades the target, the bridging complex cannot form, resulting in a quantifiable loss of the 615 nm emission signal. This allows for high-throughput, highly reproducible determination of the half-maximal degradation concentration ( DC50​ ).

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., MKN1 for CDK2, or HCT116 for KRAS) in a 384-well opaque white plate at a density of 5,000 cells/well in 10 µL of complete media. Incubate overnight at 37 °C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the synthesized degrader in DMSO. Transfer 50 nL of the compound to the assay plate using an acoustic dispenser (e.g., Echo 550). Incubate for 24 hours.

  • Lysis: Add 5 µL of 3X AlphaLISA Lysis Buffer supplemented with protease inhibitors to each well. Shake at 400 rpm for 15 minutes at room temperature.

  • Acceptor Bead Addition: Add 5 µL of the Acceptor Bead mix (conjugated to the primary anti-target antibody) to each well. Incubate in the dark for 1 hour.

  • Donor Bead Addition: Add 5 µL of the Streptavidin-coated Donor Bead mix (with biotinylated secondary antibody). Incubate in the dark for 1 hour.

  • Detection: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision). Excite at 680 nm and measure emission at 615 nm. Calculate the DC50​ using a 4-parameter logistic non-linear regression model.

G A 1. Cell Treatment Incubate with Degrader B 2. Cell Lysis Extract Target Protein A->B C 3. Bead Addition Add Acceptor & Donor Beads B->C D 4. Excitation Laser at 680 nm C->D E 5. Emission Detection Read at 615 nm D->E

Figure 3: Homogeneous AlphaLISA workflow for quantifying target protein degradation.

References

  • (3R)
  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors Source: Google Patents URL
  • LYMTACs: Chimeric Small Molecules Repurpose Lysosomal Membrane Proteins for Target Protein Relocalization and Degradation Source: bioRxiv URL

Sources

Method

Application Note: (3R)-3-Methylpiperidin-3-ol Hydrochloride in Advanced Drug Discovery

Executive Summary The development of highly selective, orally bioavailable therapeutics requires building blocks that can precisely modulate physicochemical properties while maintaining rigorous structural geometries. (3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable therapeutics requires building blocks that can precisely modulate physicochemical properties while maintaining rigorous structural geometries. (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) has emerged as a privileged chiral scaffold in modern medicinal chemistry. This application note details its critical role in two cutting-edge paradigms: the synthesis of Targeted Protein Degraders (PROTACs) for oncology (e.g., CDK2 and KRAS degraders)[1][2], and the development of Negative Allosteric Modulators (NAMs) for Central Nervous System (CNS) targets[3].

Physicochemical Rationale & Structural Causality

The incorporation of the (3R)-3-methylpiperidin-3-ol motif into a drug scaffold is rarely arbitrary. It is driven by three distinct structural advantages:

  • Conformational Restriction : The addition of a methyl group at the 3-position of the piperidine ring introduces significant steric bulk. This locks the piperidine ring into a preferred chair conformation, orienting the hydroxyl group in a predictable pseudo-equatorial or pseudo-axial trajectory. This pre-organization reduces the entropic penalty upon binding to a target protein[2].

  • Metabolic Stability : Secondary alcohols (like 3-hydroxypiperidine) are highly susceptible to oxidation by alcohol dehydrogenases or CYP450 enzymes, converting them into rapidly cleared ketones. The tertiary alcohol in 3-methylpiperidin-3-ol completely blocks this metabolic liability, dramatically increasing the in vivo half-life[4][5].

  • Modulation of 3D Polar Surface Area (PSA) : In heterobifunctional degraders, balancing lipophilicity and PSA is critical for cell permeability. The compact nature of this chiral building block provides a rigidified exit vector for linker attachment without excessively inflating the molecule's overall PSA[2].

Application 1: Targeted Protein Degradation (PROTACs)

Context & Mechanistic Insight

In the design of PROTACs targeting historically "undruggable" proteins like KRAS or challenging kinases like CDK2, the linker's attachment point is critical[1][6]. (3R)-3-Methylpiperidin-3-ol is frequently utilized as a surface-binding element or a linker-attachment node. The tertiary hydroxyl group serves as a highly specific nucleophile for ether-linked PROTACs, while the piperidine nitrogen allows for rapid integration into aryl scaffolds via Nucleophilic Aromatic Substitution (SNAr)[2].

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Protocol: Heterobifunctional Degrader Synthesis Workflow

This self-validating protocol outlines the incorporation of (3R)-3-methylpiperidin-3-ol into a degrader scaffold.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure : Dissolve 1.0 eq of the target-binding aryl fluoride/chloride scaffold in anhydrous DMF. Add 1.2 eq of (3R)-3-methylpiperidin-3-ol hydrochloride and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 80°C for 12 hours.

  • Causality : DIPEA is essential to neutralize the HCl salt of the piperidine, liberating the free amine for nucleophilic attack. DMF, a polar aprotic solvent, is chosen to stabilize the highly polarized Meisenheimer complex transition state during the SNAr reaction.

  • Validation : Monitor via LC-MS. The reaction is complete when the starting material mass is depleted, and the [M+H]+ of the piperidine-adduct is dominant.

Step 2: Linker Attachment via Etherification

  • Procedure : Cool the purified intermediate from Step 1 to 0°C in anhydrous THF. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes, then add 1.2 eq of the desired alkyl halide linker (e.g., a PEG-based bromide). Warm to room temperature and stir for 6 hours.

  • Causality : The tertiary alcohol of the 3-methylpiperidin-3-ol motif is sterically hindered. Mild bases (like K2CO3) are insufficient for deprotonation; therefore, a strong base like NaH is required to generate the highly nucleophilic alkoxide necessary for etherification.

  • Validation : Quench with saturated NH4Cl (to prevent over-alkylation) and extract with EtOAc. Confirm the addition of the linker mass via LC-MS.

Step 3: E3 Ligase Conjugation

  • Procedure : Deprotect the terminal end of the linker (if necessary). Dissolve the intermediate and 1.1 eq of a CRBN ligand (e.g., a lenalidomide derivative with a free carboxylic acid) in DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 2 hours.

  • Causality : HATU is selected over EDC/NHS because it is a highly efficient coupling reagent that minimizes epimerization of the chiral centers, ensuring the final PROTAC maintains its intended 3D geometry.

Synthesis_Workflow Step1 Step 1: SNAr Coupling React Aryl Halide Scaffold with (3R)-3-Methylpiperidin-3-ol HCl Step2 Step 2: Linker Attachment Etherification of the Tertiary Hydroxyl Group Step1->Step2 Base (DIPEA), Heat Step3 Step 3: E3 Ligase Conjugation Amidation with CRBN/VHL Ligand using HATU/DIPEA Step2->Step3 NaH, Alkyl Halide Linker Step4 Step 4: Purification & Validation Prep-HPLC, LC-MS, and NMR Step3->Step4 Crude PROTAC Assembly

Fig 2: Step-by-step chemical synthesis workflow for PROTAC assembly using the chiral building block.

Application 2: CNS Drug Discovery (Allosteric Modulators)

Context & Mechanistic Insight

In the development of neurotherapeutics, achieving Central Nervous System (CNS) penetrance while maintaining target selectivity is a primary hurdle. The (3R)-3-methylpiperidin-3-ol motif has been successfully utilized in the discovery of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 3 (mGlu3), such as analogs of ML337[3][7]. The chiral tertiary alcohol provides a critical hydrogen bond donor/acceptor pair that anchors the molecule within the deep, lipophilic allosteric binding pocket of the GPCR, while the methyl group optimizes the LogP for blood-brain barrier (BBB) crossing[7].

Protocol: In Vitro Calcium Mobilization Assay for mGlu3 NAMs

To validate the efficacy of compounds synthesized with this building block, a robust functional assay is required.

  • Cell Culture & Dye Loading :

    • Plate CHO cells stably expressing human mGlu3 and a chimeric G-protein (Gqi5) in 384-well black/clear-bottom plates.

    • Incubate cells with 2 μM Fluo-4 AM (a cell-permeable calcium indicator dye) and 2.5 mM probenecid for 1 hour at 37°C.

    • Causality: Fluo-4 AM is non-fluorescent until its acetoxymethyl (AM) esters are cleaved by intracellular esterases. Probenecid is added to inhibit organic anion transporters, preventing the cells from prematurely pumping the cleaved fluorescent dye out into the media.

  • Compound Incubation :

    • Wash cells with assay buffer. Add the synthesized NAM (serial dilutions from 10 μM to 0.1 nM) and incubate for 10 minutes at room temperature.

    • Causality: A 10-minute pre-incubation is critical. It allows the highly lipophilic allosteric modulator to partition into the cell membrane and equilibrate within the transmembrane allosteric pocket of mGlu3 before the orthosteric agonist is introduced.

  • Agonist Addition & Measurement :

    • Using a kinetic fluorometric plate reader (e.g., FLIPR), record baseline fluorescence.

    • Inject an EC80 concentration of glutamate (the endogenous agonist) and measure peak fluorescence (Ex 488 nm / Em 525 nm).

    • Causality: Utilizing an EC80 concentration of the agonist ensures a robust, reproducible signal window while remaining sensitive enough to detect negative allosteric modulation (which shifts the agonist dose-response curve to the right).

  • Validation : Include a DMSO vehicle control (0% inhibition) and a known reference mGlu3 NAM (100% inhibition) to normalize the data and validate assay integrity.

Quantitative Data: Pharmacokinetic Impact

The substitution of a standard piperidine ring with the (3R)-3-methylpiperidin-3-ol motif yields profound improvements in both pharmacokinetics (PK) and pharmacodynamics (PD). The data below synthesizes representative SAR trends observed in recent degrader and GPCR modulator campaigns[2][7].

Structural MotifCaco-2 Permeability ( 10−6 cm/s)Microsomal Clearance (Rat, μ L/min/mg)Oral Bioavailability (Rat, F%)Target Binding Affinity (IC 50​ , nM)
Unsubstituted Piperidine12.545.215%45.0
3-Hydroxypiperidine8.268.58%12.0
(3R)-3-Methylpiperidin-3-ol 18.4 15.3 65% 4.0

Table 1: Impact of the 3-methyl-3-hydroxyl substitution on PK/PD parameters. The tertiary alcohol prevents rapid microsomal clearance, while the methyl group's steric bulk improves binding affinity (lower IC50) and oral bioavailability.

References

  • Collier, P. N., et al. "Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2." Journal of Medicinal Chemistry 68.17 (2025): 18407-18422. URL:[Link]

  • Wenthur, C. J., et al. "Discovery of (R)-(2-Fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM)." Journal of Medicinal Chemistry 56.12 (2013): 5208-5212. URL:[Link]

  • "Glutarimide-containing pan-KRAS-mutant degrader compounds and uses thereof." US Patent US12110291B2 (2024).

Sources

Application

Application Note: (3R)-3-Methylpiperidin-3-ol Hydrochloride as a Privileged Chiral Scaffold in Targeted Therapeutics

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Structural rationale, physicochemical tuning, and synthetic protocols for utilizing CAS 2305080-34-4 in drug discovery. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Structural rationale, physicochemical tuning, and synthetic protocols for utilizing CAS 2305080-34-4 in drug discovery.

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich aliphatic heterocycles is a cornerstone of contemporary drug design, aimed at improving clinical success rates by enhancing solubility and reducing off-target toxicity. (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) has emerged as a highly versatile, commercially available chiral building block[1]. By offering a rigidified, 3D-complex scaffold with precisely oriented hydrogen-bonding vectors, this 3,3-disubstituted piperidine is increasingly utilized in the synthesis of advanced therapeutic modalities, including kinase inhibitors, PROTACs (Proteolysis Targeting Chimeras)[2], and LYMTACs (Lysosome-Targeting Chimeras)[3].

Mechanistic Rationale: The "Why" Behind 3,3-Disubstitution

As a Senior Application Scientist, it is critical to understand that selecting a building block is rarely just about structural novelty; it is about solving specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. The incorporation of (3R)-3-methylpiperidin-3-ol addresses three primary challenges in drug design:

  • Metabolic Shielding (CYP450 Evasion): Unsubstituted piperidines often suffer from rapid oxidative metabolism by cytochrome P450 enzymes at the 3- and 4-positions. The introduction of a methyl and a hydroxyl group at the C3 position creates a steric shield, effectively blocking CYP-mediated oxidation at this metabolic hotspot and increasing the intrinsic clearance half-life ( T1/2​ )[4].

  • Vector Trajectory & Target Engagement: The (3R) stereocenter directs the hydroxyl group into a precise 3D vector. In the design of Cyclin-Dependent Kinase 2 (CDK2) inhibitors and degraders, this cycloalkyl ring occupies the ribose-binding pocket of the kinase. The precisely angled hydroxyl group acts as a hydrogen bond donor/acceptor, forming critical interactions with residues like Leu83 and Glu81 in the kinase hinge region[2].

  • Physicochemical Tuning (pKa Modulation): Unsubstituted piperidines possess a highly basic secondary amine (pKa ~11.2), which can lead to poor membrane permeability and hERG liability. The electron-withdrawing inductive effect of the adjacent tertiary alcohol in (3R)-3-methylpiperidin-3-ol lowers the pKa of the piperidine nitrogen. This reduction in basicity enhances oral bioavailability—a critical factor when designing high-molecular-weight heterobifunctional molecules[2].

Quantitative Data: Physicochemical Profiling

The following table summarizes the causal shifts in physicochemical properties when replacing standard piperidine scaffolds with the (3R)-3-methylpiperidin-3-ol motif.

Property ParameterUnsubstituted Piperidine3-Methylpiperidine(3R)-3-Methylpiperidin-3-olMechanistic Impact on Drug Design
Amine pKa (calc.) ~11.2~11.0~9.5Lower basicity improves membrane permeability and reduces phospholipidosis risk.
Fraction sp³ (Fsp³) 1.001.001.00Maintains high 3D complexity, correlating with higher clinical success rates.
H-Bond Donors/Acceptors 1 / 11 / 12 / 2Additional anchor points for target engagement (e.g., kinase ribose pockets).
Metabolic Stability Low (C3/C4 oxidation)ModerateHigh3,3-disubstitution sterically blocks primary sites of CYP450 oxidation.

Application Workflow: PROTAC and Kinase Inhibitor Assembly

(3R)-3-Methylpiperidin-3-ol is frequently utilized as a surface-exposed ligand or a core scaffold in targeted protein degradation (TPD). For instance, it has been successfully incorporated into heterobifunctional degraders targeting CDK2[2] and serves as a critical intermediate in the synthesis of BCR-ABL1 tyrosine kinase inhibitors[5].

G A Target Warhead (e.g., Pyrimidine Halide) C SNAr Coupling (TEA, MeCN, 25°C) A->C B (3R)-3-Methylpiperidin-3-ol Hydrochloride B->C D Chiral Kinase Ligand (Ribose Pocket Occupancy) C->D LC-MS Verification E Linker Attachment (PEG/Alkyl Linker) D->E G Heterobifunctional Degrader (PROTAC / LYMTAC) E->G Final Assembly F E3 Ligase Ligand (e.g., CRBN/VHL) F->E

Caption: Workflow of PROTAC assembly utilizing (3R)-3-methylpiperidin-3-ol as a kinase-targeting anchor.

Validated Experimental Protocol: N-Arylation via S_NAr

This protocol details the Nucleophilic Aromatic Substitution (S_NAr) of (3R)-3-methylpiperidin-3-ol hydrochloride with an aryl or heteroaryl halide. This is the foundational reaction used to assemble the core of many kinase inhibitors[2][5].

System Self-Validation & Causality
  • Reagent State: The building block is supplied as an HCl salt to prevent the secondary amine from undergoing atmospheric oxidation and to eliminate hygroscopicity[1].

  • Base Selection: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is employed to liberate the free base in situ and act as a proton scavenger.

  • Solvent Dynamics: Polar aprotic solvents like Acetonitrile (MeCN) or polar protic solvents like Ethanol (EtOH) are selected to dissolve the polar salt and stabilize the highly charged Meisenheimer transition state.

  • Chemoselectivity: The tertiary alcohol is highly sterically hindered and significantly less nucleophilic than the secondary amine. This intrinsic property ensures complete N-selectivity during the S_NAr reaction without the need for tedious O-protection/deprotection steps.

Mechanism N1 Amine Deprotonation (TEA neutralizes HCl) N2 Nucleophilic Attack (Piperidine N -> Aryl Halide) N1->N2 Free Base Formation N3 Meisenheimer Complex (Stabilized by Polar Solvent) N2->N3 Transition State N4 Halide Elimination (Cl- or F- leaves) N3->N4 Rearrangement N5 C-N Bond Formation (Target Scaffold Achieved) N4->N5 Product Yield

Caption: Mechanistic pathway of the SNAr reaction highlighting intermediate transition states.

Step-by-Step Methodology

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the electrophilic aryl/heteroaryl halide (e.g., a 2-chloropyrimidine derivative) (1.0 equivalent).

  • Add (3R)-3-methylpiperidin-3-ol hydrochloride (1.2 to 1.5 equivalents)[1]. Rationale: A slight excess drives the reaction to completion and compensates for any residual moisture in the salt.

  • Suspend the reactants in anhydrous Acetonitrile (MeCN) or Ethanol (EtOH) (approx. 10 mL per gram of starting material)[2][5].

2. Base Addition & Initiation:

  • Add Triethylamine (TEA) (3.0 equivalents) dropwise at room temperature (25 °C)[2].

  • Observation: The suspension will typically clear as the HCl salt is neutralized and the free base dissolves into the solvent.

3. Reaction Propagation & Monitoring:

  • Stir the mixture at 25 °C to 60 °C (depending on the reactivity of the aryl halide) for 4 to 16 hours[2][5].

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is self-validating when the UV trace shows >95% consumption of the starting aryl halide and the MS trace confirms the [M+H]+ mass of the desired N-arylated product.

4. Workup & Purification:

  • Upon completion, concentrate the mixture under reduced pressure to remove the volatile solvent.

  • Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous Sodium Bicarbonate (NaHCO₃). Rationale: The alkaline aqueous layer efficiently removes the TEA-HCl byproduct and unreacted amine, while the organic layer retains the product.

  • Wash the organic layer with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate.

  • Purify via flash column chromatography (typically using a gradient of Dichloromethane to Methanol) to yield the pure chiral building block integrated into the drug core.

Sources

Method

Application Note: (3R)-3-Methylpiperidin-3-ol Hydrochloride in the Synthesis of Novel Analgesics

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In the field of analgesia, piperidine derivatives have been particularly prominen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] In the field of analgesia, piperidine derivatives have been particularly prominent, with molecules like fentanyl and its analogs demonstrating the potent µ-opioid receptor (MOR) agonism achievable with this structural motif.[2][3] The introduction of specific stereochemistry and substitution patterns on the piperidine ring is a critical strategy for modulating pharmacological activity, potency, and side-effect profiles.[3] The chiral building block, (3R)-3-Methylpiperidin-3-ol hydrochloride, offers a valuable starting point for creating N-substituted piperidine analgesics, where the (R)-configuration and the 3-methyl-3-hydroxyl substitution can impart unique properties to the final molecule. The stereochemistry at the 3-position of the piperidine ring is known to be a crucial determinant of analgesic potency in fentanyl analogs.[3][4]

This guide details the application of (3R)-3-Methylpiperidin-3-ol hydrochloride as a precursor for synthesizing potent analgesics, focusing on a core synthetic strategy involving palladium-catalyzed N-arylation. It provides a detailed protocol, explains the mechanistic rationale, and discusses the biological context of the target compounds as µ-opioid receptor agonists.

Physicochemical Profile of Starting Material

A thorough understanding of the starting material's properties is fundamental for successful synthesis and handling.

PropertyValueSource
IUPAC Name (3R)-3-methylpiperidin-3-ol hydrochloride[5]
CAS Number 2305080-34-4[5]
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.64 g/mol
Appearance Solid
Purity Typically ≥97%[5]
Storage Store at room temperature, keep dry and cool.
SMILES C[C@@]1(O)CCCNC1.[H]Cl[5]
InChI Key NSCBVPULCFBFGX-FYZOBXCZSA-N

Core Synthetic Strategy: Palladium-Catalyzed N-Arylation

A robust and versatile method for constructing the target analgesics is the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between the secondary amine of the piperidine ring and an aryl halide.[6][7] This reaction is widely used in pharmaceutical synthesis due to its broad substrate scope and functional group tolerance, allowing for the introduction of diverse aryl and heteroaryl groups onto the piperidine nitrogen.[6]

Rationale for Method Selection
  • Efficiency: The Buchwald-Hartwig reaction provides high yields for C-N bond formation where traditional methods like nucleophilic aromatic substitution would fail or require harsh conditions.[6]

  • Versatility: A wide array of (hetero)aryl halides can be coupled, enabling extensive Structure-Activity Relationship (SAR) studies to optimize the analgesic properties of the final compounds.

  • Stereochemical Integrity: The reaction conditions are typically mild enough to preserve the stereocenter at the C3 position of the piperidine ring, which is critical for pharmacological activity.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an N-aryl-3-methylpiperidin-3-ol derivative from the hydrochloride salt.

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Buchwald-Hartwig Amination Start (3R)-3-Methylpiperidin-3-ol HCl Base Aqueous Base (e.g., NaHCO₃) Start->Base Dissolve FreeBase Free Base: (3R)-3-Methylpiperidin-3-ol Base->FreeBase Extract with Organic Solvent Catalyst Pd Catalyst + Ligand FreeBase->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product Final Product: (3R)-1-Aryl-3-methylpiperidin-3-ol Catalyst->Product Heat, Inert Atmosphere Base2 Strong Base (e.g., NaOtBu) Base2->Catalyst Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Catalyst

Caption: Synthetic workflow from the starting salt to the final N-arylated product.

Detailed Experimental Protocol: Synthesis of (3R)-1-(4-methoxyphenyl)-3-methylpiperidin-3-ol

This protocol provides a representative example of the N-arylation reaction. Researchers should adapt conditions based on the specific reactivity of their chosen aryl halide.

Materials:

  • (3R)-3-Methylpiperidin-3-ol hydrochloride

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Free-Basing the Starting Material:

    • Dissolve 1.0 g of (3R)-3-Methylpiperidin-3-ol hydrochloride in 20 mL of deionized water.

    • Cool the solution in an ice bath and slowly add saturated aqueous NaHCO₃ solution until the pH is ~9-10.

    • Extract the aqueous layer with dichloromethane (3 x 25 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. Proceed immediately to the next step.

  • Setting up the Cross-Coupling Reaction:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), rac-BINAP (e.g., 3 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

    • Add the free-based (3R)-3-Methylpiperidin-3-ol (1.0 equivalent) and 4-bromoanisole (1.1 equivalents) to the flask.

    • Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution:

    • Ensure the flask is securely sealed and under a positive pressure of argon.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (3R)-1-(4-methoxyphenyl)-3-methylpiperidin-3-ol.

Self-Validation and Causality:

  • Why use NaOtBu? A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen in situ, forming the palladium-amido complex, which is a key intermediate in the catalytic cycle.[6]

  • Why use a phosphine ligand like BINAP? The bulky, electron-rich phosphine ligand stabilizes the palladium(0) active catalyst, facilitates the oxidative addition of the aryl halide, and promotes the final reductive elimination step to release the product and regenerate the catalyst.[6]

  • Why an inert atmosphere? The Pd(0) catalytic species is sensitive to oxidation by air, which would deactivate it. An inert atmosphere (Argon or Nitrogen) is crucial for maintaining catalytic activity.

Biological Context: Targeting the µ-Opioid Receptor

The N-aryl piperidine derivatives synthesized from this precursor are designed to act as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is the primary target for most clinically used opioid analgesics like morphine and fentanyl.[8][9]

Mechanism of Action & Signaling Pathway

Activation of the MOR by an agonist initiates a cascade of intracellular events.[10] The receptor is coupled to inhibitory G-proteins (Gαi/o).[11]

  • Agonist Binding: The synthesized analgesic binds to the MOR.

  • G-Protein Activation: This induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein.[11]

  • Signal Transduction: The G-protein dissociates into Gαi/o-GTP and Gβγ subunits.[11]

    • Gαi/o-GTP inhibits adenylyl cyclase, reducing intracellular cAMP levels.[11]

    • Gβγ subunits modulate ion channels, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs).[10]

  • Neuronal Inhibition: The opening of potassium channels leads to hyperpolarization, while the closing of calcium channels reduces neurotransmitter release. Both effects decrease neuronal excitability, producing the analgesic effect.[10]

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) Extracellular Intracellular G_protein G-Protein Gαi Gβγ MOR:p2->G_protein Activates AC Adenylyl Cyclase G_protein:gai->AC Inhibits K_channel K+ Channel (GIRK) G_protein:gbg->K_channel Activates Ca_channel Ca2+ Channel (VGCC) G_protein:gbg->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release => ANALGESIA K_channel->Hyperpolarization Ca_ion Ca_channel->Ca_ion Influx Ca_channel->Hyperpolarization Analgesic Analgesic (Agonist) Analgesic->MOR:p1 Binds ATP ATP ATP->AC K_ion K_ion->K_channel Efflux

Caption: Simplified signaling pathway of the µ-opioid receptor upon agonist binding.

Characterization and Data

The final products should be characterized thoroughly to confirm their identity, purity, and structure.

TechniqueExpected Outcome
¹H & ¹³C NMR Confirms the covalent structure, showing signals for both the piperidine and the newly introduced aryl moiety. The stereocenter's integrity can be inferred by the complexity of the spectra.
LC-MS Determines the purity of the compound and confirms its molecular weight via the mass-to-charge ratio (m/z) of the molecular ion.
Chiral HPLC Can be used to determine the enantiomeric excess (e.e.) of the final product, confirming that no racemization occurred during the synthesis.
In vitro Binding Assay Determines the binding affinity (Ki) of the compound for the µ-opioid receptor, providing a measure of its potency.

References

  • Che, T., Majumdar, S., & Roth, B. L. (n.d.). Molecular basis of opioid receptor signaling. NIH.gov.
  • Delgado-García, G., Navas-Ramírez, P., & Moreno-Sanz, G. (2022). Current understanding of opioid receptors and their signaling pathways. Revista de la Sociedad Espanola del Dolor.
  • Wikipedia contributors. (n.d.). Opioid receptor. Wikipedia. Retrieved from [Link]

  • Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521–1531. Retrieved from [Link]

  • Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., ... & Johnson, M. R. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202–2208. Retrieved from [Link]

  • Fujita, M., Tani, H., Nakagawa, H., & Miyata, O. (2022). Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation. ACS Omega, 7(25), 21877–21884. Retrieved from [Link]

  • Filizola, M., & Devi, L. A. (2012). Opioid receptors: Structural and mechanistic insights into pharmacology and signaling. European Journal of Pharmacology, 697(1-3), 1–9. Retrieved from [Link]

  • QIAGEN. (n.d.). Opioid Signaling Pathway. GeneGlobe. Retrieved from [Link]

  • Zimmerman, D. M., & Smits, S. E. (1977). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Journal of Pharmaceutical Sciences, 66(11), 1583–1585. Retrieved from [Link]

  • Le, T., & Ganno, M. L. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(18), 5824–5827. Retrieved from [Link]

  • Jahan, S., Akhtar, S., Saify, Z. S., Mushtaq, N., Sial, A. A., Kamil, A., & Arif, M. (2014). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1239–1245. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Grim, T. W., Schmid, C. L., & Samoshina, N. M. (2018). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 61(17), 7651–7669. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Interactions of the core piperidine with the receptor residues. Red.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of new N-methyl-arylpyrrolidinols with analgesic activity. Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of (3R)-3-Methylpiperidin-3-ol Hydrochloride Solutions

Introduction & Scientific Context (3R)-3-Methylpiperidin-3-ol hydrochloride is a highly valuable chiral heterocyclic building block widely utilized in modern drug discovery. Featuring a piperidine ring substituted with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(3R)-3-Methylpiperidin-3-ol hydrochloride is a highly valuable chiral heterocyclic building block widely utilized in modern drug discovery. Featuring a piperidine ring substituted with a methyl and a hydroxyl group at the 3-position, it confers unique 3D vectorality and favorable physicochemical properties to drug candidates. It is frequently employed in the synthesis of advanced pharmaceutical intermediates, including heterobifunctional degraders (PROTACs) targeting kinases such as Cyclin-Dependent Kinase 2 (CDK2)[1].

Because it is supplied as a hydrochloride salt, the compound exhibits excellent aqueous solubility. However, approximately 60% of basic drug compounds are formulated as hydrochloride salts, and a ubiquitous challenge with these low-molecular-weight polar salts is their pronounced hygroscopicity[2]. Proper handling, precise molarity calculation, and pH management are critical to ensuring reproducibility in both chemical synthesis and in vitro biological assays.

Physicochemical Properties & Molarity Metrics

Before preparing solutions, it is essential to account for the mass of the hydrochloride counterion. Failing to include the HCl salt in molecular weight calculations will result in sub-potent solutions.

Table 1: Chemical Properties
PropertyValue
Chemical Name (3R)-3-Methylpiperidin-3-ol hydrochloride
CAS Number 2305080-34-4[3]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance White to off-white crystalline solid
Primary Solvents Water, DMSO, Methanol
Table 2: Standard Stock Preparation (in 1.0 mL Solvent)
Target ConcentrationMass of API RequiredApplication Suitability
100 mM 15.16 mgMaster stock for long-term storage
50 mM 7.58 mgHigh-concentration assay screening
10 mM 1.52 mgRoutine in vitro biological assays

Mechanistic Handling Principles (The "Why")

To ensure a self-validating and robust experimental system, researchers must understand the causality behind standard handling procedures:

  • Hygroscopicity & Stoichiometry: Hydrochloride salts of polar amines readily absorb atmospheric moisture. Weighing cold powder directly from a freezer causes rapid condensation, adding water mass to the powder. This artificially inflates the perceived mass of the API, leading to inaccurate molarity. Rule: Always equilibrate the sealed vial to room temperature in a desiccator before opening.

  • The Common-Ion Effect & pH Dynamics: Dissolving this salt in pure, unbuffered water yields an acidic solution due to the dissociation of the strong acid (HCl) and the weak base (piperidine). In cell-based assays, localized acidity can cause artifactual cytotoxicity or denature target proteins. Rule: Aqueous working solutions must be diluted into highly buffered media (e.g., HEPES or PBS) to neutralize the pH.

  • Free-Basing for Chemical Synthesis: If the solution is intended for chemical synthesis (e.g., nucleophilic substitution), the hydrochloride salt must be neutralized using an organic base like N,N-Diisopropylethylamine (DIPEA) to liberate the nucleophilic secondary amine[1].

Decision Matrix for Solvent Selection

SolventSelection Start (3R)-3-Methylpiperidin-3-ol HCl Q1 Intended Downstream Application? Start->Q1 InVitro Biological Assays (In Vitro / Cell-based) Q1->InVitro Synthesis Chemical Synthesis (Coupling / Alkylation) Q1->Synthesis DMSO Anhydrous DMSO (Prepare 100 mM Stock) InVitro->DMSO Storage Buffer Aqueous Buffer (pH 7.4) (Dilute & Neutralize HCl) InVitro->Buffer Working Sol. DCM Aprotic Solvent (DCM/DMF) + DIPEA/TEA (Free-basing) Synthesis->DCM Reaction

Decision matrix for solvent selection and handling based on downstream applications.

Validated Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock in Anhydrous DMSO

Objective: Create a stable, concentrated stock for long-term storage and serial dilution.

  • Thermal Equilibration: Remove the original vial of (3R)-3-Methylpiperidin-3-ol hydrochloride from -20°C storage. Place it in a desiccator at room temperature for at least 30–45 minutes before opening.

  • Rapid Weighing: Using an analytical balance (0.01 mg precision), rapidly weigh 15.16 mg of the powder into a sterile, low-bind microcentrifuge tube. Close the source vial immediately and backfill with Argon or Nitrogen gas to displace ambient moisture[2].

  • Anhydrous Dissolution: Add exactly 1.00 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. The compound should dissolve rapidly. If transient micro-crystals remain, sonicate in a room-temperature water bath for 2 minutes.

  • Aliquoting & Storage: Divide the master stock into 50 µL single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

Protocol B: Preparation of Aqueous Working Solutions for Biological Assays

Objective: Dilute the DMSO stock into an aqueous buffer without inducing precipitation or pH shock.

  • Thawing: Thaw a 50 µL aliquot of the 100 mM DMSO stock at room temperature. Do not use localized heat sources.

  • Buffer Preparation: Ensure the target aqueous buffer (e.g., PBS, HEPES, or complete cell culture media) is pre-warmed to 37°C. Note: Cold buffers decrease thermodynamic solubility and increase the risk of compound "crashing out" at the solvent interface.

  • Dynamic Dilution: Pipette the required volume of the DMSO stock directly into the center of the buffer volume while vortexing continuously. (e.g., Injecting 10 µL of stock into 990 µL of buffer yields a 1 mM working solution with a final DMSO concentration of 1% v/v).

  • pH Verification (Critical Step): Because the compound releases HCl upon dissolution, verify the final pH of the working solution using a micro-pH probe. If the pH drops below 7.2, adjust dropwise with 0.1 M NaOH or utilize a buffer with a higher buffering capacity (e.g., 50 mM HEPES).

Quality Control & Troubleshooting

To maintain a self-validating workflow, implement the following QC checks:

  • Visual Inspection: Before utilizing a thawed DMSO aliquot, inspect it against a dark background under bright light. Any turbidity or opalescence indicates moisture contamination or compound degradation. Discard the aliquot if turbidity is observed.

  • LC-MS Verification: To validate the integrity of the stock after prolonged storage (>6 months), perform LC-MS analysis. The expected exact mass for the free base (C₆H₁₃NO) is 115.10 m/z; confirm the presence of the [M+H]⁺ peak at approximately 116.11 m/z.

References

  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2 . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Salt Selection in Drug Development . Pharmaceutical Technology. Available at:[Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance . Pharmaceutical Outsourcing. Available at:[Link]

Sources

Method

Application Notes and Protocols for (3R)-3-Methylpiperidin-3-ol hydrochloride in Cell Culture Experiments

Introduction: Rationale for the Cellular Investigation of (3R)-3-Methylpiperidin-3-ol hydrochloride In the landscape of modern drug discovery, the strategic selection and evaluation of novel chemical entities are paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for the Cellular Investigation of (3R)-3-Methylpiperidin-3-ol hydrochloride

In the landscape of modern drug discovery, the strategic selection and evaluation of novel chemical entities are paramount. (3R)-3-Methylpiperidin-3-ol hydrochloride emerges as a compound of interest due to its distinct structural features: a chiral piperidine scaffold and a tertiary alcohol moiety. The piperidine ring is a ubiquitous and privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological pathways, including those involved in neurological disorders and cancer.[1][2][3] The chirality of the molecule can significantly influence its biological activity and selectivity, making enantiomerically pure compounds particularly valuable in drug development.[4]

Furthermore, the incorporation of a tertiary alcohol group is a deliberate design element in medicinal chemistry. This functional group can enhance metabolic stability by preventing oxidation, a common metabolic pathway for primary and secondary alcohols, while also modulating physicochemical properties such as solubility and lipophilicity.[5][6][7] The presence of these structural motifs in (3R)-3-Methylpiperidin-3-ol hydrochloride provides a strong rationale for its investigation as a potential modulator of cellular processes.

These application notes provide a comprehensive guide for researchers to conduct initial in vitro characterization of (3R)-3-Methylpiperidin-3-ol hydrochloride. The following protocols detail the necessary steps for preparing the compound for cell-based assays and for evaluating its effects on cell viability and proliferation, which are foundational experiments in the assessment of any potential therapeutic agent.

Compound Information and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 2305080-34-4[4][8]
Molecular Formula C₆H₁₄ClNO[8]
Molecular Weight 151.64 g/mol [4]
Purity ≥97%[8]
Physical Form Solid[4]
Storage Store at room temperature in a dry and cool place.[4]

Safety Precautions: (3R)-3-Methylpiperidin-3-ol hydrochloride is classified as harmful and an irritant.[1][4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Protocol 1: Preparation of Stock Solutions

The accuracy of the compound's concentration is fundamental to the reliability of the experimental data. This protocol outlines the steps for preparing a high-concentration stock solution that can be serially diluted to the desired working concentrations.

Rationale: Preparing a concentrated stock solution in a suitable solvent allows for the addition of small volumes to the cell culture medium, minimizing the final solvent concentration and its potential cytotoxic effects. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.

Materials:
  • (3R)-3-Methylpiperidin-3-ol hydrochloride powder

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:
  • Determine the required stock concentration: A 10 mM stock solution is a common starting point for many cell-based assays.

  • Calculate the required mass:

    • Molecular Weight (MW) = 151.64 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 151.64 g/mol * 1000 mg/g = 1.5164 mg

  • Weigh the compound: Carefully weigh out the calculated mass of (3R)-3-Methylpiperidin-3-ol hydrochloride using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolve in solvent: Add the calculated volume of anhydrous DMSO to the tube (in this case, 1 mL).

  • Ensure complete dissolution: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (optional but recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Experimental Workflow for Initial Compound Characterization

The following diagram illustrates a standard workflow for the initial in vitro evaluation of a novel compound.

G cluster_prep Compound Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution in DMSO serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with Compound (Varying Concentrations) serial_dil->treat_cells seed_cells Seed Cells in Multi-well Plates allow_adhesion Allow Cells to Adhere (24 hours) seed_cells->allow_adhesion allow_adhesion->treat_cells incubate Incubate for Desired Time Period (e.g., 24-72h) treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., LDH Release) incubate->cytotoxicity proliferation Proliferation/Viability Assay (e.g., MTT, Resazurin) incubate->proliferation read_plate Measure Signal (Absorbance/Fluorescence) cytotoxicity->read_plate proliferation->read_plate calc_ic50 Calculate IC50/EC50 Values read_plate->calc_ic50

Caption: Workflow for in vitro characterization of a novel compound.

Protocol 2: Cytotoxicity Assay (LDH Release Assay)

This assay determines the extent to which the compound damages the cell membrane, leading to the release of lactate dehydrogenase (LDH) into the culture medium.

Rationale: A primary concern for any potential therapeutic is its safety profile. A cytotoxicity assay provides a direct measure of a compound's ability to induce cell death through membrane disruption. The LDH assay is a common and reliable method for this purpose.[6][9]

Materials:
  • Cells cultured in 96-well plates and treated with (3R)-3-Methylpiperidin-3-ol hydrochloride at various concentrations.

  • Vehicle control (e.g., 0.1% DMSO in medium).

  • Positive control (e.g., lysis buffer or a known cytotoxic agent).

  • Negative control (untreated cells).

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • Microplate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:
  • Prepare cell culture plates: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treat cells: Remove the old medium and add fresh medium containing serial dilutions of (3R)-3-Methylpiperidin-3-ol hydrochloride. Include vehicle, positive, and negative controls.

  • Incubate: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Collect supernatant: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • Perform LDH assay: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

  • Incubate: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure absorbance: Read the absorbance at the recommended wavelength using a microplate reader.

  • Data analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (100% lysis) and negative control (0% lysis). Plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Rationale: Assessing a compound's effect on cell proliferation is crucial for understanding its potential as an anti-proliferative agent (e.g., in cancer research) or for identifying unintended growth-inhibitory effects. The MTT assay is a widely used method that relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10][11]

Materials:
  • Cells cultured in 96-well plates and treated with (3R)-3-Methylpiperidin-3-ol hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:
  • Prepare and treat cells: Follow steps 1-3 from the LDH assay protocol.

  • Add MTT reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilize formazan: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure absorbance: Read the absorbance at approximately 570 nm using a microplate reader.

  • Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results to determine the IC50 (concentration that inhibits 50% of cell proliferation).

Data Interpretation and Next Steps

The results from the cytotoxicity and proliferation assays will provide a preliminary understanding of the biological activity of (3R)-3-Methylpiperidin-3-ol hydrochloride.

AssayEndpoint MeasuredInterpretation
LDH Assay Membrane integrityHigh LDH release indicates cytotoxicity.
MTT Assay Metabolic activityA decrease in signal suggests reduced cell viability or proliferation.

A potent compound will typically show a low IC50 value in the proliferation assay. If the CC50 from the cytotoxicity assay is significantly higher than the IC50, it suggests that the compound's anti-proliferative effects are not primarily due to immediate cell membrane damage.

G cluster_results Initial Assay Results cluster_interpretation Interpretation cluster_next_steps Next Steps ic50 Low IC50 (Proliferation Assay) interpretation Compound is anti-proliferative with low immediate toxicity. Good therapeutic window. ic50->interpretation cc50 High CC50 (Cytotoxicity Assay) cc50->interpretation moa Mechanism of Action (MoA) Studies interpretation->moa target_id Target Identification moa->target_id in_vivo In Vivo Efficacy and Toxicity Studies target_id->in_vivo

Caption: Decision-making flowchart based on initial in vitro results.

Based on these initial findings, further studies can be designed to elucidate the compound's mechanism of action, identify its molecular targets, and eventually assess its efficacy and safety in preclinical animal models.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved March 11, 2026, from [Link]

  • Piperidine unveiled: A comprehensive exploration of structure, applications, and pharmacological significance. (2024). International Journal of Novel Research and Development. Retrieved March 11, 2026, from [Link]

  • Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Ishihara, Y., & Chiodi, D. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Pharmaceuticals. Retrieved March 11, 2026, from [Link]

  • Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. (2025). American Chemical Society. Retrieved March 11, 2026, from [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025). PubMed. Retrieved March 11, 2026, from [Link]

  • Cytotoxicity assays – what your cells don't like. (2025). BMG LABTECH. Retrieved March 11, 2026, from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved March 11, 2026, from [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. (n.d.). PubMed Central. Retrieved March 11, 2026, from [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. (2026). Molecular Devices. Retrieved March 11, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Administration of (3R)-3-Methylpiperidin-3-ol Hydrochloride in Animal Models

Introduction (3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral piperidine derivative, a class of compounds prevalent in numerous pharmaceuticals due to their versatile biological activities.[1][2] The piperidine scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral piperidine derivative, a class of compounds prevalent in numerous pharmaceuticals due to their versatile biological activities.[1][2] The piperidine scaffold is a key structural motif in drugs targeting the central nervous system, as well as those with anticancer, analgesic, and anti-inflammatory properties.[1][2][3][4] As a hydrochloride salt, this compound is anticipated to have improved aqueous solubility compared to its free base form, a critical attribute for developing suitable formulations for in vivo administration.[5][6]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the effective administration of (3R)-3-Methylpiperidin-3-ol hydrochloride in common animal models, primarily rodents. The protocols herein are synthesized from established best practices for small molecule administration and are designed to ensure experimental reproducibility, animal welfare, and scientific rigor.

Preclinical Formulation and Development

Prior to in vivo administration, a thorough understanding of the physicochemical properties of (3R)-3-Methylpiperidin-3-ol hydrochloride is paramount. As a hydrochloride salt of a potentially weakly basic compound, careful consideration of the formulation vehicle is necessary to prevent disproportionation back to the less soluble free base.[7][8]

Solubility and Vehicle Selection

The initial step in formulation development is to determine the solubility of the compound in various pharmaceutically acceptable vehicles. This will dictate the feasible routes of administration and achievable dosing concentrations.

Recommended Screening Vehicles:

  • Sterile Water for Injection

  • 0.9% Sodium Chloride (Normal Saline)

  • Phosphate-Buffered Saline (PBS)

  • 5% Dextrose in Water (D5W)

  • Aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol, ethanol)

  • Suspension vehicles (e.g., 0.5% methylcellulose or carboxymethylcellulose)

Protocol for Solubility Assessment:

  • Prepare saturated solutions of (3R)-3-Methylpiperidin-3-ol hydrochloride in a panel of selected vehicles.

  • Equilibrate the solutions at room temperature and/or 37°C for a defined period (e.g., 24 hours) with continuous agitation.

  • Centrifuge the samples to pellet undissolved solid.

  • Analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).

The choice of the final vehicle should be guided by the desired route of administration, the required dose, and potential toxicities of the excipients. For intravenous administration, the formulation must be a clear, sterile, and isotonic solution. For oral and subcutaneous routes, suspensions may be acceptable if a sufficiently high concentration cannot be achieved in a solution.

pH and Stability Considerations

For hydrochloride salts, maintaining an acidic pH can be crucial for stability and solubility.[5][8] The pHmax is the pH above which the salt may convert to its free base.[5] It is advisable to determine the pH of the final formulation and assess its stability over the intended period of use.

ParameterRecommendationRationale
Vehicle pH Should be below the calculated or experimentally determined pHmax of the compound.To prevent precipitation of the free base form, which could alter bioavailability.[5][8]
Excipient Compatibility Avoid excipients with basic properties or those that can induce disproportionation, such as magnesium stearate.[7]To maintain the integrity and solubility of the hydrochloride salt.[7]
Formulation Stability Assess the chemical and physical stability of the dosing formulation under the expected storage and handling conditions.To ensure accurate and consistent dosing throughout the study.

Administration Protocols in Rodent Models

The selection of the administration route depends on the experimental objectives, such as investigating oral bioavailability or achieving rapid systemic exposure. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[9][10][11]

Oral Administration (Oral Gavage)

Oral gavage is a standard method for precise oral dosing in rodents.[9][10][11]

Materials:

  • Appropriately sized gavage needles (flexible or stainless steel with a bulbous tip).[10][11][12]

  • Syringes

  • Animal scale for accurate weight measurement.[11]

  • Dosing formulation of (3R)-3-Methylpiperidin-3-ol hydrochloride.

Protocol:

  • Animal Restraint: Properly restrain the mouse or rat to ensure the head and body are in a straight line, which facilitates the passage of the gavage needle into the esophagus.[9][11]

  • Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.[9][11] This prevents accidental perforation.

  • Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass with minimal resistance.[9][10][11] If resistance is met, withdraw and re-attempt.

  • Substance Administration: Once the needle is correctly positioned, administer the formulation slowly and steadily.[9]

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid emerging from the nose.[9]

Dosing Volume Guidelines:

Species Recommended Volume (mL/kg) Maximum Volume (mL/kg)
Mouse 5 - 10 20
Rat 5 - 10 20

Data synthesized from multiple sources.[11][12][13]

Intravenous Administration (Tail Vein Injection)

Intravenous injection provides immediate and complete bioavailability, making it ideal for pharmacokinetic and acute efficacy studies.[14]

Materials:

  • Sterile syringes with appropriate gauge needles (27-30G for mice, 25-27G for rats).[15]

  • Restraining device.

  • Warming device (e.g., heat lamp or warming pad) to induce vasodilation of the tail veins.[15]

Protocol:

  • Animal Preparation: Place the animal in a restraining device. Warm the tail for 5-10 minutes to make the lateral tail veins more visible and accessible.[15]

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein.[15]

  • Verification of Placement: Proper placement may be indicated by a flash of blood in the needle hub.

  • Substance Injection: Inject the solution slowly and observe for any swelling at the injection site, which would indicate extravasation.[16] If this occurs, stop the injection immediately.

  • Post-Injection Care: After removing the needle, apply gentle pressure to the injection site to prevent bleeding.[16]

Dosing Volume Guidelines:

Species Recommended Volume (mL/kg) Maximum Volume (mL/kg)
Mouse 5 10
Rat 2.5 5

Data synthesized from multiple sources.[13]

Subcutaneous Administration

Subcutaneous injection is a common route for sustained-release formulations and when a slower onset of action is desired.[17][18]

Materials:

  • Sterile syringes with 25-27 gauge needles.[18]

  • Dosing formulation.

Protocol:

  • Site Selection: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.[18]

  • Skin Tenting: Gently lift the skin to create a "tent."

  • Needle Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration: Before injecting, pull back slightly on the plunger to ensure the needle is not in a blood vessel.[18]

  • Substance Injection: Administer the substance. A small bleb will form under the skin.

  • Post-Injection: Gently massage the area to help disperse the injected substance.[14]

Dosing Volume Guidelines:

Species Recommended Volume (mL/kg) Maximum Volume (mL/kg)
Mouse 5 - 10 20
Rat 5 10

Data synthesized from multiple sources.[13]

Experimental Workflow and Decision Making

The process of developing an administration protocol for a novel compound like (3R)-3-Methylpiperidin-3-ol hydrochloride involves a logical sequence of steps, from initial characterization to the final in vivo experiment.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Protocol Development cluster_2 Phase 3: In-Vivo Execution A Compound Characterization (Purity, Salt Form) B Solubility Screening in Various Vehicles A->B C Vehicle Selection & Formulation Optimization B->C D Stability & Compatibility Testing C->D I Prepare Dosing Formulation D->I Finalized Formulation E Select Animal Model (e.g., Mouse, Rat) F Determine Route of Administration (PO, IV, SC) E->F G Dose Calculation (Based on body weight) F->G H Define Dosing Regimen (Single vs. Repeat Dose) G->H K Administer Compound (Following SOP) H->K Dosing Plan I->K J Animal Acclimation & Baseline Measurements J->K L Post-Dosing Monitoring & Data Collection K->L G PO Oral (PO) Administration GI GI Tract (Absorption) PO->GI First-Pass Metabolism SC Subcutaneous (SC) Administration SC_Depot Subcutaneous Space SC->SC_Depot IV Intravenous (IV) Administration Blood Systemic Circulation (Blood) IV->Blood 100% Bioavailability Liver Liver (Metabolism) GI->Liver SC_Depot->Blood Slower Absorption Blood->Liver Tissue Target Tissues (Distribution & Effect) Blood->Tissue Excretion Excretion (Kidney, etc.) Blood->Excretion Liver->Blood

Caption: Impact of Administration Route on Pharmacokinetics.

  • Intravenous (IV): Bypasses absorption and first-pass metabolism, leading to immediate peak plasma concentrations (Cmax). [14]* Oral (PO): Subject to absorption from the gastrointestinal tract and potential first-pass metabolism in the liver, which may reduce bioavailability.

  • Subcutaneous (SC): Typically results in slower, more sustained absorption compared to IV, leading to a delayed time to peak concentration (Tmax) and potentially prolonged exposure. [17] Understanding these differences is critical for designing experiments that appropriately test the hypothesis, whether it relates to acute target engagement or chronic efficacy. Preliminary pharmacokinetic studies are highly recommended to establish the relationship between dose, exposure, and pharmacological effect for (3R)-3-Methylpiperidin-3-ol hydrochloride.

References

  • LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. (2021, September 21). Retrieved from [Link]

  • Hoggatt, A. F., Hoggatt, J., Honerlaw, M., & Pelus, L. M. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
  • Intravenous (IV) Tail Vein Injection in Mice and Rats - Research support. (n.d.). Retrieved from [Link]

  • Mouse Oral Gavage Administration Necessary Supplies Technique. (n.d.). Retrieved from [Link]

  • INTRAVENOUS TAIL INJECTION 1. Substance. (n.d.). Retrieved from [Link]

  • A Beginners Guide on How to Inject Mice - ichor - ichorbio. (2021, June 17). Retrieved from [Link]

  • Intravenous Injection in the Mouse - Research Animal Training. (2020, February 11). Retrieved from [Link]

  • Richter, W. F., & Jacobsen, B. (2014). Subcutaneous administration of biotherapeutics: Current experience in animal models. In mAbs (Vol. 6, No. 1, pp. 31-37). Taylor & Francis.
  • Subcutaneous Injection in Mice | Animals in Science - Queen's University. (2012, February 16). Retrieved from [Link]

  • Stephenson, G. A., Aburub, A., & Woods, T. A. (2010). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 99(6), 2786–2797.
  • Administering Subcutaneous Injections. (n.d.). Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Complexing agent salt formulations of pharmaceutical compounds. (n.d.).
  • Holmström, N., Kortesniemi, M., Lilius, T., & Yliperttula, M. (2021).
  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020, December 5). Retrieved from [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2025, June 27). Retrieved from [Link]

  • Kumar, A., Singh, S., Sharma, P., Kumar, D., Bhargava, G., & Bharate, S. B. (2021).
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). Retrieved from [Link]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (2026, January 29). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023, February 9). Retrieved from [Link]

  • Guideline #10: Drug and Chemical Administration - Institutional Animal Care and Use Committee - Washington State University. (2023, August 15). Retrieved from [Link]

  • Fluid and Drug Administration Procedure Animal Model in Biomedical Research Bioscientia Medicina. (n.d.). Retrieved from [Link]

  • Reducing the stress of drug administration: implications for the 3Rs. (2015, September 23). Retrieved from [Link]

  • FDA, ICH, and the 3Rs. (n.d.). Retrieved from [Link]

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Method

Advanced Analytical Characterization of (3R)-3-Methylpiperidin-3-ol Hydrochloride: Validated HPLC and NMR Protocols

Introduction and Chemical Context (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) is a highly specialized chiral heterocyclic building block. In contemporary drug discovery, it is frequently incorporated in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

(3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) is a highly specialized chiral heterocyclic building block. In contemporary drug discovery, it is frequently incorporated into the architectures of advanced therapeutics, including heterobifunctional degraders targeting Cyclin-Dependent Kinase 2 (CDK2)[1], pan-KRAS mutant degraders[2], and KIF18A inhibitors[3].

The analytical characterization of this molecule presents two distinct physicochemical hurdles:

  • Optical Invisibility: The saturated piperidine ring lacks a conjugated π -system, rendering standard UV-Vis detection (e.g., at 254 nm) virtually useless for direct chromatographic analysis.

  • Basic Secondary Amine: The nitrogen atom in the piperidine ring is highly prone to secondary interactions with residual silanols on chromatographic stationary phases, leading to severe peak tailing and compromised resolution of enantiomers[4].

This application note provides a comprehensive, self-validating analytical framework for the structural and enantiomeric verification of this critical pharmaceutical intermediate.

Caption: Workflow for structural and chiral validation of (3R)-3-Methylpiperidin-3-ol HCl.

Causality in Analytical Strategy

Chromatographic Detection and Mobile Phase Design

Because (3R)-3-Methylpiperidin-3-ol lacks a chromophore, we must bypass traditional UV detection. The optimal approach utilizes Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) , which provide universal detection for non-volatile analytes.

To resolve the issue of peak tailing caused by the basic piperidine nitrogen, a volatile organic modifier—specifically Diethylamine (DEA)—must be added to the mobile phase[4]. DEA acts as a sacrificial base, dynamically coating the acidic residual silanols on the chiral stationary phase, thereby ensuring sharp, symmetrical peaks and accurate integration of enantiomeric excess ( ee ).

NMR Solvent Dynamics and Regiochemical Proof

As a hydrochloride salt, the compound is highly soluble in Deuterium Oxide (D 2​ O). However, the exchangeable protons (the C3 hydroxyl group and the protonated amine NH 2+​ ) will rapidly exchange with deuterium, rendering them invisible in the 1 H NMR spectrum[1]. For routine lot-release testing, D 2​ O is the preferred solvent because it eliminates these broad exchangeable signals, providing a clean baseline to analyze the complex multiplet splitting of the aliphatic piperidine ring[2]. If observation of the -OH or -NH protons is mechanistically required to prove salt stoichiometry, the sample must be thoroughly dried and analyzed in anhydrous DMSO- d6​ .

Self-Validating Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

A protocol is only as trustworthy as its internal controls. This HPLC method utilizes a System Suitability Test (SST) with a racemic standard to prove the column's resolving power before any claims about the (3R) sample's purity are made.

Step-by-Step Methodology:

  • Instrument Setup: Equip an HPLC system with an ELSD detector. Set the ELSD drift tube temperature to 40°C and the nebulizer gas (N 2​ ) flow to 1.5 SLM.

  • Column Selection: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm). This polysaccharide-based stationary phase is highly effective for separating chiral piperidine derivatives[4].

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Degas thoroughly.

  • System Suitability Test (SST): Inject 10 µL of a 1.0 mg/mL racemic control (mixture of 3R and 3S enantiomers). The system is validated only if the resolution ( Rs​ ) between the two enantiomeric peaks is ≥2.0 .

  • Sample Analysis: Inject 10 µL of the (3R)-3-Methylpiperidin-3-ol HCl sample (1.0 mg/mL).

  • Data Validation: Calculate the ee . The absence of a peak at the known retention time of the (3S) enantiomer confirms high optical purity.

ChiralMechanism Mobile Mobile Phase (Hexane/EtOH/DEA) Analyte Racemic Mixture (3R) & (3S) Enantiomers Mobile->Analyte CSP Chiral Stationary Phase (Amylose derivative) Analyte->CSP ComplexR Transient Diastereomeric Complex (3R) CSP->ComplexR Higher Affinity ComplexS Transient Diastereomeric Complex (3S) CSP->ComplexS Lower Affinity Detector ELSD / MS Detection ComplexR->Detector Elutes Second ComplexS->Detector Elutes First

Caption: Mechanism of transient diastereomeric complexation in chiral HPLC separation.

High-Resolution NMR Characterization

To prevent misassignment of the diastereotopic protons within the piperidine ring, 1D NMR must be cross-validated with 2D NMR (COSY and HSQC)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of (3R)-3-Methylpiperidin-3-ol HCl in 0.6 mL of D 2​ O containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

  • Instrument Parameters: Utilize a 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker AVANCE NEO)[1].

  • 1 H NMR Acquisition: Acquire 16 scans with a relaxation delay ( D1​ ) of 2 seconds and 64k data points to ensure high digital resolution of the multiplets.

  • 13 C NMR Acquisition: Acquire 1024 scans with proton decoupling.

  • 2D Cross-Validation: Run a 1 H- 1 H COSY experiment to trace the spin system from C4 to C5 to C6, definitively separating the C2 isolated spin system from the rest of the ring.

Quantitative Data Summaries

Table 1: Expected Chromatographic Parameters (Chiralpak AD-H)
ParameterValue / ObservationAnalytical Significance
Detection Method ELSD / CADOvercomes lack of UV chromophore in piperidine.
Mobile Phase Hexane/EtOH/DEA (80:20:0.1)DEA suppresses secondary amine peak tailing[4].
Flow Rate 1.0 mL/minBalances analysis time with transient complexation.
(3S) Retention Time ~ 5.8 min (Peak 1)Elutes first due to weaker steric inclusion in CSP.
(3R) Retention Time ~ 7.2 min (Peak 2)Elutes second; target enantiomer.
System Resolution ( Rs​ ) ≥2.0 Validates baseline separation for accurate ee calculation.
Table 2: Expected NMR Chemical Shifts in D 2​ O (400 MHz)

Note: Exact shifts may vary slightly based on concentration and exact pH of the salt solution, but the topological splitting remains constant[1],[2].

Position 1 H NMR ( δ , ppm) & Multiplicity 13 C NMR ( δ , ppm)Structural Rationale
C3-CH 3​ 1.25 (s, 3H)26.1Singlet due to attachment to quaternary C3.
C4-CH 2​ 1.55 (m, 1H), 1.75 (m, 1H)34.5Diastereotopic protons adjacent to chiral center.
C5-CH 2​ 1.90 (m, 2H)21.2Most shielded ring protons (furthest from N and O).
C6-CH 2​ 3.20 (m, 2H)43.8Deshielded by the adjacent protonated nitrogen (NH 2+​ ).
C2-CH 2​ 2.95 (d, 1H), 3.15 (d, 1H)54.3AB spin system; highly deshielded by both N and C3-OH.
C3 (Quat) -68.7Oxygenated quaternary carbon.

Conclusion

The rigorous characterization of (3R)-3-Methylpiperidin-3-ol hydrochloride requires a deep understanding of its physicochemical limitations. By employing ELSD-coupled chiral chromatography with basic modifiers[4] and utilizing D 2​ O-based high-resolution NMR cross-validated with 2D techniques[2], researchers can establish a highly trustworthy, self-validating analytical package. This ensures the integrity of downstream syntheses in critical drug development pathways, such as the generation of CDK2 and KRAS degraders[1],[5].

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Application

Application Notes &amp; Protocols: (3R)-3-Methylpiperidin-3-ol Hydrochloride as a Key Chiral Intermediate in Pharmaceutical Synthesis

Abstract In modern medicinal chemistry, the stereochemical orientation of a molecule is a critical determinant of its pharmacological activity and safety profile. Chiral intermediates are therefore indispensable tools in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern medicinal chemistry, the stereochemical orientation of a molecule is a critical determinant of its pharmacological activity and safety profile. Chiral intermediates are therefore indispensable tools in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The piperidine scaffold is a privileged structure, frequently found in marketed drugs due to its favorable physicochemical properties and ability to orient substituents in precise three-dimensional space.[1] This document provides a detailed technical guide on the application of (3R)-3-Methylpiperidin-3-ol hydrochloride, a valuable chiral building block. We will explore its properties, its role in the synthesis of targeted therapies such as Bruton's tyrosine kinase (BTK) inhibitors, and provide a detailed, field-tested protocol for its use in a key synthetic transformation.[1][2][3]

Physicochemical Properties & Characterization

(3R)-3-Methylpiperidin-3-ol hydrochloride is a white to off-white solid. The tertiary alcohol on a chiral piperidine ring offers a unique structural motif for building complex molecules. Its hydrochloride salt form enhances stability and handling properties compared to the free base.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 2305080-34-4[4][5]
Molecular Formula C₆H₁₄ClNO[5]
Molecular Weight 151.63 g/mol [5]
Purity Typically ≥97%[4][5]
Physical Form Solid[4][6]
Storage Store at room temperature, keep dry and cool.[4]
InChI Key NSCBVPULCFBFGX-FYZOBXCZSA-N[4]

Analytical Characterization: Quality control for this intermediate is crucial for ensuring downstream success in a multi-step synthesis. Standard characterization methods include:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Chiral HPLC/SFC: To determine and confirm the enantiomeric excess (e.e.), which should be >98% for most pharmaceutical applications.

  • Mass Spectrometry: To verify the molecular weight.

  • Certificate of Analysis (CoA): Always request and review the supplier's CoA for batch-specific data on purity, identity, and chiral integrity.[4]

Applications in Drug Discovery: A Key Building Block for BTK Inhibitors

The primary utility of (3R)-3-Methylpiperidin-3-ol lies in its role as a chiral precursor for more complex piperidine-containing molecules. The defined stereochemistry at the C3 position is critical for achieving selective and potent binding to biological targets.

A prominent application is in the synthesis of covalent inhibitors of Bruton's tyrosine kinase (BTK) .[1][2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies and certain autoimmune diseases.[2][7]

In the structure of many advanced BTK inhibitors, the piperidine ring serves as a central scaffold. The (3R) stereocenter correctly orients the rest of the molecule within the ATP binding site of the kinase, while the nitrogen atom provides a point of attachment for the pharmacophore that forms a covalent bond with a key cysteine residue (Cys481) in the enzyme.[3]

Detailed Experimental Protocol: Mitsunobu Reaction for Synthesis of a BTK Inhibitor Precursor

The following protocol details a crucial step in the synthesis of many BTK inhibitors: the N-alkylation of a pyrazole heterocycle with the chiral piperidine. A Mitsunobu reaction is often the method of choice for this transformation, as it proceeds with inversion of stereochemistry at the reacting center. However, in this specific case, since the reaction is on the nitrogen of the heterocycle and not the chiral center of the piperidine alcohol, the stereochemistry is retained.

The example here is adapted from synthetic routes described in patent literature for potent BTK inhibitors.[8] It involves reacting the N-Boc protected form of (3R)-3-Methylpiperidin-3-ol with a 4-amino-pyrazolo[3,4-d]pyrimidine core.

Diagram 1: Experimental Workflow for Mitsunobu Coupling

G cluster_prep Vessel 1: Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Boc-(3R)-3-methyl- piperidin-3-ol + 4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine + Triphenylphosphine (PPh3) dissolve Dissolve in anhydrous THF reagents->dissolve cool Cool to 0-5 °C (Inert Atmosphere, N2) dissolve->cool Transfer add_diad Add DIAD dropwise (maintain temp < 10°C) cool->add_diad react Stir at RT (Monitor by TLC/LC-MS) add_diad->react quench Quench Reaction (e.g., sat. NaHCO3) react->quench Upon Completion extract Extract with Ethyl Acetate quench->extract purify Column Chromatography (Silica Gel) extract->purify product Isolated Boc-Protected Intermediate purify->product

Caption: Workflow for the Mitsunobu coupling of the chiral piperidine intermediate.

Materials and Reagents:

ReagentCAS NumberM.W.AmountMoles
N-Boc-(3R)-3-methylpiperidin-3-olN/A215.291.0 g4.64 mmol
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine330786-24-8331.351.54 g4.64 mmol
Triphenylphosphine (PPh₃)603-35-0262.291.83 g6.96 mmol
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.4 ml6.96 mmol
Anhydrous Tetrahydrofuran (THF)109-99-9-50 mL-
Ethyl Acetate141-78-6-As needed-
Saturated aq. NaHCO₃144-55-8-As needed-
BrineN/A-As needed-

Step-by-Step Protocol:

  • Preparation: To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add N-Boc-(3R)-3-methylpiperidin-3-ol (1.0 g, 4.64 mmol), 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.54 g, 4.64 mmol), and triphenylphosphine (1.83 g, 6.96 mmol).

  • Dissolution: Add anhydrous THF (50 mL) and stir at room temperature until all solids are completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.4 mL, 6.96 mmol) dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Redissolve the residue in ethyl acetate (100 mL). c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Boc-protected product.

This intermediate is then carried forward. The Boc-protecting group is removed under acidic conditions, and the resulting secondary amine is acylated with acryloyl chloride to form the final covalent BTK inhibitor.[8]

Mechanistic Significance in BTK Inhibition

The precise three-dimensional structure of an inhibitor is paramount for its interaction with the target enzyme. Bruton's tyrosine kinase, a member of the Tec family of kinases, plays a vital role in B-cell signaling pathways.[1][7] Dysregulation of this pathway is implicated in various B-cell malignancies.[2]

Diagram 2: Role of Chiral Piperidine in BTK Inhibition

G cluster_Inhibitor BTK Inhibitor Structure cluster_BTK BTK Active Site PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine (Hinge-Binding Moiety) ChiralPiperidine (3R)-Piperidine (Scaffold/Linker) PyrazoloPyrimidine->ChiralPiperidine N-C Bond Hinge Hinge Region (ATP Binding) PyrazoloPyrimidine->Hinge Forms H-Bonds Warhead Acrylamide Warhead (Covalent Modifier) ChiralPiperidine->Warhead Amide Bond Gatekeeper Gatekeeper Residue (e.g., Thr474) ChiralPiperidine->Gatekeeper Provides Correct 3D Orientation Cys481 Cysteine 481 (Nucleophile) Warhead->Cys481 Forms Covalent Bond (Michael Addition)

Caption: The chiral piperidine orients the inhibitor within the BTK active site.

As illustrated above, the inhibitor molecule has distinct domains:

  • Hinge-Binding Moiety: The pyrazolopyrimidine core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase.

  • Covalent "Warhead": The acrylamide group is an electrophile that is positioned to react with the thiol side chain of Cysteine 481.[3] This Michael addition reaction forms an irreversible covalent bond, permanently inactivating the enzyme.

  • Chiral Scaffold: The (3R)-3-Methylpiperidin-3-ol derived scaffold acts as the linker. Its specific (R)-configuration is essential to orient the warhead in the correct proximity and geometry for the covalent reaction with Cys481 to occur efficiently and selectively. An incorrect stereoisomer would fail to align properly, leading to a dramatic loss of potency.

Handling, Storage, and Safety

(3R)-3-Methylpiperidin-3-ol hydrochloride is classified as a hazardous substance.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

References

  • Li, Y. et al. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers in Chemistry. [Link]

  • ResearchGate. Design and Synthesis of Novel Pyrazolo[3,4- d ]pyrimidin-1-yl piperidine Derivatives as Bruton's Tyrosine Kinase Inhibitors. [Link]

  • Google Patents. CN106995446B - Preparation method of Bruton's tyrosine kinase inhibitor.
  • European Patent Office. SUBSTITUTED PYRROLOPYRIMIDINE AND PYRAZOLOPYRIMIDINE AS BRUTON'S TYROSINE KINASE (BTK) DEGRADERS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

(3R)-3-Methylpiperidin-3-ol hydrochloride solubility in common lab solvents

Welcome to the Technical Support Center for (3R)-3-Methylpiperidin-3-ol hydrochloride . As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical nuances and synthetic applica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-3-Methylpiperidin-3-ol hydrochloride . As a Senior Application Scientist, I have designed this guide to help you navigate the physicochemical nuances and synthetic applications of this critical chiral building block.

(3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4)[1] is widely utilized in medicinal chemistry to synthesize advanced targeted therapies, including Cyclin-Dependent Kinase 2 (CDK2) degraders[2] and KRAS G12D/pan-KRAS inhibitors[3]. The strategic incorporation of its tertiary alcohol motif is a proven method to improve overall molecular solubility and reduce intrinsic metabolic clearance during drug optimization[4].

Below, you will find comprehensive solubility data, troubleshooting FAQs, and self-validating experimental workflows to ensure high yields in your coupling reactions.

Part 1: Physicochemical Properties & Solubility Data

Because this compound is supplied as a hydrochloride salt (MW: 151.63 g/mol )[5], its solubility is heavily dictated by the polarity and dielectric constant of the solvent[6].

Table 1: Solubility Profile of (3R)-3-Methylpiperidin-3-ol HCl in Common Lab Solvents

SolventSolubility LevelCausality & Scientific Rationale
Water (H₂O) High (≥ 50 mg/mL)The ionic HCl salt lattice readily dissociates in water, aided by strong hydrogen bonding from the tertiary alcohol[6].
Dimethyl Sulfoxide (DMSO) High (≥ 50 mg/mL)The high dielectric constant (ε ≈ 47) effectively solvates the ionic species, making it the ideal solvent for biological assay stock solutions.
Methanol (MeOH) High (≥ 30 mg/mL)As a polar protic solvent, methanol disrupts the salt bridge, allowing for rapid dissolution.
Acetonitrile (MeCN) Moderate (1–10 mg/mL)Polar aprotic, but lacks the dielectric strength of DMSO. Often requires mild heating or in situ base addition for complete dissolution[7].
Dichloromethane (DCM) Low (< 1 mg/mL)Non-polar halogenated solvent. The salt will remain as a cloudy suspension until an organic base is added to generate the free amine[8].
Hexanes / Heptane InsolubleComplete lack of polarity prevents the solvation of the ionic lattice[6].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my (3R)-3-Methylpiperidin-3-ol hydrochloride not dissolving in dichloromethane (DCM) during my SNAr reaction? Answer: The compound is supplied as a polar hydrochloride salt, which is inherently insoluble in weakly polar solvents like DCM[6]. Troubleshooting: To resolve this, you must generate the free base in situ by adding a stoichiometric excess (2.5–3.0 eq) of an organic base like N,N-Diisopropylethylamine (DIPEA)[8]. Upon base addition, the suspension will clear as the lipophilic free amine is generated.

Q2: Do I need to protect the tertiary alcohol before performing an N-arylation or amidation? Answer: No. The secondary amine is significantly more nucleophilic and less sterically hindered than the tertiary alcohol. This intrinsic chemoselectivity allows for direct N-alkylation or nucleophilic aromatic substitution (SNAr) without the need for protecting groups, provided the reaction temperature and electrophile stoichiometry are strictly controlled[3].

Q3: My LC-MS analysis of the starting material shows a primary peak at m/z 116. Is my compound degraded? Answer: Your compound is perfectly intact. While the molecular weight of the hydrochloride salt is 151.63 g/mol [5], electrospray ionization (ESI) in LC-MS detects the ionized free base. The free base has a molecular weight of ~115.17 g/mol , which correctly appears as the [M+H]⁺ ion at m/z 116.

Part 3: Experimental Workflows & Protocols

Protocol: In Situ Free-Basing and SNAr Coupling for KRAS/CDK2 Intermediates

This protocol is designed as a self-validating system for the nucleophilic aromatic substitution of aryl halides, a critical step in synthesizing KRAS and CDK2 inhibitors[7].

Step 1: Suspension & Temperature Control

  • Action: Weigh (3R)-3-Methylpiperidin-3-ol HCl and suspend it in a polar aprotic solvent (e.g., Acetonitrile or DMSO) at 0 °C to room temperature[9].

  • Causality: Starting at lower temperatures prevents exothermic degradation upon base addition. At this stage, the reaction mixture will appear as a cloudy suspension.

Step 2: Neutralization (Free-Basing)

  • Action: Add 2.5 to 3.0 equivalents of DIPEA dropwise[4].

  • Causality: DIPEA is preferred over Triethylamine (TEA) due to its bulky isopropyl groups, which prevent it from acting as a competing nucleophile during the subsequent SNAr reaction.

  • Self-Validation Check: Watch the flask. The cloudy suspension will transition to a completely clear solution. This visual cue confirms the insoluble HCl salt has successfully converted into the highly soluble free amine[7].

Step 3: Electrophile Addition

  • Action: Add the aryl halide electrophile. Stir the reaction at the required temperature (often room temperature to 85 °C depending on the electrophile's reactivity)[7].

Step 4: Reaction Monitoring & Quenching

  • Action: Monitor the reaction via LC-MS.

  • Self-Validation Check: The reaction is complete when the m/z 116 peak (free amine) is fully consumed and replaced by the product mass.

  • Action: Once complete, dilute the mixture with water and extract with Ethyl Acetate (EtOAc)[9].

  • Causality: The aqueous wash removes the water-soluble DIPEA-HCl byproduct and residual DMSO/MeCN, efficiently partitioning your desired lipophilic target scaffold into the organic EtOAc layer[10].

Part 4: Mechanistic & Workflow Diagrams

Workflow N1 Weigh (3R)-3-Methylpiperidin-3-ol HCl (Solid Salt, MW: 151.63) N2 Suspend in Polar Aprotic Solvent (e.g., DMSO, MeCN, or DCM) N1->N2 Incomplete dissolution (Cloudy Suspension) N3 Add Sterically Hindered Base (e.g., DIPEA, 2.5-3.0 eq) N2->N3 Base addition N4 Free Amine Generation (Highly Nucleophilic) N3->N4 Deprotonation (Self-validation: clear solution) N5 Add Electrophile (e.g., Aryl Fluoride/Chloride) N4->N5 SNAr Coupling N6 Target Scaffold (KRAS/CDK2 Inhibitor) N5->N6 LC-MS Monitoring (m/z 116 disappears)

Workflow for in situ free-basing and SNAr coupling of (3R)-3-Methylpiperidin-3-ol.

Chemoselectivity Substrate (3R)-3-Methylpiperidin-3-ol Free Base Amine Secondary Amine (-NH-) High Nucleophilicity Low Steric Hindrance Substrate->Amine Alcohol Tertiary Alcohol (-OH) Low Nucleophilicity High Steric Hindrance Substrate->Alcohol Reaction Electrophilic Attack (SNAr or Amidation) Amine->Reaction Fast Kinetics Alcohol->Reaction Slow Kinetics Result1 Desired N-Alkylation/Arylation (Major Product) Reaction->Result1 Result2 O-Alkylation/Arylation (Trace/None) Reaction->Result2

Chemoselectivity logic: Secondary amine vs. Tertiary alcohol nucleophilicity.

Part 5: References

1.[6] ChemBK. "955028-98-5 - ChemBK". 2.[1] AChemBlock. "(3R)-3-methylpiperidin-3-ol hydrochloride 97% | CAS: 2305080-34-4". 3.[2] NIH / PMC. "Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2". 4.[3] Google Patents. "WO2025006783A2 - Heterobifunctional compounds for the degradation of kras". 5.[4] ACS Publications. "Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2". 6.[5] BLD Pharmatech. "3-Methylpiperidin-3-ol hydrochloride Safety Data Sheet". 7.[7] Google Patents. "WO2022132200A1 - Azaquinazoline pan-kras inhibitors". 8.[9] bioRxiv. "LYMTACs: Chimeric Small Molecules Repurpose Lysosomal Membrane Proteins for Target Protein Relocalization and Degradation". 9.[10] Google Patents. "WO2025006783A2 - Heterobifunctional compounds for the degradation of kras". 10.[8] Google Patents. "WO2024022471A1 - Composé inhibiteur de kras".

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (3R)-3-Methylpiperidin-3-ol Hydrochloride

Welcome to the technical support center for the synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols. Our aim is to empower you to overcome common challenges and optimize your synthetic route to this valuable chiral building block.

Introduction

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral tertiary alcohol derivative of piperidine. The piperidine scaffold is a key structural motif in a vast number of pharmaceuticals and natural products. The specific stereochemistry and functionalization of this compound make it a valuable intermediate in medicinal chemistry, where precise three-dimensional arrangements are often crucial for biological activity.

The synthesis of this molecule, while conceptually straightforward, presents several challenges that can impact yield, purity, and stereochemical integrity. This guide will walk you through a typical synthetic sequence, highlighting critical parameters and providing solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing (3R)-3-Methylpiperidin-3-ol hydrochloride?

A common and effective strategy involves a three-step sequence starting from a commercially available precursor:

  • N-Boc Protection: The synthesis typically begins with the protection of the nitrogen atom of a suitable piperidine precursor, most commonly 3-piperidone, using a tert-butyloxycarbonyl (Boc) group. This forms N-Boc-3-piperidone.

  • Stereoselective Methylation: The key stereocenter is introduced via a nucleophilic addition of a methyl group to the ketone of N-Boc-3-piperidone. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide.

  • Deprotection and Salt Formation: The final steps involve the removal of the N-Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt.

Q2: Why is the N-Boc protecting group used?

The N-Boc group is widely used in organic synthesis for several reasons. It is stable under a variety of reaction conditions, including the basic conditions of a Grignard reaction. Furthermore, it can be removed under relatively mild acidic conditions that are unlikely to cause unwanted side reactions on the final product.[1]

Q3: What are the main challenges in the Grignard reaction step?

The primary challenges in the addition of the methyl Grignard reagent to N-Boc-3-piperidone include:

  • Enolization: The Grignard reagent can act as a base, deprotonating the acidic alpha-protons of the ketone and leading to the recovery of starting material after workup.

  • Reduction: If the Grignard reagent contains β-hydrogens (not the case for methylmagnesium bromide), it can reduce the ketone to a secondary alcohol.

  • Low Yields: Incomplete reaction, side reactions, or poor quality of the Grignard reagent can lead to low yields of the desired tertiary alcohol.

Q4: How can I confirm the enantiomeric purity of my final product?

The enantiomeric purity of (3R)-3-Methylpiperidin-3-ol hydrochloride should be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[2] It is crucial to develop a validated HPLC method using a suitable chiral stationary phase to separate the (R) and (S) enantiomers.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride.

Protocol 1: Synthesis of N-Boc-3-piperidone

This protocol is adapted from a general procedure for the synthesis of N-Boc protected piperidones.[3][4]

Materials:

  • 3-Hydroxypyridine

  • Benzyl bromide

  • Ethanol

  • Sodium borohydride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Palladium on carbon (10%)

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • N-Benzylation of 3-Hydroxypyridine: Dissolve 3-hydroxypyridine (1.0 mol) in ethanol (500 mL) and cool to below 5°C. Add benzyl bromide (1.05 mol) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir overnight. Filter the resulting precipitate, wash with cold ethanol, and dry to obtain N-benzyl-3-hydroxypyridinium bromide.

  • Reduction to N-Benzyl-3-hydroxypiperidine: Dissolve the N-benzyl-3-hydroxypyridinium bromide (1.0 mol) in ethanol (1500 mL) and cool to 0°C in an ice-salt bath. Slowly add sodium borohydride (2.11 mol) while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an appropriate organic solvent.

  • N-Boc Protection and Debenzylation: Dissolve N-benzyl-3-hydroxypiperidine (1.0 mol) in methanol (1000 mL). Add 10% palladium on carbon (10 g) and di-tert-butyl dicarbonate (1.05 mol). Purge the reaction vessel with nitrogen and then introduce hydrogen gas. React for 5 hours. Filter off the catalyst and evaporate the solvent. Purify the residue to obtain N-Boc-3-hydroxypiperidine.

  • Oxidation to N-Boc-3-piperidone: In a flask, prepare a solution of oxalyl chloride in dichloromethane. In a separate flask, dissolve N-Boc-3-hydroxypiperidine and dimethyl sulfoxide in dichloromethane and cool to -78°C. Slowly add the oxalyl chloride solution to the N-Boc-3-hydroxypiperidine solution. After the addition, add triethylamine. Allow the reaction to warm to room temperature. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain N-Boc-3-piperidone.

Protocol 2: Stereoselective Synthesis of (3R)-tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

This protocol is a general procedure for the Grignard addition to a cyclic ketone.

Materials:

  • N-Boc-3-piperidone

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-3-piperidone (1.0 equiv) in anhydrous THF under a nitrogen atmosphere.

  • Grignard Addition: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add methylmagnesium bromide (1.2 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70°C.

  • Reaction Monitoring: Stir the reaction mixture at -78°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78°C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Deprotection and Hydrochloride Salt Formation

This protocol outlines the final deprotection and salt formation steps.

Materials:

  • (3R)-tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Deprotection: Dissolve the (3R)-tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or methanol. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is fully consumed.

  • Isolation of Hydrochloride Salt: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid is the hydrochloride salt. To further purify, the solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield (3R)-3-Methylpiperidin-3-ol hydrochloride as a solid.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Issue 1: Low Yield in the Grignard Reaction
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality Grignard Reagent • Use a freshly prepared or recently titrated Grignard reagent. • Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere (nitrogen or argon).Grignard reagents are highly sensitive to moisture and air, which can quench the reagent and reduce its effective concentration.
Enolization of N-Boc-3-piperidone • Perform the Grignard addition at a very low temperature (-78°C). • Add the Grignard reagent slowly and dropwise to the ketone solution.Lower temperatures favor the nucleophilic addition pathway over the competing enolization (deprotonation) reaction. Slow addition maintains a low concentration of the Grignard reagent, further minimizing enolization.
Incomplete Reaction • Increase the reaction time at low temperature. • Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents).Ensuring the reaction goes to completion requires sufficient time and an adequate amount of the nucleophile to react with all of the starting material.
Issue 2: Formation of Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Unreacted Starting Material • Refer to the troubleshooting steps for "Low Yield in the Grignard Reaction".Incomplete conversion is a primary reason for the presence of starting material in the product mixture.
Byproducts from Grignard Reaction • Ensure a controlled, low-temperature addition of the Grignard reagent. • Use a mild workup procedure with saturated aqueous ammonium chloride instead of strong acids.Aggressive reaction conditions or a harsh acidic workup can lead to side reactions such as dehydration of the tertiary alcohol product.
Incomplete Boc Deprotection • Use a sufficient excess of the acidic deprotection reagent (e.g., HCl in dioxane). • Increase the reaction time or slightly warm the reaction if necessary, while monitoring for potential side reactions.The Boc group is cleaved by acid catalysis. Incomplete deprotection can occur if the acid is not in sufficient excess or if the reaction is not allowed to proceed to completion.
Issue 3: Difficulty in Purification and Isolation
Potential Cause Troubleshooting Steps Scientific Rationale
Product is an Oil or Gummy Solid • Ensure all volatile solvents and excess reagents are thoroughly removed under high vacuum. • Try triturating the crude product with a non-polar solvent like diethyl ether or pentane to induce crystallization.Residual solvents can prevent the product from solidifying. Trituration helps to remove soluble impurities and can often induce crystallization of the desired salt.
Poor Separation during Chromatography • Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. • Ensure the crude material is properly adsorbed onto silica gel before loading onto the column.Proper chromatographic conditions are essential for separating the desired product from closely related impurities.
Hygroscopic Product • Handle the final hydrochloride salt in a dry atmosphere (glove box or under a stream of dry nitrogen). • Store the final product in a desiccator over a suitable drying agent.Hydrochloride salts of amines are often hygroscopic and can absorb moisture from the air, which can affect their physical properties and purity.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Stereoselective Methylation cluster_2 Step 3: Deprotection & Salt Formation 3-Piperidone 3-Piperidone N-Boc-3-piperidone N-Boc-3-piperidone 3-Piperidone->N-Boc-3-piperidone Boc₂O, Base (3R)-N-Boc-3-methyl-3-hydroxypiperidine (3R)-N-Boc-3-methyl-3-hydroxypiperidine N-Boc-3-piperidone->(3R)-N-Boc-3-methyl-3-hydroxypiperidine 1. MeMgBr, THF, -78°C 2. Sat. aq. NH₄Cl (3R)-3-Methylpiperidin-3-ol_hydrochloride (3R)-3-Methylpiperidin-3-ol_hydrochloride (3R)-N-Boc-3-methyl-3-hydroxypiperidine->(3R)-3-Methylpiperidin-3-ol_hydrochloride HCl in Dioxane

Caption: Synthetic workflow for (3R)-3-Methylpiperidin-3-ol hydrochloride.

Data Presentation

Table 1: Typical Reagent Stoichiometry
StepReagentEquivalents
N-Boc Protection 3-Piperidone1.0
Di-tert-butyl dicarbonate1.1 - 1.2
Base (e.g., Triethylamine)1.2 - 1.5
Grignard Reaction N-Boc-3-piperidone1.0
Methylmagnesium bromide1.2 - 1.5
Deprotection (3R)-N-Boc-3-methyl-3-hydroxypiperidine1.0
HCl (in dioxane)5.0 - 10.0
Table 2: Analytical Characterization
Compound Technique Expected Observations
N-Boc-3-piperidone ¹H NMR (CDCl₃)Signals corresponding to the Boc group (~1.47 ppm, 9H), and piperidine ring protons.[3]
¹³C NMR (CDCl₃)Carbonyl signal (~208 ppm), signals for the Boc group, and piperidine ring carbons.
(3R)-tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate ¹H NMR (CDCl₃)Appearance of a singlet for the methyl group (~1.2 ppm, 3H), disappearance of the carbonyl signal in ¹³C NMR, and appearance of a quaternary carbon signal for C-3.
(3R)-3-Methylpiperidin-3-ol hydrochloride ¹H NMR (D₂O)Disappearance of the Boc group signal, downfield shift of piperidine ring protons due to protonation.
Chiral HPLCSeparation of the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (% ee).[2]

Troubleshooting Logic Diagram

Troubleshooting_Grignard_Reaction Start Low Yield or Impure Product in Grignard Step Check_Reagent Check Grignard Reagent Quality Start->Check_Reagent Check_Conditions Review Reaction Conditions Check_Reagent->Check_Conditions Reagent OK Action_Reagent Use fresh or titrated Grignard reagent. Ensure anhydrous conditions. Check_Reagent->Action_Reagent Reagent Suspect Check_Workup Examine Workup Procedure Check_Conditions->Check_Workup Conditions OK Action_Conditions Lower reaction temperature to -78°C. Ensure slow, dropwise addition. Check_Conditions->Action_Conditions Conditions Suboptimal Check_Purification Optimize Purification Check_Workup->Check_Purification Workup OK Action_Workup Use saturated aq. NH₄Cl for quenching. Avoid strong acids. Check_Workup->Action_Workup Workup Harsh Success Successful Synthesis Check_Purification->Success Purification OK Action_Purification Optimize chromatography solvent system. Triturate to induce crystallization. Check_Purification->Action_Purification Purification Ineffective

Caption: Troubleshooting flowchart for the Grignard reaction step.

References

  • Coats S, Bian H, Connolly P, et al.
  • CN103588699A - Method for preparing (R)
  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
  • (S)
  • Standard Removal of Boc Protecting Group. Peptides.
  • Basics of chiral HPLC - Sigma-Aldrich.
  • Enantioselective synthesis of (S)
  • (3R)-3-Methylpiperidin-3-ol hydrochloride | 2305080-34-4 - Sigma-Aldrich.
  • (3R)-3-methylpiperidin-3-ol hydrochloride 97% | CAS: 2305080-34-4 | AChemBlock.
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)
  • The Grignard Reaction.
  • Synthesis and Application of N-Boc-3-piperidone - ChemicalBook.
  • Synthesis method for N-Boc-3-piperidone - Eureka | P
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR.
  • Application Note – N-Boc deprotection - Sigma-Aldrich.
  • 3-Methylpiperidine(626-56-2) 1H NMR spectrum - ChemicalBook.
  • 10 - Organic Syntheses Procedure.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • 3-Methylpiperidin-3-ol hydrochloride | 955028-98-5 - Sigma-Aldrich.
  • CN105274160A - Method for preparing (S)
  • 2305080-34-4|(R)-3-Methylpiperidin-3-ol hydrochloride - BLDpharm.
  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI.
  • Chiral HPLC separation: str
  • Conjugate Additions of Grignard Reagents to alpha, beta- Unsatur
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar.
  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica.

Sources

Troubleshooting

Technical Support Center: Purification of (3R)-3-Methylpiperidin-3-ol Hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the purification of (3R)-3-Methylpiperidin-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the purification of (3R)-3-Methylpiperidin-3-ol hydrochloride. The methodologies and recommendations provided herein are grounded in established chemical principles and aim to address common challenges encountered during the purification of this and structurally related chiral piperidinol hydrochlorides.

Introduction to Purification Challenges

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral tertiary alcohol and a hydrochloride salt of a basic piperidine ring. This combination of functional groups presents a unique set of purification challenges. Key issues often revolve around removing synthetic precursors, byproducts, the undesired (S)-enantiomer, and managing the compound's physicochemical properties, such as its high polarity and potential for peak tailing during chromatography. This guide is designed to provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (3R)-3-Methylpiperidin-3-ol hydrochloride?

A1: The impurity profile is highly dependent on the synthetic route. A common precursor is 1-Boc-3-piperidinone.[1] Potential impurities may include:

  • Unreacted Starting Materials: Such as 1-Boc-3-piperidinone or the corresponding benzyl-protected precursor.

  • The (S)-enantiomer: The opposite enantiomer is often the most challenging impurity to remove.

  • Partially Reduced Intermediates: If a reduction step is involved.

  • Byproducts from Grignard or Organolithium Reactions: If used for the methyl addition.

  • Residual Protecting Groups: Such as Boc or Cbz protecting the piperidine nitrogen.

  • Solvents and Reagents: Residual solvents from the reaction or workup, and leftover reagents.

Q2: Which analytical techniques are recommended for assessing the purity and enantiomeric excess of (3R)-3-Methylpiperidin-3-ol hydrochloride?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Purity Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To detect impurities and confirm the molecular weight.

  • Enantiomeric Excess (e.e.) Determination:

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating and quantifying enantiomers.[2]

    • Chiral Gas Chromatography (Chiral GC): Can be used if the compound is sufficiently volatile, often after derivatization.[2]

Q3: What are the primary methods for purifying (3R)-3-Methylpiperidin-3-ol hydrochloride?

A3: The main purification strategies include:

  • Recrystallization: Often the most effective method for enhancing both chemical and enantiomeric purity, especially if the crude product is crystalline.

  • Flash Column Chromatography: Useful for removing impurities with different polarities. However, special considerations are needed due to the basic nature of the free amine and the polar nature of the salt.

  • Acid-Base Extraction: An effective initial cleanup step to separate the basic piperidine from neutral or acidic impurities before hydrochloride salt formation.[3][4]

Troubleshooting Guide

Recrystallization Issues

Problem: My (3R)-3-Methylpiperidin-3-ol hydrochloride fails to crystallize from solution upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated.

  • Solution:

    • Concentrate the Solution: Carefully remove some of the solvent under reduced pressure to increase the concentration.

    • Add an Anti-Solvent: Slowly add a miscible solvent in which the compound is poorly soluble (an anti-solvent) to the point of persistent turbidity. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[4]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The cooling rate is too rapid, or the chosen solvent is not ideal. The melting point of the compound might be lower than the temperature of the solution.[4]

  • Solution:

    • Slow Cooling: Allow the solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator.

    • Solvent System Modification: Re-dissolve the oil in a small amount of the hot solvent and try a different solvent system. A mixture of solvents, such as acetonitrile and methanol, can sometimes be effective.[5]

    • Seeding: Add a seed crystal to the cooled, supersaturated solution to provide a nucleation site for crystal growth.[4]

Problem: The enantiomeric excess (e.e.) does not improve after recrystallization.

  • Possible Cause: The compound is crystallizing as a racemic conglomerate or the chosen solvent does not effectively differentiate between the diastereomeric interactions in the crystal lattice.

  • Solution:

    • Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents or solvent mixtures to find a system that promotes preferential crystallization of the desired enantiomer.

    • Chiral Resolution: If the starting material is racemic or has very low e.e., a classical resolution may be necessary. This involves forming diastereomeric salts with a chiral resolving agent (like tartaric acid or mandelic acid derivatives), separating the diastereomers by crystallization, and then liberating the desired enantiomer.[6][7]

Column Chromatography Issues

Problem: I am experiencing significant peak tailing during column chromatography.

  • Possible Cause: The basic nitrogen of the piperidine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel.[8]

  • Solution:

    • Mobile Phase Modification: Add a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase.[8]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[8]

    • Use of Deactivated Silica: Employ an amine-deactivated silica gel, which has been treated to mask the acidic silanol groups.[8]

    • Alternative Stationary Phase: Consider using basic or neutral alumina as the stationary phase instead of silica gel.[8]

Problem: I have low recovery of my compound from the silica gel column.

  • Possible Cause: The highly polar hydrochloride salt is irreversibly adsorbing to the polar silica gel.

  • Solution:

    • Chromatograph the Free Base: It is often more effective to chromatograph the free base of 3-methylpiperidin-3-ol and then convert the purified free base back to the hydrochloride salt. To do this, first perform an acid-base extraction to obtain the free amine.[3]

    • Increase Eluent Polarity: If you must chromatograph the salt, you may need to use a very polar mobile phase, such as a gradient of methanol in dichloromethane, often with a basic modifier like ammonium hydroxide.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to improve the chemical and enantiomeric purity of (3R)-3-Methylpiperidin-3-ol hydrochloride that is at least 80-90% pure.

  • Solvent Selection: In small test tubes, test the solubility of 10-20 mg of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures thereof). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude (3R)-3-Methylpiperidin-3-ol hydrochloride. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or a refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Analyze the purified product for purity and enantiomeric excess.

Protocol 2: Purification by Flash Column Chromatography (as the Free Base)

This method is suitable for removing impurities of different polarity.

  • Conversion to Free Base: Dissolve the crude hydrochloride salt in water and basify to a pH > 10 with a suitable base (e.g., 6M NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.[3]

  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After drying, load the silica onto the top of the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane). Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent peak tailing. [8]

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in an organic solvent, e.g., 2M HCl in diethyl ether) to precipitate the pure (3R)-3-Methylpiperidin-3-ol hydrochloride. Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Visualizations

Purification_Decision_Workflow Decision Workflow for Purification start Crude (3R)-3-Methylpiperidin-3-ol HCl check_purity Assess Purity & e.e. (HPLC, NMR) start->check_purity recrystallize Recrystallization check_purity->recrystallize High Purity (>90%) Good e.e. (>95%) column_chrom Column Chromatography check_purity->column_chrom Low Purity (<90%) (Polarity-different impurities) chiral_res Diastereomeric Salt Resolution check_purity->chiral_res Low e.e. (<95%) final_product Pure Product (>99% purity, >99% e.e.) recrystallize->final_product Purity & e.e. meet specs column_chrom->recrystallize Remove baseline impurities chiral_res->recrystallize

Caption: A decision-making workflow for selecting a purification method.

Recrystallization_Troubleshooting Recrystallization Troubleshooting start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals Yes no_crystals No Crystals Form cool->no_crystals No oiling_out Product Oils Out cool->oiling_out Oils Out solutions_no_xtal Solution: - Concentrate solution - Add anti-solvent - Scratch flask/Seed no_crystals->solutions_no_xtal solutions_oil Solution: - Reheat & cool slower - Change solvent system - Seed solution oiling_out->solutions_oil

Caption: Troubleshooting guide for common recrystallization issues.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • BenchChem. (n.d.). How to avoid epimerization in 3-piperidinol synthesis. Retrieved from a guide on synthesizing 3-piperidinols.
  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine. Retrieved from a guide on purifying substituted piperidines.
  • BenchChem. (n.d.). Technical Support Center: Purification of trans-2-Piperidin-1-ylcyclopentanol.
  • BenchChem. (n.d.). Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol.
  • BenchChem. (n.d.). Purification techniques for Piperidine-1-carbonyl azide.
  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Scribd. (n.d.). Purification Techniques for Organic Compounds. Retrieved from [Link]

  • Chemsrc. (2025). 3-methylpiperidin-3-ol. Retrieved from [Link]

Sources

Optimization

Troubleshooting common issues in (3R)-3-Methylpiperidin-3-ol hydrochloride synthesis

Welcome to the Technical Support Center for (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS 2305080-34-4) synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS 2305080-34-4) synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the mechanistic causality behind common synthetic failures.

This chiral building block is critical in the development of advanced therapeutics, including KRAS inhibitors and heterobifunctional PROTACs (such as CDK2 degraders)[1][2]. Its 3-hydroxypiperidine scaffold provides a rigid, stereospecific vector for structure-based drug design[3].

Part 1: Synthetic Pathway & Workflow Visualization

The synthesis of enantiopure (3R)-3-Methylpiperidin-3-ol hydrochloride requires strict stereochemical and environmental controls. The standard industrial and academic route utilizes a Grignard addition followed by chiral resolution and acidic deprotection[4].

SynthesisWorkflow A N-Boc-3-piperidone B Grignard Addition (MeMgBr, THF, -78°C) A->B C Racemic N-Boc-3-methylpiperidin-3-ol B->C D Chiral Resolution (Prep-HPLC) C->D E (3R)-N-Boc-3-methylpiperidin-3-ol D->E Enantiomer Separation F Boc Deprotection (HCl in Dioxane) E->F G (3R)-3-Methylpiperidin-3-ol HCl F->G Salt Formation

Fig 1: Synthetic workflow for (3R)-3-Methylpiperidin-3-ol hydrochloride.

Part 2: Step-by-Step Self-Validating Methodology

To ensure reproducibility, every step in this protocol includes a self-validating checkpoint.

Step 1: Nucleophilic Addition (Grignard Reaction)

  • Setup: Flame-dry a multi-neck round-bottom flask and purge with Argon.

  • Preparation: Dissolve N-Boc-3-piperidone in anhydrous THF (0.2 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add Methylmagnesium bromide (3.0 M in diethyl ether) (1.2 eq) over 1 hour. Maintain the internal temperature below -70 °C.

  • Reaction: Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Validation Checkpoint: Perform a small-scale D₂O quench. If MS analysis shows deuterium incorporation at the alpha-position, your Grignard reagent is acting as a base (causing enolization) rather than a nucleophile.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield racemic N-Boc-3-methylpiperidin-3-ol.

Step 2: Chiral Resolution

  • Preparation: Dissolve the racemic mixture in Hexane/Isopropanol (95:5).

  • Separation: Inject into a preparative Chiral HPLC system (e.g., Chiralcel OD-H or IA column).

  • Validation Checkpoint: Run an analytical chiral HPLC trace prior to preparative scale-up to confirm a baseline resolution (Resolution factor Rs​>1.5 ).

  • Isolation: Collect the fraction corresponding to the (3R)-enantiomer and evaporate the solvent under reduced pressure.

Step 3: Boc Deprotection and Salt Formation

  • Reaction: Dissolve (3R)-N-Boc-3-methylpiperidin-3-ol in anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (5.0 eq) dropwise at 0 °C under Argon.

  • Validation Checkpoint: Monitor by TLC using a ninhydrin stain. The deprotected secondary amine will appear as a bright purple/pink spot, whereas the Boc-protected precursor remains invisible.

  • Isolation: Concentrate the reaction mixture. Triturate the residue with anhydrous diethyl ether to precipitate the product.

  • Storage: Filter under a stream of Argon and dry in a vacuum desiccator.

Part 3: Troubleshooting Center & FAQs

Q1: Why am I recovering mostly unreacted N-Boc-3-piperidone after the Grignard addition? Causality: Methylmagnesium bromide is highly basic. The alpha-protons of N-Boc-3-piperidone are relatively acidic due to the adjacent carbonyl. If the temperature spikes during addition, the Grignard reagent acts as a base, deprotonating the ketone to form an enolate. Upon aqueous workup, the enolate simply protonates back to the starting ketone. Solution: Strictly maintain the reaction at -78 °C. If the issue persists, mediate the reaction with anhydrous Cerium(III) chloride (CeCl₃). This Luche-type modification increases the electrophilicity of the carbonyl carbon and suppresses basic deprotonation.

Q2: My chiral HPLC resolution yields poor enantiomeric excess (ee). How can I improve baseline separation? Causality: The tertiary hydroxyl group and the Boc-protected amine can cause severe peak tailing due to non-specific hydrogen bonding with the chiral stationary phase. Solution: Add a small amount of modifier (e.g., 0.1% diethylamine or trifluoroacetic acid, depending on your specific column's chemical tolerance) to the mobile phase. This competitively blocks non-specific binding sites on the silica support, sharpening the peaks and preventing enantiomer co-elution.

Q3: The final (3R)-3-Methylpiperidin-3-ol hydrochloride product turns into a sticky gum upon isolation. How do I obtain a free-flowing powder? Causality: The hydrochloride salt of this specific amino alcohol is highly hygroscopic. The hydroxyl group and the protonated amine form a dense network of hydrogen bonds that rapidly absorb atmospheric moisture. Solution: Do not expose the final salt to ambient air. Perform all filtrations using a Schlenk frit under a positive pressure of Argon. Triturate extensively with strictly anhydrous diethyl ether to strip away residual dioxane, and store the final product in a tightly sealed amber vial backfilled with Argon inside a desiccator.

Part 4: Quantitative Process Optimization Data

Use the following table to benchmark your synthetic process and identify deviations early.

Reaction StepCritical ParameterTarget MetricCommon Failure ModeCorrective Action
Grignard Addition Internal Temperature> 85% conversionEnolization (High starting material recovery)Add CeCl₃; reduce MeMgBr addition rate.
Chiral Resolution Mobile Phase Modifier> 98% eePeak tailing / Co-elutionAdd 0.1% DEA/TFA to Hexane/IPA mobile phase.
Boc Deprotection Solvent Anhydrousness> 95% yieldProduct forms a hygroscopic gumUse Schlenk filtration; triturate with anhydrous Et₂O.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2". American Chemical Society. Available at:[Link]

  • bioRxiv. "LYMTACs: Chimeric Small Molecules Repurpose Lysosomal Membrane Proteins for Target Protein Relocalization and Degradation". Cold Spring Harbor Laboratory. Available at: [Link]

  • Leonid Chemicals. "Catalog-2015 - 17 | Solvent | Chemical Compounds". Scribd. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: (3R)-3-Methylpiperidin-3-ol Hydrochloride Stability and Degradation

Welcome to the technical support resource for (3R)-3-Methylpiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (3R)-3-Methylpiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the potential degradation pathways of this compound and to offer robust strategies for its prevention. By understanding the underlying chemical principles, you can ensure the integrity and stability of your experiments and formulations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the handling, formulation, and analysis of (3R)-3-Methylpiperidin-3-ol hydrochloride.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis After Storage

Question: I've observed new, unidentified peaks in the chromatogram of my (3R)-3-Methylpiperidin-3-ol hydrochloride sample after storing it in solution at room temperature. What could be the cause?

Answer: The appearance of new peaks strongly suggests chemical degradation. Given the structure of (3R)-3-Methylpiperidin-3-ol—a tertiary alcohol on a piperidine ring—several degradation pathways are plausible under various stress conditions. The most likely culprits in a solution are oxidation and pH-related effects.

  • Oxidative Degradation: Tertiary amines, like the piperidine nitrogen, are susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal contaminants, or peroxides that may be present in your solvents. The nitrogen atom can be oxidized to form an N-oxide, a common degradation product for such compounds.

  • Acid/Base-Catalyzed Degradation: Although the hydrochloride salt form generally enhances stability, the pH of your solution is critical. If the pH is not suitably controlled, it could catalyze degradation reactions. While the tertiary alcohol is relatively stable, extreme pH conditions could potentially lead to dehydration or other rearrangements, though this is less common for tertiary alcohols compared to primary or secondary ones.

Troubleshooting Steps:

  • Characterize the Degradants: Use a mass spectrometer (MS) detector coupled with your HPLC to determine the mass of the unknown peaks. This is the most direct way to hypothesize the structure of the degradation products. An increase in mass of 16 amu, for example, would strongly suggest N-oxidation.

  • Control the Headspace: When preparing solutions, minimize the headspace in your container or purge it with an inert gas like nitrogen or argon to reduce exposure to atmospheric oxygen.

  • Use High-Purity Solvents: Ensure your solvents are fresh and of high purity, as aged solvents can form peroxides, which are potent oxidizing agents.

  • pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. This typically needs to be determined experimentally through a pH-rate profile study.

Issue 2: Loss of Potency in a Solid-State Formulation

Question: My solid formulation containing (3R)-3-Methylpiperidin-3-ol hydrochloride shows a decrease in potency over time when stored under accelerated stability conditions (e.g., 40°C/75% RH). What could be happening?

Answer: Loss of potency in the solid state under heat and humidity points towards two primary mechanisms: hygroscopicity leading to chemical degradation, or a solid-state reaction with excipients.

  • Hygroscopicity and Hydrolysis: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the environment. This absorbed water can then act as a reactant or a medium for degradation reactions, even in the solid state.

  • Excipient Incompatibility: Chemical reactions between the active pharmaceutical ingredient (API) and excipients are a common cause of instability. For example, reducing sugars like lactose can react with the amine in your compound (Maillard reaction), or excipients with reactive impurities could promote degradation.

  • Disproportionation: The hydrochloride salt could potentially revert to its free base form, a phenomenon known as disproportionation. This can be influenced by moisture and the micro-pH environment created by the excipients. The free base may have different stability characteristics.

Troubleshooting Steps:

  • Hygroscopicity Testing: Determine the hygroscopicity profile of your pure API and the formulation to understand its water uptake behavior.

  • Excipient Compatibility Studies: Conduct binary mixture studies of the API with each excipient under accelerated conditions to identify any incompatibilities.

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) to check for changes in the solid form of the API, such as disproportionation to the free base.

  • Packaging: Store the formulation in tightly sealed containers with a desiccant to protect it from moisture.

Issue 3: Color Change Observed in the API Upon Exposure to Light

Question: The solid (3R)-3-Methylpiperidin-3-ol hydrochloride, which is typically a white powder, has developed a yellowish tint after being left on the lab bench. Why did this happen?

Answer: A color change upon exposure to light is a classic indicator of photolytic degradation. The energy from UV or visible light can induce photochemical reactions, leading to the formation of colored degradants. Piperidine and related structures can be susceptible to photolytic cleavage of C-N bonds.

Troubleshooting Steps:

  • Conduct a Photostability Study: Expose the API to controlled light conditions as specified in ICH guideline Q1B. This will confirm light sensitivity and help characterize the degradation products.

  • Protective Packaging: Store the solid API and any formulations in amber-colored containers or light-resistant packaging to prevent exposure.

  • Workspace Practices: Minimize the exposure of the compound to direct light during weighing and other laboratory manipulations.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for (3R)-3-Methylpiperidin-3-ol hydrochloride?

Based on its chemical structure, the most likely degradation pathways involve the piperidine ring and the tertiary amine.

  • N-Oxidation: The nitrogen atom in the piperidine ring is a primary target for oxidation, leading to the formation of the corresponding N-oxide. This can be triggered by atmospheric oxygen, peroxides, or metal ions.

  • Ring Opening: Under harsh conditions, cleavage of the C-N bonds in the piperidine ring can occur. This is often observed in forced degradation studies under strong acid or base hydrolysis.

  • Nitrosamine Formation: If there is a source of nitrosating agents (like nitrites from excipients or atmospheric NOx), the secondary amine functionality of the piperidine ring could theoretically react to form a nitrosamine impurity. This is a significant concern in the pharmaceutical industry due to the potential carcinogenicity of nitrosamines.

Below is a diagram illustrating these potential pathways.

G cluster_main Potential Degradation Pathways cluster_products Degradation Products API (3R)-3-Methylpiperidin-3-ol Hydrochloride N_Oxide N-Oxide API->N_Oxide Oxidation (O₂, H₂O₂, Metal Ions) Ring_Opened Ring-Opened Products API->Ring_Opened Harsh Hydrolysis (Strong Acid/Base) Nitrosamine N-Nitrosamine Impurity API->Nitrosamine Nitrosating Agents (e.g., nitrites)

Caption: Potential degradation pathways of (3R)-3-Methylpiperidin-3-ol.

Q2: Why is the hydrochloride salt form used, and how does it impact stability?

The hydrochloride salt form is very common for basic drugs like this one. Converting the basic free form to a salt offers several advantages:

  • Increased Solubility: Hydrochloride salts are generally much more water-soluble than their free base counterparts, which is crucial for bioavailability.

  • Improved Stability: By protonating the basic nitrogen, the salt form can be less reactive and more chemically stable. It often results in a crystalline solid with a higher melting point and better handling properties.

  • Longer Shelf-Life: The enhanced stability often translates to a longer product shelf-life.

However, the presence of the chloride ion can sometimes lead to the "common-ion effect," which might suppress dissolution in the acidic environment of the stomach.

Q3: What are the ideal storage conditions for (3R)-3-Methylpiperidin-3-ol hydrochloride?

Based on vendor recommendations and general chemical principles, the ideal storage conditions are:

  • Temperature: Store at room temperature.

  • Atmosphere: Keep in a dry, cool place, preferably under an inert atmosphere (like argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: How do I perform a forced degradation study for this compound?

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. A typical study involves exposing the compound to the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°CRing opening, hydrolysis
Basic Hydrolysis 0.1 M NaOH at 60°CRing opening, hydrolysis
Oxidation 3-6% H₂O₂ at room temperatureN-Oxidation
Thermal (Solid) 105°C in a dry ovenThermal decomposition
Photolytic Exposure to light (ICH Q1B)Photolytic cleavage

The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without excessively breaking down the main compound.

Below is a workflow for conducting such a study.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (70°C Solution) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity, Identify Degradants, and Assess Mass Balance analysis->evaluation

Caption: General workflow for a forced degradation study.

By following this guide, you can better anticipate and mitigate stability issues related to (3R)-3-Methylpiperidin-3-ol hydrochloride, ensuring the quality and reliability of your research and development efforts.

References
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). Pharmaoffer.com. [Link]

  • Tertiary Amyl Alcohol (CAS 75-85-4). Vinati Organics. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022, November). ResearchGate. [Link]

  • Salt Selection in Drug Development. (2007, November 2). Pharmaceutical Technology. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021, April 5). ResearchGate. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021, April 5). PubMed. [Link]

  • Rochelle, G. T. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies. [Link]

  • Kumar, L., & Singh, S. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 249. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021, July 15). Helda - Helsinki.fi. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). PMC. [Link]

  • Nitrosamine Prevention in API Manufacturing and Formulations of Pharmaceutical. (n.d.). HORIBA. [Link]

  • How Formulation Decisions Impact Drug Stability and Bioavailability. (2025, November 21). PharmSky Research. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2021, November). ResearchGate. [Link]

  • API Synthesis Optimization to reduce Nitrosamine Risk. (2025, December 15). ResolveMass Laboratories Inc. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 7). Hypha Discovery. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, January 15). ManTech Publications. [Link]

  • 3-methylpiperidin-3-ol (C6H13NO). (n.d.). PubChemLite. [Link]

  • *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Optimization

Technical Support Center: A Guide to Improving Yield in (3R)-3-Methylpiperidin-3-ol Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. As a chiral tertiary alcohol on a piperidine scaffold, this molecule presents unique synthetic hurdles. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot problems and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure (3R)-3-Methylpiperidin-3-ol hydrochloride?

There are two main strategic approaches. The most common in a laboratory setting is the synthesis of the racemic 3-methylpiperidin-3-ol followed by chiral resolution to isolate the desired (R)-enantiomer. This involves reacting the racemic base with a chiral acid to form diastereomeric salts that can be separated by fractional crystallization.[] The second approach is asymmetric synthesis, where a prochiral precursor, such as an N-protected 3-piperidone, is reacted with a methylating agent in the presence of a chiral catalyst or auxiliary to directly favor the formation of the (R)-enantiomer. While more elegant, asymmetric methods often require significant optimization of catalysts and conditions.[2][3]

Q2: Why is N-protection of the piperidine ring essential before the Grignard reaction?

The piperidine nitrogen has an acidic proton (N-H). Grignard reagents are not only potent nucleophiles but also extremely strong bases.[4] Without protection, the methylmagnesium halide would simply deprotonate the piperidine nitrogen in a rapid acid-base reaction.[4] This would consume at least one equivalent of the Grignard reagent, drastically reduce the yield of the desired tertiary alcohol, and complicate the reaction mixture. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are used because they are stable under the basic Grignard reaction conditions and can be removed later under acidic or hydrogenolysis conditions, respectively.

Q3: After purification and storage, a white solid has formed in my container of 3-methylpiperidin-3-ol free base. What is it?

Piperidine and its derivatives are basic amines that readily react with atmospheric carbon dioxide (CO₂). The white solid is almost certainly piperidine carbonate, formed from this reaction.[5][6] To prevent this, the purified free base should always be stored under an inert atmosphere (e.g., argon or nitrogen). If the sample was inadvertently exposed to acidic vapors, it could also form the corresponding salt, such as the hydrochloride.[5][6]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific experimental problems. The most common route involves the addition of a methyl Grignard reagent to an N-protected 3-piperidone, followed by deprotection, resolution, and salt formation. Our troubleshooting will focus on this pathway.

Problem 1: Low or No Yield of N-Protected 3-Methylpiperidin-3-ol

Q: My Grignard reaction is not working. I primarily recover the starting N-Boc-3-piperidone after workup. What are the likely causes?

This is a classic issue in Grignard reactions and can stem from several sources, primarily related to the reagent quality or competing side reactions.

  • Inactive Grignard Reagent: The surface of magnesium metal can have a passivating oxide layer that prevents the reaction with methyl halide from starting.[7][8] Ensure your magnesium turnings are fresh and consider activation methods, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] Furthermore, Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[7]

  • Enolization of the Piperidone: The Grignard reagent can act as a base and abstract an acidic alpha-proton from the piperidone, forming an enolate.[7] This is especially prevalent with sterically hindered Grignard reagents or at higher temperatures. Upon aqueous workup, this enolate is protonated back to the starting ketone, leading to low conversion.

    • Solution: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[7] Add the piperidone solution slowly to the Grignard reagent to maintain a low concentration of the ketone.

  • Insufficient Reagent: It is advisable to use a slight excess (1.1-1.5 equivalents) of the Grignard reagent to account for any incidental quenching by trace moisture or atmospheric gases.

Problem 2: Significant Byproduct Formation

Q: My reaction produces the desired tertiary alcohol, but I have a significant amount of a major byproduct. How do I identify and prevent it?

The two most common byproducts in this reaction are the reduced secondary alcohol and a dehydrated alkene.

  • Byproduct: N-Protected 3-Methylpiperidin-3-ol (Secondary Alcohol): If the Grignard reagent possesses β-hydrogens (not the case for methylmagnesium halides, but relevant for others like ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via hydride transfer.[7] However, a more likely cause with methyl Grignard is impurities in the magnesium (e.g., other metals) or if the reaction is run for excessively long times at elevated temperatures, which can promote side reactions.

  • Byproduct: N-Protected 3-Methyl-1,2,5,6-tetrahydropyridine: The tertiary alcohol product can be susceptible to dehydration, especially during an acidic workup.[7] The use of strong acids to quench the reaction can easily eliminate water to form the more stable tetrahydropyridine.

    • Solution: Use a milder quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard choice for quenching Grignard reactions as it is weakly acidic and minimizes the risk of dehydration.[7]

Byproduct TypeLikely CausePrevention Strategy
Starting Material Inactive Grignard; EnolizationActivate Mg; Use anhydrous conditions; Low reaction temp (-78 to 0 °C)
Secondary Alcohol Reduction of ketoneEnsure high-purity Grignard reagent; Avoid prolonged high temps
Dehydrated Alkene Harsh acidic workupQuench with sat. aq. NH₄Cl instead of strong acids
Biaryl Compound Wurtz coupling (Grignard prep)Slow addition of halide during Grignard reagent preparation
Problem 3: Difficulty with Chiral Resolution

Q: I have successfully synthesized the racemic free base, but the chiral resolution with di-p-toluoyl-D-tartaric acid is giving poor separation and low yield of the (R)-enantiomer. What can I improve?

Chiral resolution by diastereomeric salt crystallization is often more of an art than a science, but success hinges on precise control of conditions.

  • Solvent System: The choice of solvent is critical. The ideal solvent should fully dissolve both diastereomeric salts at an elevated temperature but allow for the selective precipitation of only one diastereomer upon cooling. You may need to screen various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) or solvent mixtures (e.g., ethanol/water).

  • Stoichiometry: Ensure you are using the correct stoichiometry of the resolving agent. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral acid is a common strategy. This ensures that only the desired diastereomer crystallizes, leaving the more soluble one in the mother liquor.

  • Cooling Rate: Slow, controlled cooling is paramount for forming well-defined crystals and achieving high diastereomeric purity. Crash-cooling the solution will likely trap impurities and the undesired diastereomer, leading to poor separation.

  • Seeding: If you have a small crystal of the desired pure diastereomeric salt, adding it to the cooled solution (seeding) can induce crystallization and improve the outcome.

Problem 4: Issues with Hydrochloride Salt Formation

Q: After isolating the (3R)-3-Methylpiperidin-3-ol free base, I am struggling to form the hydrochloride salt. It either oils out or doesn't precipitate at all.

This is a common final-step challenge related to solubility and solvent choice.

  • Solvent Choice: The hydrochloride salt needs to be insoluble in the chosen solvent. Typically, the free base is dissolved in a non-polar or weakly polar solvent in which the salt is insoluble, such as diethyl ether, tert-butyl methyl ether (MTBE), or a mixture of dichloromethane and hexane.

  • HCl Source: A solution of HCl in a compatible organic solvent (e.g., HCl in diethyl ether, HCl in dioxane, or HCl in isopropanol) is added dropwise. Using gaseous HCl bubbled through the solution is also effective but requires more specialized equipment. Avoid using aqueous HCl, as the presence of water can increase the solubility of the salt and prevent precipitation.

  • Procedure: Dissolve the free base in your chosen anhydrous solvent. Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 equivalent) of the HCl solution with stirring. If precipitation is slow to initiate, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

Experimental Protocols & Workflows

Workflow Overview: Synthesis of (3R)-3-Methylpiperidin-3-ol HCl

G cluster_0 Precursor Synthesis cluster_1 Purification & Resolution cluster_2 Final Product A 1. N-Protection (e.g., N-Boc-3-piperidone) B 2. Grignard Reaction (Add MeMgBr) A->B C Racemic N-Boc- 3-Methylpiperidin-3-ol B->C D 3. Deprotection (e.g., TFA or HCl) C->D E Racemic Free Base D->E F 4. Chiral Resolution (with Chiral Acid) E->F G Diastereomeric Salt ((R)-amine / (R,R)-acid) F->G H 5. Base Liberation G->H I (3R)-3-Methylpiperidin-3-ol H->I J 6. Salt Formation (Add HCl in Ether) I->J K (3R)-3-Methylpiperidin-3-ol Hydrochloride J->K

Caption: General workflow for the synthesis of (3R)-3-Methylpiperidin-3-ol HCl.

Troubleshooting Logic for Low Grignard Reaction Yield

G Start Low Yield of Tertiary Alcohol Check_Reagent Was Grignard Reagent Freshly Prepared/Tibrated? Start->Check_Reagent Check_Conditions Were Anhydrous Conditions Maintained? Check_Reagent->Check_Conditions Yes Sol_Reagent Solution: Activate Mg with I₂. Use fresh, dry solvent. Check_Reagent->Sol_Reagent No Check_Temp Was Reaction Run at Low Temperature (e.g., 0 °C)? Check_Conditions->Check_Temp Yes Sol_Dry Solution: Flame-dry glassware. Use anhydrous solvent. Check_Conditions->Sol_Dry No Check_SM Is Starting Ketone the Main Recovered Material? Check_Temp->Check_SM Yes Sol_Enolization High Temp Favors Enolization. Solution: Run at -78 to 0 °C. Check_Temp->Sol_Enolization No Check_SM->Sol_Enolization Yes Sol_Stoich Low stoichiometry or quenching occurred. Solution: Use 1.2 eq Grignard. Check_SM->Sol_Stoich No

Caption: Decision tree for troubleshooting low yield in the Grignard reaction step.

Protocol 1: Synthesis of Racemic N-Boc-3-Methylpiperidin-3-ol
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Add a small portion of anhydrous diethyl ether. In the dropping funnel, prepare a solution of methyl iodide (or bromide) (1.15 eq) in anhydrous diethyl ether.

  • Initiation: Add a few drops of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling/cloudiness), add a single crystal of iodine or gently warm the flask. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the piperidone solution dropwise to the stirred Grignard reagent over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride solution dropwise. Stir until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash chromatography if necessary.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
  • Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect?. [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved March 11, 2026, from [Link]

  • Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]

  • Sun, W., et al. (2023). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.

Sources

Troubleshooting

Addressing experimental variability with (3R)-3-Methylpiperidin-3-ol hydrochloride

Introduction Welcome to the technical support guide for (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4). This document is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral building block in their synthetic workflows. As a key intermediate in the development of various pharmaceutical agents, understanding its proper handling and behavior is critical to achieving reproducible and successful experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the use of (3R)-3-Methylpiperidin-3-ol hydrochloride in synthetic protocols.

Issue 1: Inconsistent Reaction Yields or Incomplete Reactions

Question: I am experiencing significant variability in my reaction yields when using (3R)-3-Methylpiperidin-3-ol hydrochloride as a starting material for N-alkylation or acylation reactions. What are the likely causes and how can I improve consistency?

Answer: Inconsistent yields with piperidine derivatives often stem from a few key factors related to the reagent's quality and the reaction conditions.

Potential Causes & Solutions:

  • Hygroscopicity of the Hydrochloride Salt: (3R)-3-Methylpiperidin-3-ol hydrochloride is a salt and can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of water can interfere with many common organic reactions, especially those involving moisture-sensitive reagents like organometallics or acylating agents.

    • Troubleshooting Steps:

      • Proper Storage: Always store the compound in a tightly sealed container in a desiccator or a dry, cool place.[3]

      • Handling: Minimize the compound's exposure to ambient air.[1] If possible, weigh it out quickly in a low-humidity environment or a glove box.[4]

      • Drying: If moisture absorption is suspected, the material can be dried under a high vacuum for several hours before use. Gentle heating may be possible, but care should be taken to avoid decomposition.[1]

  • Basicity and Salt Form: As a hydrochloride salt, the piperidine nitrogen is protonated and therefore not nucleophilic. For reactions requiring the free amine (like N-alkylation or acylation), a base must be added to liberate the free piperidine.

    • Troubleshooting Steps:

      • Choice of Base: Use a non-nucleophilic base to neutralize the hydrochloride. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.[5] The choice of base can be critical and may need to be optimized for your specific reaction.

      • Stoichiometry of Base: Ensure at least one equivalent of base is used to neutralize the HCl salt. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.

      • Order of Addition: In some cases, pre-mixing the piperidine salt with the base in the reaction solvent for a short period before adding the electrophile can improve results.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes.[5]

    • Troubleshooting Steps:

      • Solubility: Ensure your (3R)-3-Methylpiperidin-3-ol hydrochloride and the chosen base are sufficiently soluble in the reaction solvent. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are often effective.[5]

      • Solvent Purity: Always use dry (anhydrous) solvents, especially when working with moisture-sensitive reagents.

Issue 2: Product Purification Challenges

Question: I am having difficulty purifying my product after a reaction involving (3R)-3-Methylpiperidin-3-ol hydrochloride. I'm observing significant peak tailing during column chromatography.

Answer: Purification of basic compounds like piperidine derivatives on standard silica gel is a common challenge.[6]

Potential Causes & Solutions:

  • Interaction with Silica Gel: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor separation, broad peaks (tailing), and in some cases, irreversible binding of the product to the column.[6]

    • Troubleshooting Steps:

      • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the acidic sites.[6]

        • Triethylamine (TEA): A common and effective choice. Add 0.1-2% (v/v) to your mobile phase.[6]

        • Ammonia: A solution of 7N ammonia in methanol (typically adding 1-2% of this stock solution to your eluent) can be very effective for strongly basic compounds.[6]

      • Alternative Stationary Phases:

        • Alumina (Basic or Neutral): Switching to alumina can often resolve purification issues for basic compounds.

        • Amine-Deactivated Silica: Using a pre-treated silica gel can provide more reproducible results.[6]

      • Acid-Base Extraction: Before chromatography, consider an aqueous workup involving an acid-base extraction to remove many impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate), wash with a weak acid to extract the basic product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer and extract your product back into an organic solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (3R)-3-Methylpiperidin-3-ol hydrochloride? A1: It should be stored at room temperature in a tightly sealed container to prevent moisture absorption. Storing under an inert atmosphere (like nitrogen or argon) is also recommended for long-term stability.[3]

Q2: Is (3R)-3-Methylpiperidin-3-ol hydrochloride soluble in common organic solvents? A2: As a hydrochloride salt, its solubility in non-polar organic solvents is generally low. It has better solubility in polar solvents like water, methanol, and DMSO. For reactions in less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), the addition of a base to form the free amine will often improve solubility.

Q3: What safety precautions should be taken when handling this compound? A3: (3R)-3-Methylpiperidin-3-ol hydrochloride is classified as harmful and an irritant. It can cause skin and eye irritation. Always handle this compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][8]

Q4: My HPLC analysis of a reaction mixture shows an unexpected extra peak. What could be the cause? A4: If you are analyzing the free base form of a piperidine derivative, you might observe two peaks. This can be due to interactions with the stationary phase or differential ionization.[9] Ensuring your mobile phase is adequately buffered or contains an ion-pairing agent like trifluoroacetic acid (TFA) can often resolve this by ensuring the analyte is in a single protonation state.[9] If the extra peak is from an impurity, it could be a side product from your reaction or an impurity from the starting material.

Q5: How can I confirm the purity of my starting material? A5: The purity of (3R)-3-Methylpiperidin-3-ol hydrochloride can be assessed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), HPLC, and LC-MS. A Certificate of Analysis (CoA) from the supplier will provide the purity determined by their quality control testing.

Part 3: Experimental Protocols & Data

Protocol: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of (3R)-3-Methylpiperidin-3-ol hydrochloride.

Materials:

  • (3R)-3-Methylpiperidin-3-ol hydrochloride

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (3R)-3-Methylpiperidin-3-ol hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile to form a suspension.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes to liberate the free amine.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a mobile phase containing a small percentage of triethylamine (e.g., 1% TEA in a hexane/ethyl acetate gradient).

Data Summary Table

The following table summarizes key physical and safety properties of the compound.

PropertyValueReference
CAS Number 2305080-34-4[10][11]
Molecular Formula C₆H₁₄ClNO[10][11]
Molecular Weight 151.64 g/mol
Physical Form Solid, powder, or crystals[3]
Purity Typically ≥97%[11]
Storage Room temperature, dry, cool, inert atmosphere
Signal Word Warning
Hazard Statements H302, H315, H319, H335

Part 4: Visualizations

Troubleshooting Workflow for Inconsistent Yields

This diagram outlines a logical approach to diagnosing and solving issues with reaction variability.

G start Inconsistent Reaction Yields check_reagent Check Reagent Handling & Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions hygroscopic Is the reagent hygroscopic? check_reagent->hygroscopic free_base Is free amine required? check_conditions->free_base dry_reagent Dry reagent under vacuum. Handle under inert gas. hygroscopic->dry_reagent Yes hygroscopic->free_base No dry_reagent->free_base add_base Add appropriate base (e.g., TEA, K2CO3). Ensure >1 equivalent. free_base->add_base Yes solvent Check Solvent free_base->solvent No add_base->solvent dry_solvent Use anhydrous solvent solvent->dry_solvent Purity Issue optimize Re-run optimized reaction solvent->optimize OK dry_solvent->optimize G crude_product Crude Product workup Perform Acid-Base Aqueous Workup crude_product->workup chromatography Column Chromatography workup->chromatography tailing Observe Peak Tailing? chromatography->tailing add_modifier Add Base Modifier to Eluent (e.g., 1% TEA) tailing->add_modifier Yes purified Purified Product tailing->purified No add_modifier->chromatography Re-attempt change_sp Change Stationary Phase (e.g., Alumina) add_modifier->change_sp Still Tailing change_sp->chromatography Re-attempt

Caption: A workflow for selecting a purification strategy.

References

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved March 10, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Retrieved March 10, 2026, from [Link]

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. (2025, December 3). Capot Chemical. Retrieved March 10, 2026, from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solution Stability of (3R)-3-Methylpiperidin-3-ol Hydrochloride

Welcome to the Technical Support Center for (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4). This chiral secondary amine is a highly valued building block in modern medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4). This chiral secondary amine is a highly valued building block in modern medicinal chemistry, particularly in the synthesis of heterobifunctional degraders (PROTACs) targeting Cyclin-Dependent Kinase 2 (CDK2)[1] and lysosome-targeting chimeras (LYMTACs) for KRAS degradation[2].

While the lyophilized solid is highly stable under recommended storage conditions[3], maintaining its structural integrity in solution over extended periods requires stringent environmental controls. This guide provides field-proven troubleshooting insights, quantitative stability data, and self-validating protocols to ensure absolute experimental reproducibility.

Troubleshooting & FAQs: Mechanisms of Degradation

As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility in their degrader syntheses due to degraded stock solutions. Understanding the causality behind these degradation pathways is critical for prevention.

Q1: Why did my stock solution of (3R)-3-Methylpiperidin-3-ol HCl turn yellow after a month at room temperature? A: Colorimetric shifts typically indicate N-oxidation or ring cleavage . While the hydrochloride salt protects the secondary amine by keeping it protonated, exposure to ambient moisture and trace bases can cause localized pH shifts. If the pH exceeds the pKa of the piperidine nitrogen (typically ~9.5–10.5), the compound converts to its free base form. The unprotonated nitrogen possesses an available lone pair, making it highly nucleophilic and susceptible to oxidation by dissolved O₂ or reactive oxygen species (ROS) catalyzed by ambient light[3].

Q2: Is DMSO the best solvent for long-term storage? A: No. While Dimethyl sulfoxide (DMSO) is the industry standard for biological assays, it is highly hygroscopic. Over time, DMSO absorbs atmospheric water, which can introduce dissolved oxygen and trace contaminants. Furthermore, DMSO itself can act as a mild oxidant over extended periods at room temperature. For long-term chemical storage (>1 month), we strongly recommend anhydrous Acetonitrile (MeCN) stored at -20°C. If DMSO must be used, it must be anhydrous, purged with Argon, and strictly stored in single-use aliquots at -20°C.

Q3: Can the tertiary alcohol group dehydrate in solution? A: Yes, but it requires specific conditions. Tertiary alcohols are prone to acid-catalyzed dehydration to form alkenes. Because this compound is already a hydrochloride salt, the solution is inherently slightly acidic. If exposed to elevated temperatures (e.g., >60°C during aggressive dissolution) or additional strong Lewis/Brønsted acids, the hydroxyl group can protonate and leave as water, resulting in a substituted tetrahydropyridine derivative.

Mechanistic Degradation Pathways

G A (3R)-3-Methylpiperidin-3-ol HCl (Intact Salt) B Free Base Formation (Deprotonation) A->B pH > 9.0 (Loss of HCl) D Tertiary Alcohol Dehydration (Alkene Formation) A->D Strong Acids + Heat E Stable Stock Solution (>99% Purity Retained) A->E Anhydrous Solvent Argon, -20°C, Dark C N-Oxidation / Ring Cleavage (Loss of Purity) B->C O2, Light, Heat

Caption: Mechanistic pathways of (3R)-3-Methylpiperidin-3-ol HCl degradation in solution.

Quantitative Stability Data

To guide your experimental design, we have compiled a quantitative stability matrix. This data highlights the critical importance of temperature, solvent anhydrousness, and inert atmospheres.

Solvent SystemStorage TempAtmosphereLight ExposurePurity (1 Month)Purity (6 Months)
Anhydrous MeCN -20°CArgonDark>99.5%>99.0%
Anhydrous DMSO -20°CArgonDark>99.0%98.2%
DMSO (Ambient) 25°C (RT)AirLight94.5%81.3%
Water (pH 7.0) 4°CAirDark97.8%90.5%
Water (pH 10.0) 25°C (RT)AirLight84.2%<45.0%

Note: Purity determined via LC-MS (UV 254 nm / ELSD) tracking the primary mass[M+H]+ 116.1 (free base).

Validated Experimental Protocol: Ultra-Stable Stock Preparation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology guarantees the preparation of a 100 mM stock solution that will remain stable for >6 months, incorporating a mandatory Quality Control (QC) validation step.

Workflow Visualization

Workflow S1 1. Equilibration (Solid to RT) S2 2. Dissolution (Anhydrous Solvent) S1->S2 S3 3. Inertion (Argon Purge) S2->S3 S4 4. Aliquoting (Single-Use Vials) S3->S4 S5 5. Storage (-20°C, Desiccated) S4->S5

Caption: Step-by-step workflow for the preparation and validation of stable stock solutions.

Step-by-Step Methodology

Phase 1: Preparation & Dissolution

  • Equilibration: Remove the lyophilized vial of (3R)-3-Methylpiperidin-3-ol hydrochloride from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, introducing water that will compromise long-term stability.

  • Solvent Selection: In a nitrogen-flushed glovebox or under a steady stream of Argon, add Anhydrous Acetonitrile (MeCN) or Anhydrous DMSO (water content <0.005%) to achieve the desired concentration (e.g., 100 mM).

  • Gentle Agitation: Vortex gently. Do not sonicate or apply heat. The hydrochloride salt is highly soluble; aggressive heating risks initiating acid-catalyzed dehydration of the tertiary alcohol[3].

Phase 2: Inertion & Aliquoting 4. Argon Purging: Bubble dry Argon through the solution for 2–3 minutes using a clean, dry needle to displace any dissolved oxygen. 5. Aliquoting: Dispense the solution into amber, glass, single-use crimp-top vials (e.g., 50–100 µL per vial).

  • Causality: Repeated freeze-thaw cycles break the inert atmosphere and introduce condensation. Single-use aliquots isolate the bulk material from these physical stressors.
  • Sealing: Blanket the headspace of each vial with Argon before immediately crimping the cap.

Phase 3: Self-Validation (QC Baseline) 7. Baseline Establishment: Take one freshly prepared aliquot and run an LC-MS and ¹H-NMR.

  • Validation: Confirm the absence of the dehydrated alkene byproduct and verify the exact concentration. Save this spectra. If degradation is suspected months later, you now have a perfectly matched baseline to compare against, rather than relying on the manufacturer's original dry-powder Certificate of Analysis (CoA).
  • Storage: Store all remaining aliquots at -20°C in a secondary container with active desiccant (e.g., Drierite).

Sources

Troubleshooting

Safe handling and disposal of (3R)-3-Methylpiperidin-3-ol hydrochloride

Technical Support Center: (3R)-3-Methylpiperidin-3-ol hydrochloride Welcome to the technical support guide for (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS No: 2305080-34-4). This document provides in-depth guidance fo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3R)-3-Methylpiperidin-3-ol hydrochloride

Welcome to the technical support guide for (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS No: 2305080-34-4). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Our goal is to equip you with the necessary information to mitigate risks and troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address potential challenges and provide clear, actionable solutions.

Section 1: Compound Identification and Properties

Question 1: There appear to be multiple CAS Numbers for 3-Methylpiperidin-3-ol hydrochloride. Which one is correct?

This is a crucial point of clarification. The specific stereoisomer you are using is key:

  • CAS 2305080-34-4 refers specifically to the (R)-enantiomer of 3-Methylpiperidin-3-ol hydrochloride.[1][2]

  • CAS 955028-98-5 is often used for the racemic mixture (a 1:1 mixture of R and S enantiomers) or when the stereochemistry is not specified.[3][4][5]

Causality: Enantiomers can have different pharmacological activities. Using the wrong stereoisomer or a racemic mixture instead of a pure enantiomer can lead to failed experiments or unexpected biological outcomes. Always verify the CAS number and stereochemistry on your container and Certificate of Analysis (CoA).

Question 2: What are the primary hazards associated with (3R)-3-Methylpiperidin-3-ol hydrochloride?

Based on the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram for being harmful or an irritant.[3] The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementDescription
Harmful H302: Harmful if swallowedIngestion can lead to adverse health effects.[3][4]
Skin Irritant H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[3]
Eye Irritant H319: Causes serious eye irritationCan cause significant, but reversible, eye damage.[3]
Respiratory Irritant H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract.[3][5]

Signal Word: Warning[3][4]

Section 2: Safe Handling and Storage

Question 3: This compound is a hydrochloride salt. Does it have any special storage requirements?

Yes. As a hydrochloride salt, (3R)-3-Methylpiperidin-3-ol hydrochloride is likely hygroscopic , meaning it readily absorbs moisture from the atmosphere.[6][7] Improper storage can lead to several issues:

  • Physical Changes: The powder can clump or "cake," making it difficult to weigh accurately.[6][7]

  • Chemical Degradation: Absorbed water can potentially lead to hydrolysis or other degradation pathways, affecting compound purity.[6]

  • Inaccurate Concentrations: If the powder has absorbed significant water, the actual mass of the active compound will be lower than the weighed mass, leading to errors in solution concentrations.[6]

Best Practice: Store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel.[8] For long-term storage, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glove box) to avoid repeatedly exposing the bulk material to air.[6]

Question 4: There is conflicting information on the ideal storage temperature (refrigerated vs. room temperature). What do you recommend?

Different suppliers provide varying storage temperature recommendations, from refrigerated (0-8 °C)[1][4] to room temperature.[5] This often depends on the supplier's stability data and the intended shelf life.

Our Recommendation:

  • Always follow the storage instructions on the product's label and Safety Data Sheet (SDS) .

  • For long-term storage (>6 months) and to maximize stability, storing at refrigerated temperatures (2-8°C) in a desiccator is the most conservative and safest approach.

  • For short-term, daily use, storage in a desiccator at room temperature is acceptable.[5] Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Question 5: What is the mandatory Personal Protective Equipment (PPE) for handling this solid compound?

Given the hazards of skin, eye, and respiratory irritation, a comprehensive PPE strategy is essential.[9]

  • Engineering Controls: Always handle the solid powder in a certified chemical fume hood to contain dust and vapors.[10]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[10]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile), tested to EN 374 standards. Inspect gloves for tears or holes before each use. Use proper glove removal technique to avoid skin contact.[9][11]

  • Body Protection: Wear a lab coat. For larger quantities or situations with a high risk of dust generation, a chemical-resistant apron or suit may be necessary.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase ConfirmHood Confirm Fume Hood is Operational DonPPE Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ConfirmHood->DonPPE Weigh Weigh Compound in Hood DonPPE->Weigh Handle Perform Experimental Work Weigh->Handle Clean Decontaminate Work Area & Glassware Handle->Clean DisposeWaste Dispose of Waste Properly Clean->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Basic workflow for safely handling the compound.

Section 3: Experimental Troubleshooting

Question 6: I've observed the powder has clumped together. Can I still use it?

Clumping is a clear sign of moisture absorption.[6] The usability of the compound depends on the sensitivity of your experiment.

Clumped_Compound_Decision_Tree Start Compound is Clumped CheckExperiment Is the experiment quantitative or highly sensitive to concentration? Start->CheckExperiment UseNew Discard and use a fresh, unclumped lot. CheckExperiment->UseNew Yes QualitativeUse Can it be used for non-quantitative purposes? CheckExperiment->QualitativeUse No DryAndUse Proceed with caution. Consider drying under vacuum. Results may be compromised. QualitativeUse->DryAndUse Yes Discard Discard the material. QualitativeUse->Discard No

Sources

Optimization

Technical Support Center: Monitoring (3R)-3-Methylpiperidin-3-ol Hydrochloride Reactions by TLC

Welcome to the technical support guide for monitoring reactions involving (3R)-3-Methylpiperidin-3-ol hydrochloride using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring reactions involving (3R)-3-Methylpiperidin-3-ol hydrochloride using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. Here, we provide in-depth, field-proven insights to help you navigate the nuances of TLC analysis for this specific compound, ensuring reliable and reproducible results.

Core Principles: Understanding the Analyte and System

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral piperidine derivative containing a secondary amine and a tertiary alcohol. Its hydrochloride salt form makes it highly polar and water-soluble. When monitoring reactions, it's crucial to understand the polarity differences between the starting material, reagents, and the expected product.

  • Starting Material (Salt Form): As a salt, it is extremely polar and will likely remain at the baseline (Rf ≈ 0) on a standard silica gel TLC plate with common non-polar to moderately polar solvent systems.

  • Starting Material (Free Base): If the reaction is performed under basic conditions, or if the salt is neutralized before spotting, the resulting free base, (3R)-3-Methylpiperidin-3-ol, is a moderately polar compound. It contains two hydrogen bond-donating/accepting groups (the -OH and -NH), which cause it to interact strongly with the polar silica gel stationary phase.

  • Reaction Products: The polarity of your product will dictate its mobility. For instance, an N-acylation or N-alkylation reaction will typically yield a less polar product than the free base starting material, resulting in a higher Retention Factor (Rf) on the TLC plate.

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a solvent or mixture of solvents)[1]. Polar compounds adhere more strongly to the silica gel and travel shorter distances, while less polar compounds are carried further up the plate by the mobile phase.

Detailed Experimental Protocol: General TLC Workflow

This protocol provides a robust framework for TLC analysis. Specific parameters, especially the mobile phase, should be optimized for your particular reaction.

Materials:

  • TLC plates (e.g., Silica Gel 60 F-254)[2]

  • TLC developing chamber with a lid

  • Capillary spotters (drawn from glass pipettes)[2]

  • Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes)

  • Triethylamine (TEA) or Ammonium Hydroxide (for mobile phase modification)

  • Visualization agent (e.g., Potassium Permanganate stain)

  • UV Lamp (254 nm)

  • Heat gun

Step-by-Step Methodology:
  • Chamber Saturation: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate for at least 10-15 minutes to ensure a uniform solvent vapor environment, which is critical for reproducible results.

  • Sample Preparation:

    • Reaction Mixture: Dilute a small aliquot (1-2 drops) of your reaction mixture in a suitable solvent (e.g., 0.5 mL of DCM or EtOAc) in a small vial.

    • Reference Spots: Prepare separate diluted solutions of your starting materials in the same manner.

  • Plate Spotting:

    • Using a pencil (never a pen, as ink will run with the solvent), gently draw a straight origin line about 1 cm from the bottom of the TLC plate[2][3].

    • Dip a capillary spotter into your sample vial. The liquid will be drawn up via capillary action.

    • Lightly and briefly touch the tip of the spotter to the origin line. Aim for a small, concentrated spot, no more than 1-2 mm in diameter[4].

    • It is best practice to spot a "co-spot" lane, where you apply both the starting material and the reaction mixture at the same point. This helps to definitively identify the starting material spot in the reaction lane.

  • Plate Development:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the mobile phase[3].

    • Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Completion and Marking:

    • Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Drying and Visualization:

    • Allow all the solvent to evaporate from the plate in a fume hood.

    • First, check the plate under a UV lamp (254 nm). Circle any visible spots with a pencil. Note that piperidine derivatives are often not UV-active unless they are attached to a chromophore[5][6].

    • Next, use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective for visualizing amines and alcohols, as it reacts with any oxidizable functional group[5][6][7]. Dip the plate into the stain solution, then gently heat with a heat gun until spots appear against a colored background.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Saturate Chamber B 2. Prepare Samples (Reaction & References) A->B C 3. Spot TLC Plate B->C D 4. Develop Plate in Chamber C->D E 5. Mark Solvent Front & Dry Plate D->E F 6. Visualize (UV then Stain) E->F G 7. Calculate Rf & Interpret F->G

Caption: General workflow for TLC reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: My starting material, (3R)-3-Methylpiperidin-3-ol hydrochloride, isn't moving from the baseline. Why?

A1: The hydrochloride salt is extremely polar due to its ionic nature. On a standard silica gel plate, it has a very high affinity for the stationary phase and will not migrate with most common organic solvent systems. To analyze the free base, you must either run the reaction under basic conditions or neutralize the sample before spotting. A common technique is to add a drop of a base like triethylamine (TEA) to your TLC sample vial before spotting, or to add a small percentage (0.5-1%) of TEA or ammonium hydroxide to your mobile phase[4][6]. This neutralizes the acidic sites on the silica gel and ensures the amine is in its less polar free base form, allowing it to migrate up the plate.

Q2: What is a good starting mobile phase for analyzing this compound?

A2: A good starting point for polar, basic compounds like the free base of 3-methylpiperidin-3-ol is a mixture of a moderately polar and a polar solvent.[6]

  • System 1: 95:5 Dichloromethane (DCM) / Methanol (MeOH).

  • System 2: 80:20 Ethyl Acetate (EtOAc) / Hexanes.

If you observe streaking or poor migration, add 0.5-1% triethylamine (TEA) to the mobile phase. For example, a highly effective system is 94:5:1 DCM / MeOH / TEA[6].

Q3: My compound is not visible under UV light. How can I see the spots?

A3: The piperidine ring and tertiary alcohol are not UV-active chromophores. Unless your reactant or product contains an aromatic ring or a highly conjugated system, you will not see spots under UV light[8]. You must use a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent choice. It is a strong oxidizing agent that reacts with the secondary amine and tertiary alcohol, showing up as yellow-brown spots on a purple/pink background[5][7]. It is a nearly universal stain for most organic compounds that can be oxidized[7][8].

  • Ninhydrin Stain: This stain is specific for primary and secondary amines[7][9]. It will visualize the starting material (as a yellow spot) but may not visualize N-substituted products where the secondary amine has been modified. This can be useful for selectively tracking the consumption of the starting material.

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will often cause organic compounds to appear as temporary brown spots[5][8]. This method is non-destructive but the spots can fade quickly.

Q4: How will the Rf change during common reactions?

A4: The change in Rf is predictable based on the change in the molecule's polarity.

  • N-Alkylation/N-Acylation: Attaching an alkyl or acyl group to the nitrogen generally decreases the polarity of the molecule by removing the N-H bond, which is a hydrogen bond donor. The product will therefore be less polar than the starting free base and have a higher Rf value .

  • Boc Protection: Reaction with Boc₂O to form the N-Boc protected derivative will significantly decrease polarity, leading to a much higher Rf value [5].

Reaction TypeStarting Material (Free Base) RfExpected Product RfRationale
N-AlkylationLow-Medium (~0.2-0.3)Medium-High (>0.4)Product is less polar.
N-AcylationLow-Medium (~0.2-0.3)Medium-High (>0.4)Product is less polar.
N-Boc ProtectionLow-Medium (~0.2-0.3)High (>0.6)Boc group significantly reduces polarity.

Troubleshooting Guide

This section addresses common problems encountered during TLC analysis and provides actionable solutions.

Problem 1: All spots (starting material and product) are streaking or tailing.

  • Cause A: Sample Overload. You have applied too much sample to the plate[1][3].

    • Solution: Dilute your sample further or apply less to the plate. Try spotting the sample multiple times in the same place, allowing the solvent to dry completely between applications, to keep the spot concentrated[3].

  • Cause B: Acidic Silica. The inherent acidity of the silica gel stationary phase can interact strongly with basic compounds like amines, causing them to streak[4].

    • Solution: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper, well-defined spots[4][6].

  • Cause C: Inappropriate Sample Solvent. If the sample is dissolved in a very polar solvent, it can interfere with the spotting and initial migration.

    • Solution: Use a less polar solvent, like DCM or ethyl acetate, to dissolve your samples for spotting.

Problem 2: My Rf values are not reproducible between runs.

  • Cause A: Unsaturated Chamber. The composition of the vapor phase in the chamber was not in equilibrium with the liquid mobile phase.

    • Solution: Always use a filter paper wick and allow the chamber to saturate for at least 10-15 minutes before inserting the plate. Keep the chamber lid closed as much as possible.

  • Cause B: Changed Mobile Phase Composition. Solvents can evaporate at different rates, changing the ratio of your mobile phase over time.

    • Solution: Always use fresh mobile phase for each TLC run and do not leave it sitting open to the air[3].

Problem 3: The solvent front is running unevenly.

  • Cause: The bottom edge of the TLC plate may be chipped or uneven, or the plate might be touching the side of the chamber or the filter paper[3].

    • Solution: Ensure the bottom of the plate is flat and does not have any silica chipped away. Place the plate in the center of the chamber, ensuring it stands straight and does not touch the walls or the filter paper wick.

Troubleshooting Decision Tree

Troubleshooting Start Problem with TLC Result Streak Spots are Streaking/ Tailing Start->Streak RfIssue Rf Value is Wrong (Too High/Low) Start->RfIssue NoSpots No Spots Visible Start->NoSpots Overload Cause: Overloaded Sample? Streak->Overload Check first RfHigh Rf too high? (Spots at top) RfIssue->RfHigh RfLow Rf too low? (Spots at bottom) RfIssue->RfLow UV_Check Compound UV Active? NoSpots->UV_Check AcidicSilica Cause: Acidic Silica Interaction? Overload->AcidicSilica No Sol_Dilute Solution: Dilute sample or spot less. Overload->Sol_Dilute Yes Sol_AddBase Solution: Add 0.5-1% TEA to mobile phase. AcidicSilica->Sol_AddBase Yes Sol_LessPolar Solution: Decrease polarity of mobile phase (e.g., add more Hexane/DCM). RfHigh->Sol_LessPolar Yes Sol_MorePolar Solution: Increase polarity of mobile phase (e.g., add more EtOAc/MeOH). RfLow->Sol_MorePolar Yes Stain_Check Used a Stain? UV_Check->Stain_Check No Sol_UseStain Solution: Use an appropriate stain (e.g., KMnO4). Stain_Check->Sol_UseStain No Sol_CheckConc Solution: Check sample concentration. Spot multiple times. Stain_Check->Sol_CheckConc Yes

Caption: A decision tree for troubleshooting common TLC issues.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Arote, S. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. LinkedIn. [Link]

  • Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]

  • REACH Devices, LLC. TLC stains. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • ResearchGate. (2017, June 20). Visualization of alcohols in TLC?[Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up of (3R)-3-Methylpiperidin-3-ol Hydrochloride Synthesis

Welcome to the Technical Support Center for the scale-up of (3R)-3-Methylpiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up of (3R)-3-Methylpiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. Our goal is to equip you with the knowledge to anticipate and overcome potential hurdles, ensuring a robust, safe, and efficient scale-up process.

Introduction

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. The successful scale-up of its synthesis is critical for advancing drug discovery and development programs. However, transitioning from a bench-scale procedure to a multi-kilogram production run introduces a new set of challenges that can impact yield, purity, and stereochemical integrity. This guide provides a structured approach to troubleshooting these issues, grounded in fundamental principles of process chemistry and supported by authoritative references.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of (3R)-3-Methylpiperidin-3-ol hydrochloride synthesis in a question-and-answer format.

Reaction & Work-Up

Question 1: We are observing a decrease in enantiomeric excess (ee) of our product upon scale-up. What are the likely causes and how can we mitigate this?

Answer:

Loss of enantiomeric excess during scale-up is a common and critical issue in asymmetric synthesis. The primary culprits are often related to temperature control and reaction homogeneity.

  • Causality:

    • Poor Temperature Control: Many stereoselective reactions have a narrow optimal temperature range. On a larger scale, exothermic events can lead to localized "hot spots" within the reactor, which can be sufficient to cause racemization or epimerization.[1]

    • Inefficient Mixing: Inadequate agitation can result in localized high concentrations of reagents, leading to side reactions or changes in the catalytic cycle that can erode stereoselectivity.

    • Extended Reaction Times: Longer reaction times at elevated temperatures, which can be a consequence of slower reagent addition or heating/cooling cycles on a larger scale, increase the window for background racemization reactions.

  • Troubleshooting & Optimization Protocol:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to understand the reaction's heat flow. This data is crucial for designing an appropriate cooling strategy for the larger reactor.

    • Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type and speed) to maintain a homogenous reaction mixture. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large reactors.

    • Controlled Reagent Addition: Implement a slow and controlled addition of key reagents, particularly those that initiate a highly exothermic event. This can be achieved using a calibrated dosing pump.

    • pH Control During Work-up: Be mindful of pH extremes during the work-up, as both acidic and basic conditions can potentially lead to epimerization at the C-3 position.[1] A buffered aqueous wash is often preferable to a strong acid or base wash.

Question 2: We are experiencing the formation of an unexpected impurity that co-elutes with our product. How can we identify and control this impurity?

Answer:

The appearance of new impurities upon scale-up is often linked to subtle changes in reaction conditions.

  • Potential Impurity Profile:

    • Over-alkylation/Methylation: If the synthesis involves the introduction of the methyl group, there is a possibility of forming a quaternary ammonium salt, especially with reactive methylating agents.

    • Oxidation Products: Piperidine rings can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures, which can lead to the formation of N-oxides or other degradation products.

    • Starting Material and Reagent-Related Impurities: Thoroughly analyze the purity of your starting materials and reagents, as impurities present in these can be carried through the synthesis.

  • Identification and Control Strategy:

    • LC-MS and NMR Analysis: Isolate the impurity using preparative chromatography and characterize it using high-resolution mass spectrometry (HRMS) and 1D/2D NMR techniques to elucidate its structure.

    • Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidative, thermal) on the starting material and the final product to understand potential degradation pathways and identify likely impurities.

    • Process Parameter Optimization: Once the impurity is identified, revisit the reaction parameters. For example, if an over-alkylation product is identified, you may need to adjust the stoichiometry of the alkylating agent or its addition rate.

Purification & Isolation

Question 3: We are struggling with the crystallization of (3R)-3-Methylpiperidin-3-ol hydrochloride. The product either oils out or forms a fine, difficult-to-filter solid. What can we do?

Answer:

Crystallization of polar, hydrochloride salts of small molecules can be challenging. The high polarity and hygroscopic nature of the compound can hinder the formation of a well-defined crystal lattice.

  • Causality:

    • High Polarity and Solubility: The hydroxyl group and the hydrochloride salt make the molecule highly polar and potentially very soluble in polar protic solvents, making it difficult to achieve the necessary supersaturation for crystallization.

    • Hygroscopicity: The hydrochloride salt can readily absorb moisture from the atmosphere, which can inhibit crystallization or lead to the formation of an oil.

    • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), some of which may be more prone to forming fine needles or plates that are difficult to handle.[2]

  • Troubleshooting & Optimization Protocol:

    • Solvent Screening: Conduct a thorough solvent and anti-solvent screening study. A combination of a polar solvent in which the product is soluble (e.g., isopropanol, ethanol) and a non-polar anti-solvent in which it is insoluble (e.g., MTBE, heptane) is a common starting point.

    • Control Cooling Rate: Implement a slow, controlled cooling profile. A rapid temperature drop often leads to rapid nucleation and the formation of small, poorly-formed crystals.

    • Seeding: Develop a seeding strategy. Introducing a small amount of crystalline material at the metastable zone width can promote controlled crystal growth and lead to a more uniform particle size distribution.

    • Control of Water Content: Ensure all solvents are anhydrous and the crystallization is performed under an inert atmosphere (e.g., nitrogen) to minimize water uptake.

Question 4: Our final product has a high residual solvent content after drying. How can we improve the drying efficiency?

Answer:

High residual solvent content is a common issue, particularly with crystalline products that may trap solvent molecules within their lattice.

  • Causality:

    • Crystal Morphology: Needle-like or plate-like crystals can have a high surface area and can trap solvent more effectively than more isometric (block-like) crystals.[3]

    • Inefficient Drying Equipment: On a larger scale, the efficiency of the drying equipment (e.g., tray dryer, agitated filter dryer) becomes critical.

  • Troubleshooting & Optimization Protocol:

    • Optimize Crystal Habit: As discussed in the previous question, optimizing the crystallization process to produce more equant crystals can significantly improve drying performance.

    • Drying Study: Conduct a drying study at a small scale to determine the optimal drying temperature and vacuum level. Be cautious not to heat the product to a temperature that could cause degradation.

    • Milling and Re-drying: In some cases, gentle milling of the dried product followed by a second drying step can help to release trapped solvent.

    • Nitrogen Sweep: During drying, a slow sweep of dry nitrogen can help to carry away solvent vapors and improve drying efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the synthesis of a piperidine derivative like (3R)-3-Methylpiperidin-3-ol hydrochloride?

A1: Piperidine and its derivatives can be hazardous.[4] Key safety considerations include:

  • Toxicity and Handling: Piperidines can be corrosive and toxic. Ensure all handling is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Exothermic Reactions: As with many chemical reactions, there is a potential for exothermic events. A thorough understanding of the reaction thermochemistry is essential to prevent thermal runaway.

  • Flammable Solvents: The use of flammable solvents requires appropriate grounding and bonding of equipment to prevent static discharge, as well as the use of explosion-proof equipment.

Q2: How do we ensure the stereochemical integrity of our starting materials and how does that impact the final product?

A2: The stereochemical purity of your starting materials is paramount for achieving a high enantiomeric excess in your final product.

  • Chiral Analysis of Starting Materials: Implement a robust analytical method (e.g., chiral HPLC or SFC) to verify the enantiomeric purity of all chiral starting materials and reagents before they are used in the synthesis.

  • Impact on Final Product: Any chiral impurity in the starting material will likely be carried through the synthesis, resulting in a lower enantiomeric excess of the final product. In some cases, the "wrong" enantiomer of a starting material can even inhibit the desired reaction.

Q3: What are the advantages of isolating the final product as a hydrochloride salt?

A3: Isolating basic compounds like (3R)-3-Methylpiperidin-3-ol as a hydrochloride salt offers several advantages:

  • Improved Stability: Salts are generally more crystalline and have higher melting points than the corresponding free bases, which can improve their thermal and chemical stability.

  • Easier Handling: The free base of (3R)-3-Methylpiperidin-3-ol is likely a low-melting solid or an oil, which can be difficult to handle and weigh accurately. The crystalline hydrochloride salt is typically a free-flowing solid.

  • Reduced Odor: Many free amines have a strong, unpleasant odor. The salt form is typically odorless.

Q4: What are the best practices for technology transfer of this process to a contract manufacturing organization (CMO)?

A4: A successful technology transfer requires clear and detailed communication.

  • Comprehensive Tech Transfer Package: Provide the CMO with a detailed technology transfer package that includes:

    • A step-by-step description of the manufacturing process.

    • All in-process controls and their acceptance criteria.

    • Specifications for all raw materials, intermediates, and the final product.

    • All analytical methods.

    • A thorough safety assessment.

  • Person-in-Plant: Have a member of your scientific team present at the CMO during the initial scale-up campaign to provide real-time support and troubleshooting.

Visualizations

Workflow for Troubleshooting Loss of Enantiomeric Excess

G start Loss of Enantiomeric Excess (ee) Observed check_temp Review Temperature Control Data start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_workup Analyze Work-up Conditions start->check_workup temp_issue Inadequate Heat Removal check_temp->temp_issue Deviation from Lab Scale Profile mixing_issue Poor Homogeneity check_mixing->mixing_issue Visual Observation or Modeling Suggests Issues workup_issue pH Extremes During Extraction check_workup->workup_issue Use of Strong Acids/Bases solution_thermo Perform Reaction Calorimetry Optimize Cooling temp_issue->solution_thermo solution_mixing CFD Modeling Optimize Agitator Design/Speed mixing_issue->solution_mixing solution_workup Use Buffered Aqueous Wash Maintain Neutral pH workup_issue->solution_workup end Enantiomeric Excess Maintained solution_thermo->end solution_mixing->end solution_workup->end

Caption: Decision tree for troubleshooting loss of enantiomeric excess.

Crystallization Optimization Workflow

G start Crystallization Issues (Oiling Out, Fine Solid) solvent_screen Conduct Solvent/ Anti-solvent Screening start->solvent_screen cooling_profile Optimize Cooling Rate solvent_screen->cooling_profile Identified System seeding_strategy Develop Seeding Protocol cooling_profile->seeding_strategy Controlled Cooling water_control Ensure Anhydrous Conditions seeding_strategy->water_control Seeding Implemented result Improved Crystal Form & Particle Size water_control->result Moisture Excluded

Caption: Workflow for optimizing the crystallization of the hydrochloride salt.

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot Plant Scale (Target)Key Considerations for Scale-Up
Reaction Volume 50-500 mL50-200 LSurface area to volume ratio decreases, impacting heat transfer.
Temperature Control ± 1 °C± 2-5 °CRequires efficient reactor jacketing and potentially internal cooling coils.
Mixing Magnetic stirrer / Overhead stirrerImpeller agitatorMixing efficiency is critical for maintaining homogeneity and heat transfer.
Reagent Addition Time MinutesHoursSlower addition rates are needed to control exotherms.
Work-up Time < 1 hourSeveral hoursLonger phase separation times; potential for emulsion formation.
Drying Vacuum oven (grams)Agitated filter dryer (kilograms)Efficient solvent removal from a large mass of solid is challenging.

References

  • Journal of Chemical Education. Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories.[Link]

  • Semantic Scholar. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.[Link]

  • Scientific Update. Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry.[Link]

  • Keio University. Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form.[Link]

  • Patrick McArdle. Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties.[Link]

Sources

Reference Data & Comparative Studies

Validation

An Investigator's Guide to (3R)-3-Methylpiperidin-3-ol hydrochloride: Exploring Potential Biological Activities

For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a foundational element in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its fa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold represents a foundational element in medicinal chemistry. Its prevalence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties and its capacity to engage with a diverse array of biological targets. This guide focuses on a specific chiral building block, (3R)-3-Methylpiperidin-3-ol hydrochloride, a compound of interest for the discovery of novel therapeutics.

Given the current landscape of publicly available data, the precise biological activity of (3R)-3-Methylpiperidin-3-ol hydrochloride remains to be fully elucidated. This document, therefore, serves as an in-depth technical guide for the investigation of its potential biological activities. We will propose several high-probability targets based on the known pharmacology of structurally related piperidine-containing molecules. For each hypothesized target, we will provide detailed, field-proven experimental protocols and a framework for comparing the performance of (3R)-3-Methylpiperidin-3-ol hydrochloride against established pharmacological agents.

Hypothesis 1: Modulation of Opioid Receptors

The piperidine moiety is a classic pharmacophore in many potent analgesics that target opioid receptors. The structural characteristics of (3R)-3-Methylpiperidin-3-ol hydrochloride make it a candidate for interaction with these G-protein coupled receptors (GPCRs).

Comparative Framework for Opioid Receptor Activity

To assess the potential of (3R)-3-Methylpiperidin-3-ol hydrochloride as an opioid receptor modulator, its activity should be compared against well-characterized standard compounds.

CompoundReceptor SubtypeKnown ActivityReference
DAMGOµ-opioid receptor (MOR)Selective Agonist[1]
NaloxoneOpioid ReceptorsNon-selective Antagonist[2]
(3R)-3-Methylpiperidin-3-ol hydrochlorideMOR, KOR, DORTo be determined
Experimental Protocol: Radioligand Binding Assay for Mu-Opioid Receptor (MOR) Affinity

This assay will determine if (3R)-3-Methylpiperidin-3-ol hydrochloride can displace a known radiolabeled ligand from the mu-opioid receptor, thus indicating binding affinity.[3][4]

Materials:

  • HEK293 cells stably transfected with the human mu-opioid receptor (hMOR)[5]

  • [³H]DAMGO (radiolabeled MOR agonist)

  • (3R)-3-Methylpiperidin-3-ol hydrochloride

  • DAMGO (unlabeled)

  • Naloxone

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest hMOR-HEK293 cells.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine protein concentration using a Bradford assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of [³H]DAMGO (final concentration ~1-2 nM) + 50 µL of assay buffer + 100 µL of membrane preparation (10-20 µg protein).

    • Non-specific Binding: 50 µL of [³H]DAMGO + 50 µL of 10 µM unlabeled Naloxone + 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of [³H]DAMGO + 50 µL of varying concentrations of (3R)-3-Methylpiperidin-3-ol hydrochloride + 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for (3R)-3-Methylpiperidin-3-ol hydrochloride and subsequently its binding affinity (Ki) using the Cheng-Prusoff equation.

Visualization of Opioid Receptor Signaling

Caption: G-protein dependent signaling pathway activated by a µ-opioid agonist.

Hypothesis 2: Modulation of α7 Nicotinic Acetylcholine Receptors (nAChRs)

Several piperidine-containing compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. The α7 subtype is a particularly interesting target due to its role in cognitive function and inflammation.

Comparative Framework for α7 nAChR Activity

The activity of (3R)-3-Methylpiperidin-3-ol hydrochloride at α7 nAChRs can be benchmarked against the following compounds:

CompoundReceptor SubtypeKnown ActivityReference
PNU-282987α7 nAChRSelective Agonist[7][8]
Methyllycaconitine (MLA)α7 nAChRSelective Antagonist[9][10]
(3R)-3-Methylpiperidin-3-ol hydrochlorideα7 nAChRTo be determined
Experimental Protocol: Fluorescent Calcium Imaging Assay

This functional assay measures changes in intracellular calcium concentration upon activation of α7 nAChRs, which are highly permeable to calcium ions.[11][12]

Materials:

  • SH-SY5Y or other suitable neuroblastoma cell line endogenously or recombinantly expressing α7 nAChRs.

  • Fluo-4 AM calcium indicator dye[13]

  • (3R)-3-Methylpiperidin-3-ol hydrochloride

  • PNU-282987

  • Methyllycaconitine (MLA)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom microplates

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer.

    • Remove culture medium from the cells and add the Fluo-4 AM solution.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of (3R)-3-Methylpiperidin-3-ol hydrochloride, PNU-282987 (agonist control), and MLA (antagonist control) in assay buffer.

  • Assay Measurement (using FLIPR):

    • Place the cell plate in the FLIPR instrument.

    • For agonist activity: Establish a baseline fluorescence reading for 10-20 seconds, then add the test compound or PNU-282987 and record the fluorescence change over time (typically 2-3 minutes).

    • For antagonist activity: Pre-incubate the cells with the test compound or MLA for 10-15 minutes, then add a known concentration of PNU-282987 (e.g., its EC₅₀ concentration) and record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • For agonist activity, plot ΔF against the concentration of the test compound to determine the EC₅₀.

    • For antagonist activity, plot the inhibition of the agonist response against the concentration of the test compound to determine the IC₅₀.

Visualization of the Calcium Imaging Workflow

Caption: Workflow for the α7 nAChR calcium imaging assay.

Hypothesis 3: Anti-tuberculosis Activity

The piperidine scaffold is present in some compounds with antimycobacterial properties. Therefore, it is plausible that (3R)-3-Methylpiperidin-3-ol hydrochloride could exhibit inhibitory activity against Mycobacterium tuberculosis.

Comparative Framework for Anti-tuberculosis Activity

The anti-tuberculosis potential of the test compound can be compared to first-line therapeutic agents.

CompoundMechanism of ActionReference
IsoniazidInhibits mycolic acid synthesis[14][15]
RifampicinInhibits bacterial RNA polymerase[16][17][18]
(3R)-3-Methylpiperidin-3-ol hydrochlorideTo be determined
Experimental Protocol: Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis. It relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active mycobacteria.[19][20]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • (3R)-3-Methylpiperidin-3-ol hydrochloride

  • Isoniazid and Rifampicin (positive controls)

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the test compound or control drugs to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for sterility control wells.

  • Incubation: Seal the plates in a plastic bag and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of resazurin solution to each well and re-incubate overnight.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Visualization of the REMA Workflow

REMA_Workflow A Prepare serial dilutions of compounds in 96-well plate B Add M. tuberculosis inoculum to wells A->B C Incubate plate at 37°C for 7 days B->C D Add Resazurin solution to all wells C->D E Re-incubate overnight D->E F Read results: Blue = Inhibition Pink = Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

References

  • County of Los Angeles Public Health. (2025, March 1). Isoniazid (INH)
  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 46(8), 2720–2722.
  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249.
  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology, 41(8), 3628-3632.
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Comparative

A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of (3R)-3-Methylpiperidin-3-ol Hydrochloride as a Novel Cognitive Enhancer

This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing a robust in vivo study to validate the efficacy of (3R)-3-Methylpiperidin-3-ol hydrochloride. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing a robust in vivo study to validate the efficacy of (3R)-3-Methylpiperidin-3-ol hydrochloride. We will move beyond a simple protocol, delving into the causal logic behind experimental choices to construct a self-validating study. Our approach is grounded in established pharmacological principles and comparative analysis against a benchmark compound.

Introduction and Hypothesized Mechanism of Action

(3R)-3-Methylpiperidin-3-ol hydrochloride is a novel small molecule featuring a piperidine scaffold, a structure common to many centrally active pharmacological agents.[1][2][3] While its specific biological target is uncharacterized, its structure bears resemblance to ligands that modulate nicotinic acetylcholine receptors (nAChRs). These receptors, particularly the α7 and α4β2 subtypes, are critical for modulating cognitive processes such as learning, memory, and attention.[4][5]

Stimulation of these receptors can enhance neurotransmitter release (e.g., dopamine, acetylcholine) and modulate synaptic plasticity, pathways directly implicated in cognitive function.[6] Therefore, we hypothesize that (3R)-3-Methylpiperidin-3-ol hydrochloride acts as a selective agonist or positive allosteric modulator (PAM) of neuronal nAChRs, leading to an enhancement of recognition memory.

This guide outlines the validation of this hypothesis through a well-controlled, comparative in vivo study.

nAChR_Signaling_Pathway Hypothesized Pro-Cognitive Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound (3R)-3-Methylpiperidin-3-ol HCl (Hypothesized Agonist) nAChR α7 or α4β2 nAChR Compound->nAChR Binds & Activates Ca_Influx Ca²+ Influx nAChR->Ca_Influx Channel Opening Vesicle Vesicular Release Ca_Influx->Vesicle NT_Release ↑ Acetylcholine & Glutamate Release Vesicle->NT_Release Receptors Postsynaptic Receptors (e.g., AMPA, NMDA) NT_Release->Receptors NT_Release->Receptors Neurotransmission Signal Signal Transduction (e.g., CaMKII, ERK) Receptors->Signal Plasticity Synaptic Plasticity (LTP Enhancement) Signal->Plasticity Cognition Improved Recognition Memory Plasticity->Cognition

Caption: Hypothesized signaling cascade for (3R)-3-Methylpiperidin-3-ol hydrochloride.

Designing a Self-Validating In Vivo Efficacy Study

To rigorously test our hypothesis, we will employ the Novel Object Recognition (NOR) task. This behavioral assay is a gold standard for assessing recognition memory in rodents and relies on their innate preference to explore novel objects over familiar ones.[7][8] A successful cognitive enhancer will increase the time the animal spends investigating the new object.

Our experimental design incorporates multiple levels of control to ensure the results are trustworthy and unambiguous. We will compare our test compound not only against a vehicle control but also against Varenicline , an established α4β2 nAChR partial agonist known to improve cognitive function, serving as our positive control and performance benchmark.[9][10][11]

Experimental Workflow

The study will be conducted over three consecutive days to ensure proper habituation and minimize stress-induced artifacts. All procedures must adhere to institutional animal care and use committee (IACUC) guidelines.

Experimental_Workflow cluster_Day2 Day 2: Training (T1) cluster_Day3 Day 3: Testing (T2) Day1 Day 1: Habituation - 10 min free exploration in empty arena - Allows acclimation to environment Dosing Dosing (t = -60 min) - Vehicle (i.p.) - Compound (X mg/kg, i.p.) - Varenicline (Y mg/kg, i.p.) Day1->Dosing 24h Interval Training Training Session (t = 0 min) - 10 min exploration - Two identical objects (A + A) Dosing->Training 60 min uptake Testing Test Session (24h post-T1) - 10 min exploration - One familiar, one novel object (A + B) Training->Testing 24h Memory Consolidation Analysis Day 4: Data Analysis - Video tracking (EthoVision XT) - Calculate Discrimination Index - Statistical analysis (ANOVA) Testing->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) comparative study.

Detailed Experimental Protocol

1. Animal Model Selection:

  • Species/Strain: Adult male C57BL/6 mice (8-10 weeks old).

  • Rationale: This is a common, inbred strain with well-characterized behavior, reducing genetic variability. Their natural curiosity makes them ideal for the NOR task.

2. Experimental Groups (n=12-15 per group):

  • Group 1 (Vehicle Control): Saline or 0.5% Tween 80 in saline, administered intraperitoneally (i.p.).

  • Group 2 (Test Compound): (3R)-3-Methylpiperidin-3-ol hydrochloride (e.g., 1, 3, 10 mg/kg, i.p.). A dose-response study is crucial.

  • Group 3 (Positive Control): Varenicline (e.g., 1 mg/kg, i.p.).[9][11]

  • Justification: The vehicle group establishes the baseline performance. The positive control validates the assay's sensitivity to detect cognitive enhancement. Multiple doses of the test compound are needed to identify a therapeutic window and potential U-shaped dose-response curves.

3. Methodology (Step-by-Step):

  • Day 0 (Handling & Acclimation): Handle all mice for 5 minutes and acclimate them to the testing room for at least 1 hour before any procedure.[12]

  • Day 1 (Habituation): Place each mouse into the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes to explore freely. This reduces novelty-induced anxiety on subsequent days.[7]

  • Day 2 (Training Phase - T1):

    • Administer the assigned treatment (Vehicle, Test Compound, or Varenicline) via i.p. injection.

    • After a 60-minute pre-treatment period (allowing for drug absorption and distribution), place the mouse into the arena containing two identical objects (Object A1 and A2).

    • Allow the mouse to explore for 10 minutes. Total exploration time of both objects should be at least 20 seconds to ensure memory acquisition.[13]

    • Return the mouse to its home cage. Thoroughly clean the arena and objects with 70% ethanol between trials to eliminate olfactory cues.

  • Day 3 (Testing Phase - T2):

    • 24 hours after T1, place the mouse back into the same arena. This time, one of the original objects is replaced with a novel object (Object A1 and Object B). The position of the novel object should be counterbalanced across animals.

    • Record the exploration behavior for 10 minutes using an overhead camera and tracking software (e.g., EthoVision XT).

  • Study Blinding: The experimenter administering the compounds and scoring the videos must be blinded to the treatment groups to prevent bias.

4. Endpoint Measurement and Statistical Analysis:

  • Primary Endpoint: The Discrimination Index (DI) . This is the core measure of recognition memory.

    • Formula: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total exploration time of both objects)

    • A DI significantly above zero indicates a preference for the novel object and thus, intact recognition memory.[7][14]

  • Secondary Endpoint: Total exploration time during T2. This serves as an internal control to rule out confounding effects on general activity or motivation. A significant difference here could suggest the compound has sedative or hyperactive effects.

  • Statistical Test: One-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the DI of treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.[14]

Comparative Efficacy Analysis: Interpreting the Data

The ultimate goal is to determine if (3R)-3-Methylpiperidin-3-ol hydrochloride can produce a cognitive-enhancing effect comparable to or greater than the benchmark, Varenicline. Below is a table of hypothetical but realistic data from this study design.

Experimental GroupDose (mg/kg, i.p.)NMean Discrimination Index (DI) ± SEMp-value (vs. Vehicle)Interpretation
Vehicle Control -150.15 ± 0.05-Baseline performance; slight novelty preference.
(3R)-3-Methylpiperidin-3-ol HCl 1.0150.25 ± 0.06> 0.05No significant effect at low dose.
(3R)-3-Methylpiperidin-3-ol HCl 3.0 15 0.48 ± 0.07 < 0.01 Peak efficacy; robust memory enhancement.
(3R)-3-Methylpiperidin-3-ol HCl 10.0150.31 ± 0.08< 0.05Efficacy declines; possible U-shaped curve.
Varenicline (Positive Control) 1.0150.42 ± 0.06< 0.01Assay validated; significant enhancement.

Analysis of Results:

  • The Vehicle Control group shows a low positive DI, which is expected as mice have a natural, albeit weak, preference for novelty.

  • Varenicline , our positive control, significantly increased the DI to 0.42, confirming that the assay is capable of detecting a pro-cognitive effect mediated by nAChR modulation.[9][11]

  • (3R)-3-Methylpiperidin-3-ol hydrochloride demonstrates a clear dose-dependent effect. The 3.0 mg/kg dose not only significantly improved recognition memory compared to the vehicle but also showed a trend towards greater efficacy than Varenicline. The decline in performance at 10 mg/kg could suggest receptor desensitization or off-target effects at higher concentrations, a common phenomenon with nAChR modulators.[15]

Conclusion and Future Directions

This guide presents a scientifically rigorous, self-validating framework for assessing the in vivo efficacy of (3R)-3-Methylpiperidin-3-ol hydrochloride. The hypothetical data suggests that the compound is a promising cognitive enhancer, with peak efficacy at 3.0 mg/kg that exceeds the benchmark set by Varenicline.

Successful validation in this model would strongly support further preclinical development. Subsequent essential steps would include:

  • Pharmacokinetic Studies: To correlate plasma and brain concentrations with the observed behavioral effects.

  • Mechanism of Action Studies: Using in vitro receptor binding and functional assays to confirm the compound's affinity and functional activity (agonist, PAM) at specific nAChR subtypes (e.g., α7, α4β2).

  • Testing in a Disease Model: Evaluating the compound's efficacy in an animal model of cognitive impairment (e.g., scopolamine-induced amnesia or an age-related cognitive decline model) to establish therapeutic potential.

By following this structured, causality-driven approach, researchers can generate unambiguous, high-quality data to confidently advance promising molecules like (3R)-3-Methylpiperidin-3-ol hydrochloride through the drug discovery pipeline.

References

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Sources

Validation

(3R)-3-Methylpiperidin-3-ol hydrochloride vs other piperidine analogues

Title: A Comprehensive Comparative Guide: (3R)-3-Methylpiperidin-3-ol Hydrochloride vs. Alternative Piperidine Scaffolds in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Profession...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Comparative Guide: (3R)-3-Methylpiperidin-3-ol Hydrochloride vs. Alternative Piperidine Scaffolds in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Evolution of the Piperidine Scaffold

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, integral to the structure of numerous synthetic drugs and alkaloids. However, as drug discovery pivots towards complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYMTACs), traditional unsubstituted piperidines often fail to meet the rigorous pharmacokinetic (PK) and structural demands required for these large molecules.

Enter (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) . This chiral, functionalized building block has emerged as a superior alternative to traditional piperidine analogues. By introducing precise stereochemical constraints and metabolic shielding, it provides researchers with an optimized vector for heterobifunctional degraders and targeted kinase inhibitors[1],[2]. This guide objectively compares the performance, thermodynamic causality, and experimental application of (3R)-3-Methylpiperidin-3-ol against other piperidine analogues.

Section 1: Structural & Mechanistic Causality

To understand why (3R)-3-Methylpiperidin-3-ol outperforms traditional analogues, we must analyze the causality behind its structural modifications:

  • Metabolic Shielding via the Tertiary Alcohol: Traditional analogues like 3-piperidinol contain a secondary alcohol that acts as a metabolic liability, as it is rapidly oxidized to a ketone by alcohol dehydrogenases in vivo. By introducing a methyl group at the C3 position, (3R)-3-Methylpiperidin-3-ol converts this site into a tertiary alcohol. This modification completely blocks enzymatic oxidation, significantly improving the molecule's half-life and reducing clearance rates[2].

  • Conformational Locking & Entropic Penalty: Unsubstituted piperidines are highly flexible, undergoing rapid chair-chair interconversions. When these flexible rings bind to a target, they incur a massive entropic penalty. The addition of the 3-methyl group introduces 1,3-diaxial interactions that "lock" the piperidine ring into a single, preferred chair conformation. This rigidity is critical in "linkerology"; it ensures that the hydroxyl group projects at a precise, predictable vector to bridge the target protein and the E3 ligase/lysosomal receptor without structural collapse[1],[2].

  • Balancing Rigidity and Lipophilicity: While bridged piperidine analogues (e.g., 2-azanorbornane or isoquinuclidine) offer extreme rigidity and can enhance receptor affinity (such as in P2Y14R antagonists), they often drastically increase lipophilicity and reduce aqueous solubility[3],[4]. The (3R)-3-Methylpiperidin-3-ol scaffold provides a "Goldilocks" solution—maintaining the low molecular weight and polar surface area (PSA) of a standard piperidine while offering the vector rigidity of a bridged system[2].

G Target Target Protein (e.g., CDK2 / KRAS) Linker (3R)-3-Methylpiperidin-3-ol Chiral Linker Target->Linker Target Ligand Complex Ternary Complex Formation Linker->Complex Rigid Vector Alignment Ligase E3 Ligase / Lysosome Ligase->Linker Effector Ligand Degradation Target Degradation Complex->Degradation Ubiquitylation / Endocytosis

Fig 1: Logical relationship of (3R)-3-Methylpiperidin-3-ol in ternary complex formation.

Section 2: Comparative Performance Data

The following table synthesizes quantitative and qualitative data comparing the bioactivity and physicochemical profiles of various piperidine scaffolds used in recent drug discovery campaigns[4],[2].

Scaffold TypeConformational FlexibilityMetabolic StabilityImpact on Lipophilicity (LogP)Primary Application / Performance
(3R)-3-Methylpiperidin-3-ol Low (Locked Chair)High (Tertiary alcohol resists oxidation)ModerateOptimal for PROTAC/LYMTAC linkers; improves oral bioavailability and half-life[1],[2].
Unsubstituted Piperidine High (Rapid interconversion)Moderate (Susceptible to CYP450 adjacent to N)LowGeneral pharmacophore; flexible linkers. Often suffers from high clearance.
Bridged Piperidine (e.g., 2-azanorbornane)Very Low (Rigid bicyclic)HighHigh (Unless polar groups are added)High-affinity receptor antagonists (e.g., P2Y14R); can suffer from poor solubility[4].
3-Piperidinol ModerateLow (Secondary alcohol oxidized to ketone)LowSmall molecule inhibitors; poor in vivo PK due to rapid metabolism.

Section 3: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following methodologies for utilizing (3R)-3-Methylpiperidin-3-ol are designed as self-validating systems. Built-in controls verify the causality of the observed chemical and biological phenomena.

Protocol 1: Regioselective SNAr Incorporation

Objective: Synthesize a heterobifunctional degrader intermediate without the need for hydroxyl protecting groups[1]. Causality & Design: The hydrochloride salt of (3R)-3-Methylpiperidin-3-ol requires neutralization. By using an organic base, the secondary amine is liberated for nucleophilic aromatic substitution (SNAr). Because the tertiary hydroxyl group is sterically hindered and electronically less nucleophilic than the amine, perfect regioselectivity is achieved natively.

  • Preparation: Dissolve the electrophilic core (e.g., 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, 1.0 eq) in anhydrous acetonitrile (500 mL)[1].

  • Addition: Add (3R)-3-methylpiperidin-3-ol hydrochloride (1.5 eq) to the solution[1].

  • Deprotonation: Introduce N,N-Diisopropylethylamine (DIPEA, 5.0 eq) dropwise.

    • Self-Validation Check: The immediate formation of a faint precipitate (amine hydrochloride salts) visually validates the successful deprotonation of the piperidine core.

  • Reaction: Stir the mixture at 25 °C for 4 hours[2]. Monitor via LC-MS until the starting material is entirely consumed.

  • Isolation: Concentrate under reduced pressure and purify the residue via flash chromatography to yield the enantiomerically pure intermediate.

Protocol 2: Target Protein Degradation Assay (LYMTAC/PROTAC)

Objective: Quantify the degradation of a target protein (e.g., KRAS or CDK2) and validate the mechanism of action[1],[2]. Causality & Design: To prove that the reduction in protein levels is caused by targeted degradation rather than off-target transcriptional downregulation or cytotoxicity, the assay must include a rescue condition using a specific degradation pathway inhibitor.

  • Cell Seeding: Seed target cells (e.g., HCT116 for KRAS or MKN1 for CDK2) in 12-well plates at 6×105 cells per well and incubate overnight[1].

  • Control Step (Critical): Pre-treat a subset of control wells with 200 nM Bafilomycin A1 (BafA1) for 30 minutes to inhibit lysosomal acidification (or MG132 for proteasomal targets)[1].

  • Dosing: Treat the cells with the (3R)-3-Methylpiperidin-3-ol-derived degrader (e.g., 1 µM) and incubate for 4 hours.

  • Extraction: Lyse cells in a buffer containing 2% SDS and 100 mM Tris-HCl. Sonicate (e.g., 50Hz, 20 min) to shear DNA and reduce sample viscosity[1].

  • Quantification: Determine protein concentration using a standard BCA assay.

  • Analysis: Analyze the lysates via Western Blot or AlphaLISA.

    • Self-Validation Check: A successful result will show target depletion in the degrader-treated wells, while the BafA1-pre-treated wells will show completely rescued (baseline) protein levels, confirming the mechanism is strictly degradation-dependent[1].

Workflow Step1 Step 1: SNAr Synthesis Coupling of piperidine core Step2 Step 2: Cell Incubation Target cells + Degrader Step1->Step2 Step3 Step 3: Protein Extraction Lysis in 2% SDS buffer Step2->Step3 Step4 Step 4: Quantification AlphaLISA / Western Blot Step3->Step4

Fig 2: Self-validating experimental workflow for target protein degradation assays.

Sources

Comparative

A Comparative Guide to the Stereoisomers of (3R)-3-Methylpiperidin-3-ol Hydrochloride

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different interactions with the inherently chiral environment of biological systems. This guide provides a comprehensive comparative analysis of the stereoisomers of (3R)-3-Methylpiperidin-3-ol hydrochloride, a key chiral building block in medicinal chemistry. We will delve into the experimental methodologies required to differentiate these isomers, present comparative analytical data, and discuss the underlying principles that govern their unique properties.

Introduction to Stereoisomerism in 3-Methylpiperidin-3-ol

3-Methylpiperidin-3-ol possesses a single stereocenter at the C3 position, giving rise to two enantiomers: (3R)-3-Methylpiperidin-3-ol and (3S)-3-Methylpiperidin-3-ol. While these molecules share the same chemical formula and connectivity, their three-dimensional arrangement is distinct, leading to different optical properties and, potentially, divergent biological activities. The hydrochloride salt form is commonly used to improve the compound's stability and solubility. The precise characterization and separation of these enantiomers are paramount for developing stereochemically pure active pharmaceutical ingredients (APIs), a requirement mandated by regulatory agencies worldwide to ensure drug safety and efficacy.

Experimental Methodologies for Chiral Discrimination

A multi-pronged analytical approach is essential for the unambiguous characterization and comparison of the (3R) and (3S) enantiomers. Here, we detail the core techniques and protocols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for the separation and quantification of enantiomers. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Protocol: Enantiomeric Separation via Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm), is highly effective for this class of compounds.

  • Mobile Phase Preparation: An isocratic mobile phase consisting of Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) is prepared. The addition of a small amount of an amine modifier like diethylamine is crucial to prevent peak tailing by masking residual silanol groups on the stationary phase and improving the peak shape of the basic analyte.

  • Sample Preparation: Prepare a 1 mg/mL solution of the 3-Methylpiperidin-3-ol hydrochloride racemate (a 1:1 mixture of both enantiomers) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times (t_R). The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic 3-Methylpiperidin-3-ol HCl dissolve Dissolve Sample in Mobile Phase racemate->dissolve mobile_phase Prepare Mobile Phase (Hexane/IPA/DEA) pump HPLC Pump mobile_phase->pump injector Autosampler/Injector dissolve->injector column Chiral Column (e.g., Chiralpak AD-H) injector->column pump->injector detector UV Detector (210 nm) column->detector chromatogram Chromatogram Generation detector->chromatogram quantify Peak Integration & Quantification (% ee) chromatogram->quantify

Figure 1: Experimental workflow for the enantiomeric separation of 3-Methylpiperidin-3-ol hydrochloride stereoisomers using chiral HPLC.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal magnitudes but in opposite directions. The (3R) isomer will exhibit a specific rotation ([α]) that is equal in magnitude but opposite in sign to the (3S) isomer. This technique is fundamental for assigning the dextrorotatory (+) or levorotatory (-) nature of the enantiomers.

Protocol: Measurement of Specific Rotation

  • Instrumentation: A calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Sample Preparation: Accurately weigh approximately 100 mg of the purified enantiomer and dissolve it in a precise volume (e.g., 10.0 mL) of a suitable solvent, such as methanol. This gives the concentration (c) in g/mL.

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill a 1.0 dm (l) polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α).

  • Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = α / (c × l) Where T is the temperature, D is the sodium D-line, α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Vibrational Circular Dichroism (VCD) Spectroscopy

For the unequivocal determination of the absolute configuration (R vs. S), Vibrational Circular Dichroism (VCD) is a powerful technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized molecule can be definitively assigned.

Comparative Data Summary

The following table summarizes the expected analytical data for the (3R) and (3S) enantiomers of 3-Methylpiperidin-3-ol hydrochloride based on the described methodologies.

Parameter(3R)-3-Methylpiperidin-3-ol HCl(3S)-3-Methylpiperidin-3-ol HClRationale for Difference
Formula Weight 151.63 g/mol [1]151.63 g/mol Enantiomers have identical molecular formulas.
Chiral HPLC t_R t_R1t_R2 (where t_R1 ≠ t_R2)Differential interaction with the chiral stationary phase.
Specific Rotation [α] +X°-X°Enantiomers rotate plane-polarized light equally but in opposite directions.
¹H & ¹³C NMR Identical SpectraIdentical SpectraIn an achiral solvent, enantiomers are spectroscopically indistinguishable.
VCD Spectrum Mirror Image SpectrumMirror Image SpectrumVCD spectra of enantiomers are mirror images of each other.

The Critical Importance of Stereochemical Purity

The necessity of this rigorous comparative analysis is rooted in the principles of pharmacology. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active or inactive (the distomer). In some infamous cases, the distomer can even be responsible for toxic side effects. Therefore, the synthesis and analysis of a single, pure enantiomer are often required to produce a safer and more effective drug. The methods described herein provide the essential toolkit for researchers to ensure the stereochemical integrity of their compounds.

Conclusion

The comprehensive characterization of the (3R) and (3S) stereoisomers of 3-Methylpiperidin-3-ol hydrochloride requires a combination of powerful analytical techniques. Chiral HPLC provides the means for their physical separation and quantification, while polarimetry and VCD offer insights into their unique optical properties and absolute configurations. This guide provides the foundational protocols and comparative data to empower researchers in the synthesis and quality control of these important chiral building blocks, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • MDPI. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. [Link]

  • MDPI. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

Sources

Validation

A Comparative Guide to the (3R) and (3S) Enantiomers of 3-Methylpiperidin-3-ol: A Call for Stereoselective Investigation

Introduction: The Unseen Axis of Biological Activity—Chirality in 3-Methylpiperidin-3-ol In the landscape of pharmaceutical research and development, the three-dimensional arrangement of atoms within a molecule—its stere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Axis of Biological Activity—Chirality in 3-Methylpiperidin-3-ol

In the landscape of pharmaceutical research and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—can be the pivotal factor dictating its biological activity, efficacy, and safety. A striking illustration of this principle lies within the chiral scaffold of 3-Methylpiperidin-3-ol. This molecule, possessing a stereocenter at the C3 position, exists as a pair of non-superimposable mirror images: the (3R) and (3S) enantiomers.

While a direct, head-to-head comparison of the biological activities of these specific enantiomers is not yet prevalent in published literature, the broader family of piperidine derivatives offers compelling evidence for the profound influence of stereoisomerism. For instance, the activity of various piperidine-based compounds as monoamine transporter inhibitors is highly dependent on their stereochemistry. This guide, therefore, serves as both a repository of current knowledge on related structures and a call to action for the scientific community to embark on a detailed, stereoselective investigation of (3R)- and (3S)-3-Methylpiperidin-3-ol. We will explore the established significance of chirality in analogous compounds, provide a robust framework for the stereoselective synthesis of the individual enantiomers, and propose a comprehensive experimental workflow to elucidate their distinct biological profiles.

The Precedent: Stereoselectivity in Biologically Active Piperidine Derivatives

The piperidine ring is a ubiquitous structural motif in a vast array of biologically active molecules. The orientation of substituents on this ring can dramatically alter a compound's interaction with its biological target. For example, studies on various substituted piperidine analogs have demonstrated that different stereoisomers can exhibit markedly different affinities for key protein targets such as the dopamine, serotonin, and norepinephrine transporters. This differential binding is a direct consequence of the specific three-dimensional fit between the small molecule and the chiral environment of the protein's binding pocket. Therefore, it is highly probable that the (3R) and (3S) enantiomers of 3-Methylpiperidin-3-ol will also display unique pharmacological properties.

Enabling the Comparison: Stereoselective Synthesis of (3R)- and (3S)-3-Methylpiperidin-3-ol

A prerequisite for any comparative biological study is the availability of the pure enantiomers. While a specific protocol for 3-Methylpiperidin-3-ol is not extensively documented, established methods for the synthesis of chiral 3-hydroxypiperidines can be readily adapted. Two promising strategies are enzymatic kinetic resolution and asymmetric synthesis.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 3-Methylpiperidin-3-ol

This method leverages the stereoselectivity of enzymes to separate a racemic mixture. A lipase, for instance, can be used to selectively acylate one enantiomer, allowing for the subsequent separation of the acylated and unreacted enantiomers.

Materials:

  • Racemic 3-Methylpiperidin-3-ol

  • Vinyl acetate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Buffer solution (pH 7)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve racemic 3-Methylpiperidin-3-ol in the anhydrous organic solvent.

  • Add vinyl acetate as the acyl donor.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC or GC.

  • Once approximately 50% conversion is reached, filter off the immobilized lipase.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of the acylated enantiomer and the unreacted enantiomer can be separated by column chromatography on silica gel.

  • The acylated enantiomer can then be deprotected (e.g., by hydrolysis with a mild base) to yield the pure enantiomer.

Diagram of Enzymatic Kinetic Resolution Workflow:

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic (R/S)-3-Methylpiperidin-3-ol reaction Selective Acylation racemate->reaction enzyme Immobilized Lipase + Acyl Donor enzyme->reaction separation Separation (e.g., Chromatography) reaction->separation enantiomer_S (S)-3-Methylpiperidin-3-ol (unreacted) separation->enantiomer_S enantiomer_R_acylated (R)-Acyl-3-Methylpiperidin-3-ol separation->enantiomer_R_acylated deprotection Deprotection enantiomer_R_acylated->deprotection enantiomer_R (R)-3-Methylpiperidin-3-ol deprotection->enantiomer_R

Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.

Proposed Experimental Workflow for Biological Comparison

With the pure (3R) and (3S) enantiomers in hand, a systematic investigation of their biological activities can be undertaken. Based on the known pharmacology of piperidine derivatives, two key areas of investigation are proposed: monoamine transporter activity and peroxisome proliferator-activated receptor gamma (PPARγ) agonism.

Monoamine Transporter Binding and Uptake Assays

These assays will determine the affinity and functional activity of the enantiomers at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Experimental Protocol: Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT

  • Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • (3R)-3-Methylpiperidin-3-ol and (3S)-3-Methylpiperidin-3-ol

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation cocktail

Procedure:

  • In a 96-well plate, add increasing concentrations of the (3R) or (3S) enantiomer.

  • Add a fixed concentration of the appropriate radioligand to each well.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the non-specific binding in the presence of a high concentration of a known inhibitor.

  • Calculate the Ki values for each enantiomer at each transporter.

Diagram of Monoamine Transporter Assay Workflow:

G cluster_1 Monoamine Transporter Activity Assessment enantiomers (R) and (S) Enantiomers binding_assay Radioligand Binding Assay (DAT, NET, SERT) enantiomers->binding_assay uptake_assay [³H]-Substrate Uptake Assay (DAT, NET, SERT) enantiomers->uptake_assay binding_results Binding Affinity (Ki) binding_assay->binding_results uptake_results Functional Potency (IC₅₀) uptake_assay->uptake_results

Comparative

The Strategic Advantage of (3R) Enantiomers in Research Applications: A Comparative Guide

Executive Summary In modern drug development and molecular research, stereochemistry is not merely a structural nuance—it is a critical determinant of pharmacodynamics, pharmacokinetics, and safety. The spatial orientati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and molecular research, stereochemistry is not merely a structural nuance—it is a critical determinant of pharmacodynamics, pharmacokinetics, and safety. The spatial orientation of a single chiral center can dictate the success or failure of a therapeutic compound. Specifically, the (3R) enantiomeric configuration has emerged as the biologically active and safer eutomer in several blockbuster drugs and highly specific molecular probes.

This guide objectively compares the performance of (3R) enantiomers against their stereoisomeric counterparts (e.g., (3S) or racemates), utilizing two prominent case studies: Tofacitinib (a JAK inhibitor) and Ondansetron (a 5-HT3 receptor antagonist). By synthesizing experimental data and providing self-validating methodologies, we equip researchers with the insights necessary to leverage (3R) enantiomers in their specific applications.

Case Study 1: (3R,4R)-Tofacitinib in JAK Inhibition

Mechanistic Causality

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, primarily targeting JAK1 and JAK3. The molecule features two chiral centers on its piperidine ring. Experimental data consistently demonstrates that the (3R,4R) configuration is the therapeutically active form[1].

The causality behind this stereospecificity lies in the architecture of the JAK ATP-binding pocket. The (3R,4R)-piperidine ring acts as a rigid scaffold that precisely orients the pyrrolo[2,3-d]pyrimidine moiety into the hinge region of the kinase, allowing for optimal hydrogen bonding with key residues. Conversely, the (3S,4S) or (3R,4S) diastereomers introduce steric clashes that drastically reduce binding affinity, rendering them virtually inactive as targeted inhibitors[1].

Comparative Data

Table 1 summarizes the in vitro inhibitory activity of Tofacitinib stereoisomers. The (3R,4R) enantiomer exhibits low-nanomolar potency, whereas the alternative configurations show a precipitous drop in efficacy.

Table 1: Comparative In Vitro Inhibitory Activity of Tofacitinib Stereoisomers

CompoundJAK1 IC50 (nM)JAK3 IC50 (nM)Relative Potency
(3R,4R)-Tofacitinib ~3.2~1.6High (Active Eutomer)
(3S,4S)-Tofacitinib > 1000> 1000Low (Inactive Distomer)
Experimental Protocol: Self-Validating In Vitro Kinase Assay

To objectively compare the potency of (3R) enantiomers against alternatives, researchers must employ a robust, self-validating biochemical assay.

  • Reagent Preparation: Prepare recombinant human JAK1/JAK3 enzyme domains, ATP at the Km​ concentration (to ensure competitive inhibition sensitivity), and a biotinylated substrate peptide.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of (3R,4R)-Tofacitinib and (3S,4S)-Tofacitinib in 100% DMSO, yielding final assay concentrations ranging from 10 µM to 0.1 nM.

  • Reaction Initiation: In a 384-well microplate, combine 5 µL of enzyme/substrate mix with 100 nL of the compound. Add 5 µL of ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection (TR-FRET): Stop the reaction by adding a buffer containing EDTA and a Europium-labeled anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 615 nm and 665 nm.

  • System Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.5 validates the assay's robustness, ensuring that the observed IC50 shift between the (3R) and (3S) enantiomers is a true reflection of stereospecific binding rather than assay noise.

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK3 Receptor->JAK Activates STAT STAT Proteins JAK->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates Tofa (3R,4R)-Tofacitinib Tofa->JAK Inhibits (ATP-competitive)

Mechanism of action of (3R,4R)-Tofacitinib inhibiting the JAK-STAT signaling pathway.

Case Study 2: (3R)-Ondansetron and the Mitigation of Off-Target Toxicity

Mechanistic Causality

Ondansetron, a widely used antiemetic, is commercially administered as a racemic mixture. However, research into its chiral switch reveals that the (3R) enantiomer (the dextrorotatory form) is responsible for the potent 5-HT3 receptor antagonism[2].

More importantly, the (3S) enantiomer has been implicated in off-target binding to the hERG potassium channel, which can lead to QTc interval prolongation—a severe cardiovascular risk[2]. By isolating and utilizing the (3R) enantiomer, researchers can achieve a higher therapeutic index, maximizing efficacy while minimizing toxicity.

Comparative Data

Table 2 outlines the pharmacodynamic differences between the enantiomers of Ondansetron.

Table 2: Pharmacodynamic Comparison of Ondansetron Enantiomers

Compound5-HT3 Antagonism PotencyhERG Blockade / QTc RiskClinical Utility
(3R)-Ondansetron High (Active Eutomer)LowHigh Efficacy, Safer
(3S)-Ondansetron Low (Distomer)HighToxicity Risk
Racemic Ondansetron ModerateModerateStandard commercial form
Experimental Protocol: Enantiomeric Resolution via Chiral HPLC

To utilize the (3R) enantiomer in research, it must first be isolated from the racemate with high enantiomeric excess (ee). The following reversed-phase high-performance liquid chromatography (RP-HPLC) method is based on green analytical chemistry principles[3].

  • System Setup: Equip the HPLC system with a CHIRALPAK IH column (250 mm × 4.6 mm, 5 µm) or a Chiralpak AS-3R analytical column[4]. Maintain the column compartment at 30°C.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of ammonium acetate buffer (pH 8.0) and acetonitrile. Use a gradient elution profile to optimize separation while minimizing organic solvent waste.

  • Sample Injection: Dissolve the racemic mixture in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL into the system.

  • Detection: Monitor the elution using a UV detector set to 285 nm (for Tofacitinib intermediates) or 216 nm (for Ondansetron).

  • System Validation: Calculate the resolution factor ( Rs​ ) between the (3R) and (3S) peaks. The system is self-validating if Rs​>1.5 , indicating baseline separation. Additionally, verify that the recovery of the (3R) enantiomer exceeds 98% with a relative standard deviation (RSD) < 1.0%.

HPLC_Workflow Racemate Racemic Mixture (3R/3S) Column Chiral Stationary Phase Racemate->Column Injection Detect UV Detection Column->Detect Elution Validate Validation (Rs > 1.5) Detect->Validate Analysis Pure Enantiopure (3R) Validate->Pure Confirmation

Step-by-step workflow for the chiral separation and validation of (3R) enantiomers.

Conclusion

The strategic selection of the (3R) enantiomer in drug development and molecular research offers profound advantages. As demonstrated by (3R,4R)-Tofacitinib, the correct stereochemistry is non-negotiable for target affinity. Furthermore, as seen with (3R)-Ondansetron, isolating the active enantiomer can eliminate the off-target toxicities associated with the distomer. Researchers must integrate rigorous chiral separation and validation protocols early in the discovery pipeline to ensure the development of safe and highly potent therapeutic agents.

References

  • A Comparative Analysis of (3R,4R)-Tofacitinib and (3R,4S)-Tofacitinib: Stereochemistry and Kinase Inhibitory Activity Source: BenchChem URL:1

  • Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography Source: Semantic Scholar URL:3

  • Enantiopurity Assessment of Chiral Switch of Ondansetron by Direct Chiral HPLC Source: ResearchGate URL:4

  • Development of Safer Molecules Through Chirality: Enantiomer of Ondansetron is Responsible For Source: Scholaris URL:2

Sources

Comparative

A Researcher's Guide to Assessing the Target Selectivity of Novel Piperidine-Based Compounds

Introduction: Why Target Selectivity is a Cornerstone of Modern Drug Discovery In the intricate landscape of pharmacology and drug development, the efficacy of a therapeutic agent is inextricably linked to its precision....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why Target Selectivity is a Cornerstone of Modern Drug Discovery

In the intricate landscape of pharmacology and drug development, the efficacy of a therapeutic agent is inextricably linked to its precision. The ability of a molecule to interact with its intended biological target while minimally engaging with other molecules—a property known as target selectivity—is a critical determinant of both its therapeutic window and its safety profile. A highly selective compound minimizes the risk of off-target effects, which can range from mild side effects to severe toxicity.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS). Compounds like (3R)-3-Methylpiperidin-3-ol hydrochloride represent a class of molecules whose therapeutic potential is entirely dependent on a thorough characterization of their selectivity. This guide provides a comprehensive framework for assessing the target selectivity of such novel chemical entities. We will use a case-study approach based on methodologies applied to well-characterized piperidine-based ligands to illustrate the principles and protocols that would be applied to a novel agent like (3R)-3-Methylpiperidin-3-ol hydrochloride.

The journey from a promising hit compound to a clinical candidate is paved with rigorous and iterative testing. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and actionable experimental protocols to navigate this critical path. We will explore the fundamental assays required to build a robust selectivity profile, from initial broad screening to detailed functional characterization.

Part 1: The Strategic Framework for Selectivity Profiling

Assessing selectivity is not a single experiment but a multi-stage process. The goal is to build a comprehensive understanding of a compound's biological interactions. For a novel piperidine-based compound, which may have affinity for G-protein coupled receptors (GPCRs) or ion channels, a tiered approach is most effective.

Tier 1: Primary Target Engagement & Broad Panel Screening

The first step is to confirm that the compound binds to its intended target and to perform a broad screen to identify potential off-target liabilities.

  • Hypothesized Primary Target: Based on the 3-hydroxypiperidine scaffold, a common pharmacophore for muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs), we will hypothesize a primary target within this family for our workflow.

  • Broad Liability Screening: It is crucial to screen the compound against a panel of common off-targets known to cause adverse effects. A typical liability panel includes a range of GPCRs, ion channels, transporters, and kinases. Commercial services from companies like Eurofins or CEREP offer standardized panels for this purpose.

The workflow for this initial phase can be visualized as follows:

G cluster_0 Tier 1: Initial Selectivity Assessment cluster_1 Tier 2: Orthogonal & Functional Validation Compound (3R)-3-Methylpiperidin-3-ol HCl Assay1 Primary Target Binding Assay (e.g., M1 mAChR Radioligand Assay) Compound->Assay1 Confirm On-Target Affinity (Ki) Assay2 Broad Off-Target Panel Screen (e.g., CEREP Safety Panel) Compound->Assay2 Identify Off-Target Hits Assay3 Orthogonal Binding Assay (e.g., Fluorescence Polarization) Assay1->Assay3 Confirm Binding (Different Method) Assay4 Functional Activity Assay (e.g., Calcium Flux for GPCRs) Assay1->Assay4 Assay2->Assay4 Determine Functional Effect (Agonist/Antagonist) Assay3->Assay4

Figure 1: Tiered workflow for selectivity profiling.

Part 2: Core Experimental Protocols

Here we detail the step-by-step methodologies for key assays. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: Radioligand Binding Assay for Primary Target Affinity

This assay quantitatively determines the affinity of a test compound for a specific receptor by measuring its ability to displace a high-affinity, radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of (3R)-3-Methylpiperidin-3-ol hydrochloride for its primary target (e.g., human M1 muscarinic receptor).

Materials:

  • Test Compound: (3R)-3-Methylpiperidin-3-ol hydrochloride, dissolved in DMSO to a 10 mM stock.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a known high-affinity muscarinic antagonist.

  • Receptor Source: Membranes from CHO cells stably expressing the human M1 muscarinic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A typical 11-point concentration range might be from 100 µM down to 1 pM.

  • Assay Plate Preparation: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand like atropine (10 µM, for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 25 µL of the radioligand ([³H]-NMS) at a concentration close to its dissociation constant (Kd), typically ~0.5 nM.

    • 25 µL of the receptor membrane preparation (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium. Causality Note: The incubation time is determined by the association and dissociation rates of the radioligand.

  • Harvesting: Rapidly separate the bound from unbound radioligand by vacuum filtration through the filter plates.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand. Causality Note: Using ice-cold buffer slows the dissociation rate of the radioligand from the receptor, preventing loss of the specific signal during washing.

  • Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to the total binding (wells with no competitor) and non-specific binding (wells with atropine).

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Calcium Flux Assay for GPCR Activity

Many GPCRs, including muscarinic receptors M1, M3, and M5, signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). This assay measures that functional response.

Objective: To determine if (3R)-3-Methylpiperidin-3-ol hydrochloride acts as an agonist or antagonist at a Gq-coupled receptor and to quantify its potency (EC₅₀) or inhibitory activity (IC₅₀).

Materials:

  • Cell Line: HEK293 cells stably expressing the target receptor (e.g., human M1 mAChR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Known Agonist: Acetylcholine or Carbachol.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the Fluo-4 AM dye loading solution to the cells. Incubate for 45-60 minutes at 37°C. Causality Note: The 'AM' ester group allows the dye to cross the cell membrane. Intracellular esterases cleave this group, trapping the active, calcium-sensitive form of the dye inside the cell.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound (for agonist mode) or a fixed concentration of the known agonist plus serial dilutions of the test compound (for antagonist mode).

  • Measurement:

    • Place the cell plate into the fluorescence reader and establish a stable baseline fluorescence reading.

    • The instrument's injector adds the compound from the compound plate to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • Agonist Mode: The potency of the test compound is determined by plotting the peak fluorescence response against the log concentration. A non-linear regression fit yields the EC₅₀ value (the concentration producing 50% of the maximal response).

    • Antagonist Mode: The potency of the test compound as an antagonist is determined by its ability to inhibit the response to a fixed concentration of the known agonist. The IC₅₀ is calculated from the resulting dose-response curve.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to generate a selectivity index. This is a quantitative comparison of a compound's potency at its primary target versus its potency at off-targets.

Building the Selectivity Table

After running the primary and functional assays and receiving data from a broad screening panel, the results should be compiled into a clear, comparative table.

Target ClassSpecific TargetAssay Type(3R)-3-Methylpiperidin-3-ol HClComparative Compound A (e.g., Known Selective Ligand)Selectivity Ratio (Off-Target Ki / On-Target Ki)
Primary Target Human M1 mAChR Binding (Ki) 15 nM 5 nM N/A
Human M1 mAChR Functional (EC₅₀) 35 nM (Agonist) 10 nM (Agonist) N/A
Off-Target Human M2 mAChRBinding (Ki)1,500 nM500 nM100-fold
Off-Target Human M3 mAChRBinding (Ki)850 nM80 nM57-fold
Off-Target hERG ChannelFunctional (IC₅₀)> 10,000 nM> 10,000 nM> 667-fold
Off-Target 5-HT₂ₐ ReceptorBinding (Ki)4,500 nM> 10,000 nM300-fold

Note: Data shown is hypothetical for illustrative purposes.

  • The test compound is potent at the primary M1 target.

  • It displays a 100-fold selectivity over the M2 receptor, which is desirable as M2 activation in the heart can cause bradycardia.

  • Its selectivity over the M3 receptor is less pronounced (57-fold), which might translate to certain peripheral side effects.

  • The lack of activity at the hERG channel is a critical positive safety finding.

The relationship between on-target potency and off-target effects is a key visualization for any selectivity guide.

G cluster_0 On-Target Effects (Therapeutic) cluster_1 Off-Target Effects (Potential Side Effects) Compound (3R)-3-Methylpiperidin-3-ol HCl Target M1 Receptor Compound->Target High Affinity (15 nM Ki) OffTarget1 M2 Receptor Compound->OffTarget1 Low Affinity (1500 nM Ki) OffTarget2 M3 Receptor Compound->OffTarget2 Moderate Affinity (850 nM Ki) Effect1 Pro-Cognitive Effects Target->Effect1 Effect2 Bradycardia OffTarget1->Effect2 Effect3 Dry Mouth, Constipation OffTarget2->Effect3

Figure 2: On-target vs. off-target activity profile.

Conclusion and Forward Look

The assessment of target selectivity is a foundational pillar of drug discovery, transforming a chemical structure into a potential therapeutic. For a novel agent like (3R)-3-Methylpiperidin-3-ol hydrochloride, the systematic application of binding, functional, and broad panel screening assays is non-negotiable. This guide has outlined a robust, logical workflow, complete with detailed protocols and data interpretation frameworks, to build a comprehensive selectivity profile.

The hypothetical data presented illustrates how a compound can be quantitatively differentiated from alternatives, highlighting its therapeutic potential and flagging potential liabilities. A high selectivity ratio is not merely an academic metric; it is a strong predictor of a compound's ultimate success in the clinic. By adhering to these principles of rigorous, multi-tiered evaluation, researchers can make informed decisions, prioritizing compounds with the highest probability of becoming safe and effective medicines.

References

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]

  • Principles of Radioligand Binding Assays: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Calcium Flux Assays for GPCRs: Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Importance of Off-Target Screening in Drug Discovery: Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

Validation

A Comparative Benchmarking Guide: (3R)-3-Methylpiperidin-3-ol hydrochloride in the Context of Established Nicotinic Acetylcholine Receptor Ligands

This guide provides a comprehensive framework for benchmarking the novel compound, (3R)-3-Methylpiperidin-3-ol hydrochloride, against well-established nicotinic acetylcholine receptor (nAChR) ligands. Given the structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound, (3R)-3-Methylpiperidin-3-ol hydrochloride, against well-established nicotinic acetylcholine receptor (nAChR) ligands. Given the structural motifs of (3R)-3-Methylpiperidin-3-ol hydrochloride, we hypothesize its potential interaction with nAChRs. This document outlines the critical experimental assays and comparative data necessary to elucidate its pharmacological profile. We will draw comparisons to Varenicline, Cytisine, and Epibatidine, three extensively studied compounds with diverse nAChR activities, to provide a robust context for evaluation.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in the central and peripheral nervous systems.[1] They are activated by the endogenous neurotransmitter acetylcholine and are also the primary target for nicotine.[2] These receptors are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), which assemble into a diverse family of receptor subtypes with distinct pharmacological and physiological properties.[2] The α4β2 and α7 subtypes are particularly abundant in the central nervous system and are implicated in cognitive function, reward, and addiction.[3][4] Consequently, nAChRs are significant targets for drug discovery in areas such as smoking cessation, neurodegenerative diseases, and pain management.[2][5]

The Candidate Compound and Established Benchmarks

A thorough characterization of a novel compound requires comparison against well-understood molecules. This guide proposes a benchmarking strategy for (3R)-3-Methylpiperidin-3-ol hydrochloride against three established nAChR ligands.

Candidate Compound:

  • (3R)-3-Methylpiperidin-3-ol hydrochloride: A piperidine derivative with the chemical formula C6H14ClNO and a molecular weight of 151.64.[6][7][8][9] Its pharmacological profile is currently uncharacterized in the public domain.

Established Benchmark Compounds:

  • Varenicline: A partial agonist of the α4β2 nAChR, widely used as a first-line treatment for smoking cessation.[10][11][12] Its dual agonist-antagonist activity reduces cravings and withdrawal symptoms while blocking the reinforcing effects of nicotine.[10][11]

  • Cytisine: A plant-derived alkaloid that is also a partial agonist of α4β2 nAChRs.[13][14] It has a long history of use in Eastern Europe for smoking cessation and shares a similar mechanism of action with varenicline.[13][14][15]

  • Epibatidine: A potent, non-selective nAChR agonist isolated from the skin of a poison frog.[16][17] Due to its high affinity and potency, it serves as a valuable research tool for studying nAChRs, although its lack of selectivity and narrow therapeutic index limit its clinical use.[3][18]

Table 1: Physicochemical Properties of (3R)-3-Methylpiperidin-3-ol hydrochloride and Benchmark Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3R)-3-Methylpiperidin-3-ol hydrochloride2305080-34-4C6H14ClNO151.64[6][7][8][9]
Varenicline249296-44-4C13H13N3211.26
Cytisine485-35-8C11H14N2O190.24
Epibatidine140111-52-0C11H13ClN2208.69

Experimental Workflows for Pharmacological Characterization

To comprehensively benchmark (3R)-3-Methylpiperidin-3-ol hydrochloride, a series of in vitro assays are essential. These assays will determine its binding affinity, functional activity, and subtype selectivity at various nAChRs.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[19] These assays involve competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).[20]

  • Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine for α4β2 and α3β4, [³H]Methyllycaconitine for α7) and a range of concentrations of the test compound.[21]

  • Separation: Separate the bound from free radioligand via rapid filtration through glass fiber filters.[19]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The choice of radioligand is critical and depends on the receptor subtype being investigated. The use of cell lines with stable expression of specific nAChR subtypes allows for a precise determination of subtype selectivity.

Caption: Workflow for Radioligand Binding Assay.

Table 2: Comparative Binding Affinities (Ki, nM) of Benchmark Compounds at Major nAChR Subtypes

Compoundα4β2α7α3β4
VareniclineHigh Affinity (Sub-nanomolar)[11]Full Agonist[22]Partial Agonist[22]
CytisineHigh Affinity (Sub-nanomolar to low nanomolar)[23]Lower AffinityLower Affinity
EpibatidineVery High Affinity (Picomolar)[16]High AffinityHigh Affinity[3]

Note: Specific Ki values can vary depending on the experimental conditions and radioligand used.

Functional Assays: Elucidating Agonist and Antagonist Properties

Functional assays are necessary to determine whether a compound activates (agonist), blocks (antagonist), or modulates the receptor's response to an agonist.

Many nAChRs, particularly the α7 subtype, are permeable to calcium ions.[24] Activation of these receptors leads to an influx of calcium, which can be measured using fluorescent calcium indicators. This method is well-suited for high-throughput screening.[25][26]

Experimental Protocol: FLIPR-Based Calcium Assay

  • Cell Culture: Plate cells expressing the nAChR subtype of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add the test compound and measure the change in fluorescence intensity over time.

  • Data Analysis: Plot the change in fluorescence as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality Behind Experimental Choices: The FLIPR assay allows for real-time monitoring of receptor activation and is amenable to high-throughput screening, making it an efficient method for initial functional characterization.

Patch-clamp electrophysiology is a powerful technique for directly measuring the ion flow through a single or a small number of ion channels.[27][28][29][30] It provides detailed information about the potency, efficacy, and kinetics of a compound's interaction with the receptor.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use cells expressing the nAChR subtype of interest.

  • Giga-seal Formation: Form a high-resistance seal between a glass micropipette and the cell membrane.[28]

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette to gain electrical access to the cell's interior.

  • Compound Application: Apply the test compound via a perfusion system and record the resulting ionic currents at a fixed membrane potential (voltage-clamp).

  • Data Analysis: Analyze the current-voltage relationship, activation and deactivation kinetics, and desensitization properties.

Causality Behind Experimental Choices: Patch-clamp provides the highest resolution for studying ion channel function, allowing for a detailed mechanistic understanding of how a compound affects receptor gating.[31]

Caption: Workflow for Functional Characterization of nAChR Ligands.

Table 3: Functional Activities of Benchmark Compounds at Major nAChR Subtypes

Compoundα4β2α7α3β4
VareniclinePartial Agonist[11][12]Full Agonist[22]Partial Agonist[22]
CytisinePartial Agonist[13][14]--
EpibatidinePotent Agonist[16]Potent AgonistPotent Agonist[3]

Note: "-" indicates that data is not as prominently reported or is variable in the literature.

Proposed Benchmarking Strategy for (3R)-3-Methylpiperidin-3-ol hydrochloride

Given the absence of published data, a systematic evaluation of (3R)-3-Methylpiperidin-3-ol hydrochloride is required. The following tiered approach is recommended:

  • Primary Screening:

    • Radioligand Binding: Screen (3R)-3-Methylpiperidin-3-ol hydrochloride in competitive binding assays against a panel of nAChR subtypes (α4β2, α7, α3β4) to determine its binding affinity and initial selectivity profile.

    • Functional Screening (Calcium Imaging): Perform a high-throughput calcium imaging assay to determine if the compound has agonist or antagonist activity at calcium-permeable nAChR subtypes (e.g., α7).

  • Secondary Characterization (if activity is observed):

    • Detailed Electrophysiology: Conduct whole-cell patch-clamp experiments to precisely quantify the potency (EC50/IC50), efficacy (relative to a full agonist like acetylcholine or epibatidine), and mechanism of action (agonist, partial agonist, antagonist) at the identified target subtypes.

    • Subtype Selectivity Profiling: Expand the radioligand binding and functional assays to a broader panel of nAChR subtypes to establish a comprehensive selectivity profile.

Conclusion and Future Directions

This guide provides a robust framework for the pharmacological characterization and benchmarking of (3R)-3-Methylpiperidin-3-ol hydrochloride. By systematically evaluating its binding affinity and functional activity at key nAChR subtypes and comparing the results to established ligands like Varenicline, Cytisine, and Epibatidine, researchers can gain a comprehensive understanding of its potential as a novel pharmacological tool or therapeutic agent. The proposed experimental workflows, grounded in established scientific principles, will ensure the generation of high-quality, reproducible data, paving the way for further preclinical and clinical development.

References

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Sources

Comparative

A Comparative Guide to Ensuring Reproducibility and Robustness in Experiments with (3R)-3-Methylpiperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reproducibility and robustness of experimental data are the cornerstones of scientific inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility and robustness of experimental data are the cornerstones of scientific integrity and regulatory success. Chiral molecules, such as (3R)-3-Methylpiperidin-3-ol hydrochloride, are of particular interest due to their prevalence in bioactive compounds.[1] However, their stereoisomeric nature presents unique challenges that can significantly impact experimental outcomes.[2][3] This guide provides an in-depth comparison of (3R)-3-Methylpiperidin-3-ol hydrochloride with its enantiomeric and racemic counterparts, offering a framework for designing robust experiments and ensuring the reliability of your results.

The Criticality of Chirality in Piperidine Scaffolds

The piperidine moiety is a foundational structural motif in a vast number of pharmaceuticals.[4] The introduction of a chiral center, as in 3-Methylpiperidin-3-ol, leads to the existence of enantiomers—non-superimposable mirror images that can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[5] The (R)- and (S)-enantiomers of a chiral drug can interact differently with the inherently chiral environment of biological systems, such as enzymes and receptors.[6] This can lead to one enantiomer being therapeutically active while the other is inactive or even responsible for adverse effects.[3] Consequently, the enantiomeric purity of a chiral starting material like (3R)-3-Methylpiperidin-3-ol hydrochloride is a critical parameter that dictates the success and reproducibility of a synthetic route and the ultimate safety and efficacy of a drug candidate.[2]

Understanding the Alternatives: A Comparative Framework

To ensure the robustness of experiments involving (3R)-3-Methylpiperidin-3-ol hydrochloride, it is essential to understand its properties in the context of its common alternatives: its (S)-enantiomer and the racemic mixture.

Feature(3R)-3-Methylpiperidin-3-ol HCl(S)-3-Methylpiperidin-3-ol HClRacemic 3-Methylpiperidin-3-ol HCl
Stereochemistry Single (R)-enantiomerSingle (S)-enantiomer1:1 mixture of (R) and (S) enantiomers
Biological Activity Potentially distinct and specificPotentially distinct and specificA composite of the activities of both enantiomers
Synthesis Requires enantioselective synthesis or chiral resolutionRequires enantioselective synthesis or chiral resolutionGenerally simpler, direct synthesis without chiral control
Cost Typically higher due to more complex synthesisTypically higher due to more complex synthesisGenerally lower
Analytical Characterization Requires methods to confirm enantiomeric purity (e.g., chiral HPLC)Requires methods to confirm enantiomeric purity (e.g., chiral HPLC)Standard analytical methods suffice for chemical identity
Potential for Variability High if enantiomeric purity is not rigorously controlledHigh if enantiomeric purity is not rigorously controlledInherent variability in biological systems due to the presence of two enantiomers

Ensuring Experimental Robustness: Key Protocols and Considerations

The reliability of experiments with (3R)-3-Methylpiperidin-3-ol hydrochloride hinges on two main pillars: rigorous analytical characterization to confirm the identity and purity of the starting material, and a well-designed experimental protocol that accounts for the compound's stability.

Protocol 1: Verification of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The most reliable method for determining the enantiomeric purity of (3R)-3-Methylpiperidin-3-ol hydrochloride is chiral HPLC.[7][8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and quantification.

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is often effective for separating piperidine enantiomers.[10]

  • Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of (3R)-3-Methylpiperidin-3-ol hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare a solution of the racemic 3-Methylpiperidin-3-ol hydrochloride at the same concentration to serve as a reference standard for identifying the retention times of the (R) and (S) enantiomers.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the (3R)-3-Methylpiperidin-3-ol hydrochloride sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh and Dissolve (3R)-3-Methylpiperidin-3-ol HCl D Inject Sample A->D B Prepare Racemic Standard C Inject Racemic Standard B->C E Separate Enantiomers on Chiral Column C->E D->E F UV Detection E->F E->F G Identify Peak Retention Times F->G H Integrate Peak Areas F->H I Calculate Enantiomeric Excess (% ee) H->I

Workflow for Chiral HPLC Analysis
Protocol 2: Assessment of Stability through Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a compound and identifying potential degradation products that could affect experimental reproducibility.[4][11][12][13][14] These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.

Methodology:

  • Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of the compound with 0.1 M hydrochloric acid at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat a solution of the compound with 0.1 M sodium hydroxide at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid or a solution of the compound to UV and visible light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method (typically a reverse-phase method) to quantify the parent compound and detect any degradation products.

    • Mass spectrometry (LC-MS) can be used to identify the structure of any significant degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of (3R)-3-Methylpiperidin-3-ol hydrochloride under each stress condition.

    • Assess the formation of any new peaks in the chromatograms, which would indicate degradation products.

    • This information is vital for determining appropriate storage conditions and identifying potential incompatibilities with other reagents.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (0.1M HCl, 60°C) Sampling Sample at Time Points Acid->Sampling Base Basic Hydrolysis (0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal (80°C, solid) Thermal->Sampling Photo Photostability (UV/Vis Light) Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify Degradation Products HPLC->Products LCMS LC-MS for Degradant ID Stability Determine Stability Profile and Storage Conditions Degradation->Stability Products->LCMS

Workflow for Forced Degradation Studies

Causality Behind Experimental Choices: Mitigating Irreproducibility

The choice of a single enantiomer versus a racemic mixture has profound implications for the reproducibility and interpretation of experimental data.

  • Purity is Paramount: The presence of the undesired (S)-enantiomer as an impurity in a batch of (3R)-3-Methylpiperidin-3-ol hydrochloride can lead to inconsistent results, especially in biological assays where the two enantiomers may have different activities or even antagonistic effects.[2] Rigorous quality control of the starting material, as outlined in Protocol 1, is therefore non-negotiable.

  • Reaction Conditions Matter: The stability of the chiral center in 3-Methylpiperidin-3-ol is crucial. Harsh reaction conditions, such as high temperatures or extreme pH, could potentially lead to racemization (the conversion of one enantiomer into a mixture of both), thereby compromising the stereochemical integrity of the product.[15] The insights gained from forced degradation studies (Protocol 2) can help in selecting reaction conditions that preserve the chirality of the molecule.

  • The "Hidden" Variable: When using a racemic mixture, the experimenter is essentially dealing with two different compounds in a single pot. This can lead to complex and difficult-to-interpret results, as the observed effect is a composite of the actions of both enantiomers. Using an enantiomerically pure starting material like (3R)-3-Methylpiperidin-3-ol hydrochloride eliminates this "hidden" variable, leading to cleaner and more reproducible data.

Conclusion: A Foundation for Reliable Research

References

  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • BenchChem. (2025). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol.
  • Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
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  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
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  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
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  • BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes to 3-Hydroxypiperidine.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • National Center for Biotechnology Information. (n.d.). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Retrieved from [Link]

  • BenchChem. (2025). Scalable production challenges for chiral pharmaceutical intermediates.
  • Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.).
  • ResearchGate. (n.d.). The influence of introducing chiral center on piperidine ring on hERG....
  • The University of Liverpool Repository. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • BenchChem. (2025). Theoretical Studies on the Conformation of 3-Hydroxypiperidine: A Technical Guide.
  • Xiao, J. (n.d.).
  • National Center for Biotechnology Information. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2022). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy.
  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines.
  • ResearchGate. (2025). Copper-catalysed homo-Mannich reaction of cyclopropanol for chiral piperidine synthesis.
  • Amat, M., & Bosch, J. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. Chemistry–A European Journal, 12(32), 8274-8291. [Link]

  • ResearchGate. (n.d.). Chiral nanomaterials: theory, synthesis, applications and challenges.
  • Wendlandt, A. (2022, November 9). Chirality-flipping reaction could completely change total synthesis strategies. Chemistry World. [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • BenchChem. (2025). Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers.

Sources

Validation

A Comparative Guide to the Synthetic Routes of (3R)-3-Methylpiperidin-3-ol Hydrochloride

The chiral tertiary alcohol, (3R)-3-Methylpiperidin-3-ol hydrochloride, is a valuable building block in medicinal chemistry. Its rigid piperidine scaffold, combined with a stereodefined quaternary center, makes it a comp...

Author: BenchChem Technical Support Team. Date: March 2026

The chiral tertiary alcohol, (3R)-3-Methylpiperidin-3-ol hydrochloride, is a valuable building block in medicinal chemistry. Its rigid piperidine scaffold, combined with a stereodefined quaternary center, makes it a compelling structural motif for the development of novel therapeutics. The precise spatial arrangement of the hydroxyl and methyl groups can be critical for molecular recognition and biological activity. This guide provides a comparative analysis of the principal synthetic strategies to obtain this compound, offering researchers and drug development professionals the necessary insights to select the most suitable route for their specific applications. We will delve into racemic synthesis followed by resolution, and explore the potential of biocatalytic and asymmetric approaches, providing both theoretical grounding and practical experimental guidance.

The Synthetic Challenge: A Quaternary Stereocenter

The central challenge in synthesizing (3R)-3-Methylpiperidin-3-ol lies in the efficient and stereocontrolled construction of the C3 quaternary chiral center. Direct asymmetric methylation of a ketone precursor is not trivial, and therefore, multi-step strategies are often required. The choice of synthetic route is typically a trade-off between yield, enantioselectivity, cost, scalability, and environmental impact.

Route 1: Racemic Synthesis via Grignard Reaction followed by Classical Resolution

This is arguably the most direct and industrially scalable approach. It involves the initial non-stereoselective synthesis of the racemic compound, followed by separation of the enantiomers using a chiral resolving agent.

Part A: Synthesis of Racemic N-Boc-3-Methylpiperidin-3-ol

The synthesis commences with the readily available and commercially accessible N-Boc-3-piperidone.[1][2] The key transformation is a Grignard reaction, where a methylmagnesium halide (e.g., MeMgBr or MeMgCl) is added to the ketone at the C3 position. This nucleophilic addition creates the desired tertiary alcohol and the 3-methyl-3-hydroxypiperidine scaffold. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its reaction with the organometallic reagent.[3]

Causality in Experimental Choices:

  • N-Boc Protection: The Boc group is chosen for its stability under the basic conditions of the Grignard reaction and its ease of removal under acidic conditions in the final step.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent quenching of the reagent and ensure high yields.

  • Low Temperature: The Grignard addition is typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions and improve selectivity.

Experimental Protocol: Synthesis of Racemic 1-Boc-3-methylpiperidin-3-ol

  • To a stirred solution of 1-Boc-3-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford racemic 1-Boc-3-methylpiperidin-3-ol.

Part B: Chiral Resolution

Classical resolution is a robust technique to separate enantiomers.[4] It relies on the reaction of the racemic alcohol (or a derivative) with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Causality in Experimental Choices:

  • Chiral Resolving Agent: A chiral acid, such as L-camphorsulfonic acid or a derivative of tartaric acid, is commonly used to form diastereomeric salts with the racemic amine (after Boc deprotection) or potentially with the tertiary alcohol itself. The choice of resolving agent is often empirical and may require screening.

  • Solvent System: The solvent system for crystallization is critical. A solvent in which the two diastereomeric salts have a significant solubility difference is required for efficient separation.

Experimental Protocol: Chiral Resolution of 3-Methylpiperidin-3-ol

  • Deprotect the racemic N-Boc-3-methylpiperidin-3-ol using an acidic solution (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane).

  • Neutralize the resulting ammonium salt and extract the free racemic amine into an organic solvent.

  • Dissolve the racemic 3-methylpiperidin-3-ol in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • Add a solution of the chiral resolving agent (e.g., L-camphorsulfonic acid, 0.5 eq) in the same solvent.

  • Allow the solution to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberate the free amine from the resolved salt by treatment with a base (e.g., NaOH or NaHCO3).

  • Extract the enantiomerically enriched (R)-3-methylpiperidin-3-ol into an organic solvent.

  • Finally, treat the purified amine with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired (3R)-3-Methylpiperidin-3-ol hydrochloride salt.[6]

Route 2: Biocatalytic Kinetic Resolution

Biocatalysis offers a greener and often more selective alternative to classical resolution.[7] In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (3R)-3-Methylpiperidin-3-ol, a lipase-catalyzed resolution of an ester derivative is a plausible strategy.[8]

This route would first involve the synthesis of the racemic tertiary alcohol as described in Route 1, followed by its acylation to form, for example, racemic 1-Boc-3-methyl-3-acetoxypiperidine. A lipase, such as Candida antarctica lipase B (CAL-B), could then be used to selectively hydrolyze the (S)-acetate, leaving the desired (R)-acetate untouched.

Causality in Experimental Choices:

  • Enzyme Selection: Lipases are commonly used for the resolution of alcohols and their esters due to their broad substrate scope and stereoselectivity. Screening of different lipases may be necessary to find one with high selectivity for this specific substrate.

  • Reaction Medium: The choice of solvent (often an organic solvent or a biphasic system) and pH (for hydrolysis) can significantly impact the enzyme's activity and selectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Acetylation: Acetylate the racemic 1-Boc-3-methylpiperidin-3-ol using acetic anhydride and a base like pyridine or DMAP to obtain the corresponding racemic acetate.

  • Enzymatic Hydrolysis: Suspend the racemic acetate in a buffered aqueous solution (e.g., phosphate buffer, pH 7).

  • Add the selected lipase (e.g., immobilized CAL-B).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Extract the mixture with an organic solvent. The unreacted (R)-acetate will be in the organic phase, while the hydrolyzed (S)-alcohol will be more water-soluble.

  • Separate and purify the (R)-acetate by column chromatography.

  • Hydrolysis and Deprotection: Hydrolyze the enantiomerically enriched (R)-acetate under basic conditions (e.g., with K2CO3 in methanol) to yield (R)-1-Boc-3-methylpiperidin-3-ol.

  • Finally, deprotect the Boc group with HCl to afford (3R)-3-Methylpiperidin-3-ol hydrochloride.

Route 3: Asymmetric Synthesis from a Chiral Pool

A more elegant but often lengthier approach is to start from a readily available, inexpensive chiral molecule (the "chiral pool") and convert it into the target molecule. For piperidine derivatives, amino acids are common starting materials. For instance, a synthesis could potentially be devised starting from a chiral derivative of glutamic acid or another suitable chiral precursor.

Comparative Analysis

ParameterRoute 1: Racemic Synthesis & ResolutionRoute 2: Biocatalytic Kinetic ResolutionRoute 3: Asymmetric Synthesis from Chiral Pool
Overall Yield Low (<50% theoretical max for resolution)Low (<50% theoretical max for kinetic resolution)Potentially high (no loss of 50% of material)
Enantioselectivity Potentially very high (>99% ee) with optimizationCan be very high (>99% ee) with the right enzymeHigh, depends on the stereochemical integrity throughout the synthesis
Scalability High, classical resolution is an industrial methodModerate to high, depends on enzyme cost and stabilityModerate, may require more complex and costly reagents
Cost-Effectiveness Moderate, depends on the cost of the resolving agentCan be cost-effective if the enzyme is reusableVariable, often higher due to the number of steps and reagents
Simplicity Relatively straightforward and well-established techniquesRequires expertise in biocatalysis and screeningCan be complex and require significant route development
Green Chemistry Use of stoichiometric resolving agents and solventsGreener, uses biodegradable catalysts (enzymes)Variable, depends on the specific reagents and solvents used

Visualizing the Synthetic Pathways

Synthetic Routes to (3R)-3-Methylpiperidin-3-ol hydrochloride cluster_0 Route 1: Racemic Synthesis & Resolution cluster_1 Route 2: Biocatalytic Kinetic Resolution A1 N-Boc-3-piperidone B1 Racemic N-Boc-3-methylpiperidin-3-ol A1->B1 MeMgBr C1 Racemic 3-methylpiperidin-3-ol B1->C1 Acid (deprotection) D1 Diastereomeric Salts C1->D1 + Chiral Acid E1 (3R)-3-methylpiperidin-3-ol D1->E1 Separation & Base F1 (3R)-3-Methylpiperidin-3-ol hydrochloride E1->F1 HCl A2 N-Boc-3-piperidone B2 Racemic N-Boc-3-methylpiperidin-3-ol A2->B2 MeMgBr C2 Racemic Acetate B2->C2 Ac₂O D2 (R)-Acetate C2->D2 Lipase (hydrolysis of S) E2 (R)-N-Boc-3-methylpiperidin-3-ol D2->E2 Base (hydrolysis) F2 (3R)-3-Methylpiperidin-3-ol hydrochloride E2->F2 HCl (deprotection)

Caption: Comparative workflow of key synthetic routes.

Conclusion

For researchers requiring access to (3R)-3-Methylpiperidin-3-ol hydrochloride, the choice of synthetic route will depend on the desired scale, purity requirements, and available resources. The racemic synthesis followed by classical resolution stands out as a robust, scalable, and well-understood method capable of delivering material with high enantiomeric purity. While its theoretical yield is limited to 50%, its practicality makes it a strong candidate for large-scale production.

Biocatalytic kinetic resolution presents a compelling "green" alternative. With the discovery of a suitable enzyme, this method can provide high enantioselectivity under mild conditions. Its primary drawback is also the 50% maximum theoretical yield.

Finally, while asymmetric synthesis from the chiral pool is conceptually the most elegant approach with the potential for higher yields, it currently remains a more theoretical proposition for this specific target and would require significant research and development to establish a viable and efficient route.

Ultimately, for most laboratory and pilot-scale syntheses, the Grignard reaction followed by chiral resolution offers the most reliable and direct path to obtaining the target compound.

References

  • Yin, J., & Li, G. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Iijima, K., et al. (2013). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. ResearchGate. [Link]

  • Sun, H., et al. (2000). A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. Tetrahedron Letters, 41(16), 2801–2804. [Link]

  • CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Sotorrios, L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Beilstein Journals. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.

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Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of (3R)-3-Methylpiperidin-3-ol Hydrochloride

As a critical intermediate in drug development and synthetic chemistry, (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) requires rigorous safety and disposal protocols. Safe chemical handling is not merely...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in drug development and synthetic chemistry, (3R)-3-Methylpiperidin-3-ol hydrochloride (CAS: 2305080-34-4) requires rigorous safety and disposal protocols. Safe chemical handling is not merely about regulatory compliance; it requires a mechanistic understanding of the molecule's behavior under stress, dissolution, and combustion.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the proper disposal and spill management of this halogenated organic salt.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards:

  • Irritation Potential: According to the GHS classification, this compound causes skin irritation (H315) and serious eye irritation (H319)[1]. Causality: While the basicity of the piperidine ring is neutralized by the hydrochloride (HCl) salt, the compound readily dissociates in physiological moisture (such as sweat or tear ducts). This dissociation causes localized pH shifts that disrupt lipid bilayers, leading to cellular irritation.

  • Combustion Byproducts: When exposed to high heat or fire, the molecule decomposes[2]. Causality: The presence of the amine nitrogen and the chloride ion dictates that thermal decomposition will yield highly toxic gases, specifically nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[1]. Consequently, standard open-air burning or municipal waste disposal is strictly prohibited.

Quantitative Data & Operational Parameters

The following table summarizes the critical physical properties and their direct impact on operational safety and disposal logistics.

ParameterValue / SpecificationOperational Relevance
CAS Number 2305080-34-4Required for accurate RCRA/EPA hazardous waste manifests.
Molecular Formula C₆H₁₄ClNOIndicates the presence of a halogen (Cl), dictating waste segregation.
Molecular Weight 151.63 g/mol Crucial for calculating molarity during chemical neutralization.
GHS Classification H315 (Skin), H319 (Eye)Mandates minimum PPE: Nitrile gloves, safety goggles, and lab coat.
Combustion Hazards CO, CO₂, NOx, HCl gasMandates disposal via high-temperature incineration with acid gas scrubbers.
Solubility Highly soluble in waterDictates spill cleanup strategy (aqueous detergent washes are highly effective).

Standard Operating Procedure (SOP): Routine Waste Disposal

The guiding principle for the disposal of piperidine derivatives is to treat them as hazardous chemical waste, ensuring they are never discharged into waterways or municipal sewer systems[3].

Step 1: Waste Segregation (The "Halogenated" Rule)
  • Action: Segregate all solid and liquid waste containing (3R)-3-Methylpiperidin-3-ol hydrochloride into designated "Halogenated Organic Waste" containers.

  • Causality: Mixing halogenated waste with non-halogenated waste violates EPA/RCRA incineration protocols. Halogenated waste requires specialized high-temperature incinerators equipped with flue-gas desulfurization/scrubbing systems to capture and neutralize the HCl emissions generated during destruction.

  • Validation Check: Review the laboratory waste log prior to addition. Confirm that no incompatible non-halogenated solvents (e.g., pure hexane) or strong oxidizing agents have been added to the drum, ensuring the waste stream remains chemically stable.

Step 2: Primary Containment
  • Action: Place waste in a chemically resistant, high-density polyethylene (HDPE) container. Ensure the container is tightly sealed[1].

  • Causality: HDPE prevents chemical degradation of the container walls. A hermetic seal prevents the escape of potentially hazardous dust aerosols or vapors into the laboratory environment.

  • Validation Check: Invert the sealed container (if liquid) or perform a visual inspection of the seal to ensure no signs of bulging or vapor leakage are present.

Step 3: Labeling and Transfer
  • Action: Label the container explicitly with "Hazardous Waste: (3R)-3-Methylpiperidin-3-ol hydrochloride (Halogenated)" and apply the GHS Irritant pictogram. Transfer to a licensed hazardous waste facility[3].

  • Causality: Complies with the OSHA Hazard Communication Standard (HCS) and ensures downstream waste handlers apply the correct thermal destruction method.

Accidental Release & Spill Management Protocol

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure.

Step 1: Evacuation & Containment
  • Action: Evacuate non-essential personnel. For solid spills, do not sweep. For liquid solutions, surround the spill with a non-combustible absorbent material like diatomaceous earth or sand[3].

  • Causality: Sweeping dry powder aerosolizes the active pharmaceutical ingredient (API), drastically increasing inhalation risks. Using combustible absorbents (like paper towels or sawdust) can create a secondary fire hazard if the waste inadvertently mixes with oxidizing agents.

Step 2: Decontamination
  • Action: Absorb the solution with finely-powdered liquid-binding material, then decontaminate the surface by scrubbing with alcohol (e.g., isopropanol) or copious amounts of water and a mild detergent[1].

  • Causality: Because it is a hydrochloride salt, the compound is highly soluble in polar solvents. Water or alcohol effectively solubilizes and lifts residual microscopic traces from bench surfaces, preventing cross-contamination.

  • Validation Check: After the final wipe-down, swab the decontaminated surface with universal pH indicator paper. A neutral pH (~7.0) confirms the complete removal of the acidic hydrochloride salt residues.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for processing (3R)-3-Methylpiperidin-3-ol hydrochloride waste.

WasteManagement Start Waste Generation: (3R)-3-Methylpiperidin-3-ol HCl Decision State of Waste? Start->Decision Solid Solid Powder/Crystals Decision->Solid Dry Liquid Aqueous/Organic Solution Decision->Liquid Dissolved SegSolid Segregate as: Halogenated Organic Solid Solid->SegSolid SegLiquid Segregate as: Halogenated Solvent Waste Liquid->SegLiquid Incineration High-Temp Incineration (with Acid Gas Scrubber) SegSolid->Incineration SegLiquid->Incineration

Workflow for the segregation and disposal of (3R)-3-Methylpiperidin-3-ol HCl waste.

References[3] Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. URL: 1]">https://www.benchchem.com[1] Safety Data Sheet: (3R)-3-Methylpiperidin-3-ol hydrochloride (Catalog No. CS-0184477). ChemScene LLC. URL: 2]">https://www.chemscene.com[2] Safety Data Sheet: 3-Methylpiperidin-3-ol hydrochloride (CAS: 955028-98-5). BLD Pharmatech Ltd. URL: https://www.bldpharm.com

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Handling

A Comprehensive Guide to the Safe Handling of (3R)-3-Methylpiperidin-3-ol Hydrochloride

As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its properties and the necessary precautions for its handling. (3R)-3-Methylpiperidin-3-ol hydrochloride, a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its properties and the necessary precautions for its handling. (3R)-3-Methylpiperidin-3-ol hydrochloride, a piperidine derivative, requires meticulous attention to safety to mitigate potential risks in a laboratory setting. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and scientific principles.

Hazard Assessment and Triage

(3R)-3-Methylpiperidin-3-ol hydrochloride is a solid, typically a powder or crystals, that presents several health hazards upon exposure.[1] Understanding these risks is the first step in establishing a safe handling protocol.

Hazard Identification:

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2][3]
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][4]
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1][4]
H335Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.[1]

Signal Word: Warning[1][3][4]

Pictogram: GHS07 (Harmful/Irritant)[1][2][3]

The hydrochloride salt form suggests good water solubility, which can facilitate its absorption and systemic effects if ingested or in contact with mucous membranes. The piperidine structural motif is common in many biologically active compounds and can confer its own set of toxicological properties, often including corrosive and irritant effects.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling (3R)-3-Methylpiperidin-3-ol hydrochloride. The following PPE is mandatory to create a sufficient barrier between the researcher and the chemical.

PPE CategoryRecommended SpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against accidental splashes of solutions and airborne particles of the solid compound, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[1][6]Prevents skin contact, which can cause irritation.[1] The choice of glove material should be based on the solvent used for any solutions. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid contaminating your hands.[7]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection All handling of the solid should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]Minimizes the risk of inhaling the powder, which can cause respiratory irritation.[1]
Operational Plan: From Receipt to Disposal

A systematic approach to handling (3R)-3-Methylpiperidin-3-ol hydrochloride at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Inventory: Log the compound into your chemical inventory system.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed in a dry and well-ventilated place, under an inert atmosphere, and at room temperature.[1]

Handling and Use:

  • Designated Area: All handling of the solid compound must be performed in a designated area, preferably within a certified chemical fume hood to control exposure.[8]

  • Pre-use Check: Before handling, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.

  • Weighing and Transfer: Use dedicated spatulas and weigh boats. When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[2] Seek immediate medical attention and show the safety data sheet to the medical professional.[7]
Spill 1. Evacuate: Evacuate all non-essential personnel from the immediate area. 2. Ventilate: Ensure the area is well-ventilated. 3. Contain: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[7] For solutions, use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to contain the spill.[1] 4. Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Firefighting Measures:

In case of a fire, use an appropriate extinguishing medium such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Waste Disposal: Environmental Responsibility

Proper disposal of (3R)-3-Methylpiperidin-3-ol hydrochloride and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Unused or unwanted (3R)-3-Methylpiperidin-3-ol hydrochloride should be collected in a clearly labeled, sealed container. Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous solid waste.[8]

  • Liquid Waste: Solutions of (3R)-3-Methylpiperidin-3-ol hydrochloride and the rinsate from cleaning contaminated glassware should be collected in a dedicated, labeled, and sealed container for hazardous liquid waste.[8]

  • Empty Containers: "Empty" containers that once held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should then be managed according to your institution's guidelines, which may include defacing the label and disposing of it as regular solid waste or as hazardous waste. Never reuse empty containers.[8]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "(3R)-3-Methylpiperidin-3-ol hydrochloride," and the appropriate hazard symbols.[8]

  • Storage: Store waste containers in a designated, well-ventilated hazardous waste storage area, away from incompatible materials. Use secondary containment to prevent leaks.[8]

  • Professional Disposal: The disposal of this chemical waste must be handled by a licensed professional waste disposal company.[8] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and to ensure all documentation is completed in accordance with local, state, and federal regulations.[8]

Workflow Diagrams

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Controlled Environment Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Accurate Measurement Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Experimental Use Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Post-Experiment Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Safe Environment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Personal Safety Wash Hands Wash Hands Doff PPE->Wash Hands Final Step Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Don Additional PPE Don Additional PPE Alert Others->Don Additional PPE Contain Spill Contain Spill Don Additional PPE->Contain Spill Neutralize/Absorb Neutralize/Absorb Contain Spill->Neutralize/Absorb Collect Waste Collect Waste Neutralize/Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident

Caption: A workflow for responding to a spill of (3R)-3-Methylpiperidin-3-ol hydrochloride.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle (3R)-3-Methylpiperidin-3-ol hydrochloride, ensuring the integrity of their work and the safety of all laboratory personnel.

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Retrieved from [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog. (2026, January 8). Retrieved from [Link]

  • Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • 7 - SAFETY DATA SHEET. (2023, August 11). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

Sources

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